2-Amino-1H-imidazol-5(4H)-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1,4-dihydroimidazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c4-3-5-1-2(7)6-3;/h1H2,(H3,4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKLQWDBDKQVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649390 | |
| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18221-88-0 | |
| Record name | 2-Amino-3,5-dihydro-4H-imidazol-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,5-dihydro-1H-imidazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
This guide delves into the physicochemical properties of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminoimidazole scaffold is a recognized pharmacophore, often explored for its bioisosteric relationship with guanidine, which can favorably modulate pharmacokinetic profiles by offering a different pKa environment.
It is imperative to state at the outset that while the broader class of imidazoles is extensively studied, detailed and publicly available experimental data specifically for 2-Amino-1H-imidazol-5(4H)-one hydrochloride is limited. This guide, therefore, synthesizes the available information from supplier specifications, safety data sheets, and extrapolates from closely related structures to provide a comprehensive yet cautious overview. Researchers are strongly encouraged to perform experimental verification of the properties outlined herein for their specific applications.
Chemical Identity and Structural Elucidation
2-Amino-1H-imidazol-5(4H)-one hydrochloride is the hydrochloride salt of a substituted imidazole. The core structure consists of a five-membered ring containing two nitrogen atoms and a carbonyl group, with an amino group attached at the 2-position.
Molecular Formula: C₃H₅N₃O·HCl[1]
Molecular Weight: 135.55 g/mol [1]
CAS Number: 18221-88-0[1]
Synonyms: Glycocyamidine hydrochloride, 2-Amino-4,5-dihydro-1H-imidazol-5-one hydrochloride[1]
Caption: Chemical structure of 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Physicochemical Properties
A summary of the known and extrapolated physicochemical properties is presented below. It is crucial to note that some of these values are based on supplier information and may not have been determined through rigorous, peer-reviewed studies.
| Property | Value | Source/Comment |
| Appearance | Off-white to light yellow solid/powder | Based on supplier safety data sheets. |
| Melting Point | ~211-213 °C | Reported by some chemical suppliers. This value should be experimentally verified as impurities can affect the melting point. |
| Solubility | Water: Soluble | Mentioned in safety data sheets. Quantitative solubility data in water and other solvents like ethanol and DMSO is not readily available in the public domain and requires experimental determination.[2] |
| pKa | Not experimentally determined | The pKa of the 2-aminoimidazole core is critical for understanding its ionization state at physiological pH. By analogy to similar structures, the protonated amino group is expected to have a pKa in the range of 7-9. However, the presence of the carbonyl group and the hydrochloride form will influence this value. Experimental determination via potentiometric titration or UV-Vis spectroscopy is recommended.[3] |
| Stability | Stable under normal storage conditions. | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The hydrolytic stability, especially at different pH values and temperatures, has not been reported and would be a critical parameter to assess for drug development purposes. |
Spectroscopic Characterization
Detailed spectroscopic data for 2-Amino-1H-imidazol-5(4H)-one hydrochloride is not widely available in peer-reviewed literature. The following represents expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons (-CH₂-) in the imidazolone ring, the amine protons (-NH₂), and the ring N-H protons. The exact chemical shifts will be dependent on the solvent used. In a solvent like DMSO-d₆, the amine and N-H protons would likely appear as broad singlets. The methylene protons would likely appear as a singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the carbon bearing the amino group (C2), and the methylene carbon (C4).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching: Around 3100-3500 cm⁻¹ for the amine and amide groups.
-
C=O stretching: A strong absorption band around 1700-1740 cm⁻¹ for the carbonyl group in the five-membered ring.
-
C=N stretching: Around 1600-1650 cm⁻¹.
-
N-H bending: Around 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base (C₃H₅N₃O). The exact mass can be used to confirm the elemental composition.
Experimental Protocols: A Framework for Characterization
Given the absence of detailed published protocols for this specific compound, the following section provides generalized, yet robust, methodologies that a researcher can adapt for its synthesis and characterization.
Synthesis of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
A plausible synthetic route involves the cyclization of a suitable precursor. One common method for the synthesis of similar imidazolones is the reaction of an α-amino acid derivative with a cyanating agent, followed by cyclization. For 2-Amino-1H-imidazol-5(4H)-one, a potential route could start from glycine or a derivative.
Illustrative Synthetic Pathway:
Sources
An In-Depth Technical Guide to the In Vitro Mechanism of Action of the 2-Amino-1H-imidazol-5(4H)-one Scaffold
A Senior Application Scientist's Perspective on a Promising Heterocyclic Core
Abstract
The 2-amino-1H-imidazol-5(4H)-one nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While comprehensive mechanistic data for the specific salt, 2-Amino-1H-imidazol-5(4H)-one hydrochloride, remains limited in publicly accessible literature, a wealth of information on its derivatives points toward a potent and multifaceted mechanism of action in vitro. This guide synthesizes the available evidence from structurally related analogs to postulate the core mechanisms, focusing on antiproliferative and cytotoxic effects. We will delve into the causality behind experimental designs used to probe these mechanisms, provide detailed protocols for key assays, and offer a perspective on future research directions.
Introduction: The 2-Amino-1H-imidazol-5(4H)-one Core in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an adept pharmacophore for interacting with a variety of biological targets. The incorporation of an amino group at the 2-position and a ketone at the 5-position, creating the 2-amino-1H-imidazol-5(4H)-one core, yields a scaffold with significant potential for therapeutic applications.
Derivatives built upon this core have demonstrated a broad range of biological activities, most notably as potent anticancer agents.[2] Studies on synthetic analogs have revealed cytotoxic effects across multiple cancer cell lines, including breast, lung, and myeloid leukemia.[2] This guide will consolidate these findings to build a cohesive, albeit inferred, understanding of the parent compound's likely in vitro mechanism of action.
Postulated In Vitro Mechanism of Action: A Multi-Target Hypothesis
Based on extensive evaluation of its derivatives, the 2-amino-1H-imidazol-5(4H)-one scaffold likely exerts its biological effects not through a single, discrete target, but via a combination of cellular insults that culminate in cell death. The primary observed outcomes in vitro are potent cytotoxicity and the induction of apoptosis.
Induction of Apoptosis and Cell Cycle Disruption
A consistent finding across studies of 2-amino-imidazolone analogs is their ability to induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical hallmark of a potential anticancer agent, as it leverages the cell's own machinery for self-destruction, often leading to a more controlled and less inflammatory cell death compared to necrosis.
The proposed signaling pathway leading to apoptosis is likely initiated by intracellular stress, potentially from the inhibition of key survival proteins. Key events observed in vitro for derivatives include:
-
Mitochondrial Membrane Depolarization: Several analogs cause a loss of the mitochondrial membrane potential, which is an early and often irreversible step in the intrinsic apoptotic pathway.[2] This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Phosphatidylserine (PS) Exposure: Flow cytometry analysis of treated cells consistently shows an increase in Annexin V staining.[2] Annexin V binds to PS, a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis, serving as an "eat me" signal for phagocytes.
-
DNA Fragmentation: The appearance of a sub-G1 peak in cell cycle analysis indicates the presence of cells with fragmented DNA, a late-stage marker of apoptosis.[2]
Concurrently, these compounds often induce cell cycle arrest, preventing cancer cells from progressing through the checkpoints necessary for division.[2] This dual action of halting proliferation and inducing cell death is a highly desirable characteristic for an anticancer therapeutic.
Diagram: Postulated Apoptotic Pathway
Caption: Postulated mechanism for apoptosis induction by the 2-amino-imidazolone scaffold.
Inhibition of Key Signaling Kinases
While broad cytotoxicity is observed, some derivatives of the imidazol-5-one scaffold have been shown to inhibit specific enzymes, suggesting a more targeted mechanism of action. The causality behind testing for kinase inhibition stems from the fact that many cancers are driven by aberrant signaling pathways controlled by these enzymes.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Some 2-(4-fluorophenyl) imidazol-5-one derivatives have shown potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range.[3]
-
CDK2A Inhibition: Cyclin-dependent kinase 2 (CDK2) is essential for the G1/S transition in the cell cycle. Its inhibition can lead to cell cycle arrest. Certain imidazolone analogs have demonstrated effective inhibition of CDK2A.[3]
The ability of this scaffold to be modified to target specific kinases highlights its versatility and potential for development as a more selective therapeutic, potentially reducing off-target effects.
Experimental Protocols for In Vitro Mechanistic Studies
To validate the mechanism of action of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a series of well-established in vitro assays are required. Each protocol is designed as a self-validating system with appropriate controls.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a primary screen to determine the cytotoxic concentration range of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram: MTT Assay Workflow
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to exposed phosphatidylserine (PS) on early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Summary: Representative Activities of Imidazolone Analogs
To provide context for the potential potency of the 2-amino-1H-imidazol-5(4H)-one scaffold, the following table summarizes reported in vitro data for some of its derivatives.
| Compound Class | Cell Line | Assay Type | Endpoint | Result | Reference |
| 2-Amino-1H-imidazol Alkaloid Analog | HL-60 | Cytotoxicity | IC50 | 2.91 µM | [2] |
| 2-Amino-1H-imidazol Alkaloid Analog | 4T1 (Murine Breast Cancer) | Cytotoxicity | IC50 | 3.1 µM | [2] |
| 2-(4-fluorophenyl) imidazol-5-one Analog | PC3 (Prostate Cancer) | Cytotoxicity | IC50 | 8.15 µM | [3] |
| 2-(4-fluorophenyl) imidazol-5-one Analog | N/A | Enzyme Inhibition | VEGFR-2 IC50 | 67 nM | [3] |
| 2-(4-fluorophenyl) imidazol-5-one Analog | N/A | Enzyme Inhibition | CDK2A IC50 | 0.66 µM | [3] |
Note: The data presented is for derivatives and not for 2-Amino-1H-imidazol-5(4H)-one hydrochloride itself. It serves to illustrate the biological potential of the core scaffold.
Conclusion and Future Directions
The 2-amino-1H-imidazol-5(4H)-one scaffold is a validated starting point for the development of potent cytotoxic agents. While the precise in vitro mechanism of action for the parent hydrochloride salt is not yet fully elucidated, evidence from a multitude of synthetic analogs strongly suggests a mechanism centered on the induction of apoptosis via mitochondrial stress and the disruption of the cell cycle. Furthermore, the scaffold shows promise for the development of targeted therapies through the inhibition of key oncogenic kinases like VEGFR-2 and CDK2A.
Future research should focus on directly evaluating 2-Amino-1H-imidazol-5(4H)-one hydrochloride using the protocols outlined in this guide. A comprehensive kinase panel screen would be instrumental in identifying its primary molecular targets. Additionally, proteomic and transcriptomic analyses of treated cells could uncover novel pathways affected by this compound, paving the way for its rational development as a potential therapeutic agent.
References
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Bence, M., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PubMed Central. Available at: [Link]
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Abo-Elanwar, Y.A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link]
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A Technical Guide to the Biological Versatility of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride Derivatives
Foreword: The Emergence of a Privileged Scaffold
The 2-amino-1H-imidazol-5(4H)-one core, a key structural motif within the broader class of imidazolones, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile building block for the design of potent and selective modulators of various biological targets.[1][2] This guide provides an in-depth exploration of the diverse biological activities of derivatives of this scaffold, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. While many studies focus on the core imidazolone structure, this guide will also consider the implications of the hydrochloride salt form, which is often used to improve solubility and bioavailability.
Anticancer Activity: A Multi-pronged Approach
Derivatives of 2-amino-1H-imidazol-5(4H)-one have demonstrated significant potential as anticancer agents, acting through the inhibition of various key enzymes involved in cancer progression.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Mechanism of Action: Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are central regulators of the cell cycle. Specific imidazolone derivatives have been identified as potent inhibitors of CDK2.[1][3] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis. The interaction often involves hydrogen bonding between the imidazolone core and key amino acid residues in the kinase active site.[3]
Experimental Protocol: In Vitro CDK2 Inhibition Assay
-
Reagents: Recombinant human CDK2/cyclin A, Histone H1 (as substrate), ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Add kinase buffer, substrate, and the test compound at various concentrations to a 96-well plate.
-
Initiate the reaction by adding the CDK2/cyclin A enzyme and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Summary: CDK2 Inhibition by Imidazolone Derivatives
| Compound ID | Modification | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 26 | 2-(4-fluorophenyl) substituent | 0.66 | - | [1] |
| Compound 5b | 3H‐imidazole[4,5‐c]pyridine derivative | 0.021 | - | [3] |
| Compound 10e | imidazole/benzimidazole thio-arylethanone derivative | 0.62 | - | [3] |
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism of Action: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Certain 2-amino-1H-imidazol-5(4H)-one derivatives act as potent VEGFR-2 inhibitors, blocking the signaling cascade that leads to endothelial cell proliferation and migration.[1][4]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Workflow for determining the COX inhibitory activity of test compounds.
Data Summary: COX-2 Inhibition by Imidazolone Derivatives
| Compound ID | Modification | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5b | Methoxy substituent | 0.71 | 115 | [5] |
Arginase Inhibition: A Potential Therapeutic Avenue for Asthma
Mechanism of Action: Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. In the context of asthma, arginase activity is upregulated and competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. This leads to reduced nitric oxide production, a key mediator of bronchodilation. Certain 2-aminoimidazole derivatives have been identified as arginase inhibitors. [6]The 2-aminoimidazole moiety can chelate the manganese ions in the active site and form hydrogen bonds with surrounding residues. [6] Structure-Activity Relationship (SAR) Insights:
-
The 2-aminoimidazole core itself is a weak, non-competitive inhibitor of human arginase I. [6]* Incorporating the 2-aminoimidazole moiety into the side chain of an L-amino acid scaffold significantly enhances potency. [6]* The length of the amino acid side chain is critical, with a pentanoic acid derivative (A1P) showing the highest affinity. [6]
Other Biological Activities
The versatility of the 2-amino-1H-imidazol-5(4H)-one scaffold extends to other biological activities, including:
-
Phosphodiesterase 4 (PDE4) Inhibition: Novel imidazol-2-one and 2-cyanoiminoimidazole derivatives have been synthesized as potent PDE4 inhibitors with anti-inflammatory activity. [7]* Antimicrobial Activity: Fused imidazo[2,1-c]t[3][6][8]riazine derivatives have shown significant antibacterial and antifungal activities. [9]* Human Topoisomerase I Inhibition: Certain 1H-benzo[d]imidazole derivatives, a related class of compounds, have been identified as inhibitors of human topoisomerase I, an important target in cancer chemotherapy. [10]
Synthesis and Chemical Properties
The synthesis of 2-amino-1H-imidazol-5(4H)-one derivatives often involves multi-step reactions. A common approach is the Erlenmeyer-Plöchl reaction for the synthesis of the imidazolone core, followed by various functionalization reactions to introduce diversity. [11]The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid in an appropriate solvent, which can improve the compound's stability and handling properties.
Conclusion: A Scaffold with a Bright Future
The 2-amino-1H-imidazol-5(4H)-one scaffold and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising lead compounds for the development of new therapeutics. Their ability to interact with a diverse array of biological targets, including kinases, metalloenzymes, and other key proteins, underscores their importance in modern drug discovery. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds for specific targets, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.
References
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Di Costanzo, L., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. ACS Medicinal Chemistry Letters, 1(6), 283-287. Available at: [Link]
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Yi‐Zhe Wu, et al. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. Available at: [Link]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. Available at: [Link]
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Jadhav, S. B., et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal of Foundation for Medical Research, 1(1), 1-5. Available at: [Link]
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Ouf, E. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471. Available at: [Link]
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Asadi, M., et al. (2019). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 5(2), 29-37. Available at: [Link]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as Anticancer Agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. Available at: [Link]
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Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. Available at: [Link]
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Pessina, A., et al. (2002). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 653-658. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(12), 841-861. Available at: [Link]
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Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3059. Available at: [Link]
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Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. Available at: [Link]
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Sharma, D., & Narasimhan, B. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2), 1-15. Available at: [Link]
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Pal, D., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]
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Al-Warhi, T., et al. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 929-946. Available at: [Link]
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Bakulina, O., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(21), 7434. Available at: [Link]
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Abd El-Aal, E., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c]T[3][6][8]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. Available at: [Link]
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The Ascendancy of the 2-Aminoimidazole Scaffold: A Journey from Marine Origins to Therapeutic Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) moiety, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its journey, from its initial discovery in vibrant marine sponges to its current status as a privileged pharmacophore, is a testament to nature's ingenuity and the relentless pursuit of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of 2-aminoimidazole compounds, delving into their diverse biological activities and the intricate molecular mechanisms that underpin their therapeutic potential.
A Serendipitous Discovery: The Marine Genesis of 2-Aminoimidazole Alkaloids
The story of 2-aminoimidazole alkaloids begins in the world's oceans, where fierce competition for survival has driven marine organisms to produce a vast arsenal of unique and potent secondary metabolites. Sponges of the order Calcarea, particularly from the genera Leucetta and Clathrina, have proven to be a particularly rich source of these nitrogenous compounds.[1][2] While the broader discovery of alkaloids dates back to the early 19th century with the isolation of morphine from opium, the chapter on 2-aminoimidazole alkaloids was opened much more recently.[3]
The initial breakthrough can be traced back to the exploration of marine natural products. While a definitive first isolation of a simple 2-aminoimidazole is difficult to pinpoint from the available literature, the discovery of complex alkaloids containing this scaffold marked the beginning of intense research in this area. These natural products, often characterized by intricate structures and potent biological activities, captured the attention of chemists and pharmacologists alike.
A significant milestone in this journey was the isolation and characterization of a plethora of 2-aminoimidazole-containing alkaloids from various marine sponges. These discoveries, spanning from the late 20th century to the present day, have unveiled a remarkable diversity of chemical structures and biological functions. A chronological overview of some key discoveries is presented below:
Table 1: A Timeline of Key 2-Aminoimidazole Alkaloid Discoveries
| Year | Alkaloid(s) | Source Organism(s) | Key Structural Features & Significance |
| 1987-present | Various preclathridine and isonaamine alkaloids | Leucetta and Clathrina sponges | A large family of 1,4-substituted 2-aminoimidazoles, often with substituted benzyl moieties. These compounds laid the foundation for understanding the structural diversity of this class. |
| 2016 | Lissodendrin A and B | Lissodendoryx (Acanthodoryx) fibrosa | Feature a (p-hydroxyphenyl) glyoxal moiety, expanding the known structural diversity.[1][4] |
| 2013 | Nagelamide W | Agelas sp. | The first monomeric bromopyrrole alkaloid bearing two 2-aminoimidazole moieties.[5] |
This continuous discovery of new 2-AI alkaloids from marine sources underscores the vast, untapped potential of the marine environment as a reservoir for novel drug leads.
The Chemist's Challenge: Evolution of Synthetic Methodologies
The fascinating structures and potent biological activities of 2-aminoimidazole alkaloids presented a significant challenge and a compelling opportunity for synthetic organic chemists. The development of efficient and versatile methods for the construction of the 2-aminoimidazole core has been a major focus of research, evolving from classical condensation reactions to sophisticated transition-metal-catalyzed approaches.
Classical Approaches: The Foundation of 2-Aminoimidazole Synthesis
The earliest and most straightforward methods for synthesizing the 2-aminoimidazole scaffold relied on the condensation of readily available starting materials. Two primary strategies form the bedrock of this classical approach:
-
Condensation of α-Haloketones with Guanidine Derivatives: This method involves the reaction of an α-haloketone with a guanidine derivative. The reaction proceeds via an initial alkylation of the guanidine nitrogen, followed by an intramolecular cyclization and dehydration to form the 2-aminoimidazole ring.
-
Causality Behind Experimental Choices: The use of an excess of a protected guanidine, such as N-acetylguanidine, was often employed to drive the reaction to completion and minimize side reactions. The choice of solvent is also critical, with polar aprotic solvents like DMF or acetonitrile often providing the best results.
-
-
Condensation of α-Aminoketones with Cyanamide: An alternative classical route involves the reaction of an α-aminoketone with cyanamide. This method offers a different retrosynthetic disconnection and can be advantageous for the synthesis of specific substitution patterns.
While these classical methods are conceptually simple and still find application, they can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste.
Modern Marvels: The Dawn of Catalytic and Greener Syntheses
The quest for more efficient, versatile, and environmentally friendly methods has led to the development of a range of modern synthetic strategies. These approaches often employ transition-metal catalysis or adhere to the principles of green chemistry.
Palladium catalysis has revolutionized the synthesis of 2-aminoimidazoles, offering unprecedented control over bond formation and functional group tolerance. Key palladium-catalyzed methods include:
-
Buchwald-Hartwig Amination: This powerful reaction involves the palladium-catalyzed cross-coupling of a 2-haloimidazole (typically 2-bromoimidazole) with an amine. The choice of ligand is critical for the success of this reaction, as five-membered nitrogen-containing heterocycles like imidazole can inhibit or deactivate the palladium catalyst.[1]
-
Expertise & Experience: Experienced practitioners in this field recognize that careful optimization of the catalyst, ligand, base, and solvent system is essential to overcome catalyst deactivation and achieve high yields. Ligands such as tBuBrettPhos have shown promise in these challenging coupling reactions.[1]
-
-
Palladium-Catalyzed Alkyne Carboamination: This elegant strategy, developed by Wolfe and coworkers, involves the palladium-catalyzed reaction of N-propargyl guanidines with aryl triflates.[4][5][6][7] This method is particularly noteworthy as it constructs the 2-aminoimidazole ring through the simultaneous formation of both a C-N and a C-C bond in the annulation step.[5][6][7]
Recognizing the environmental impact of traditional synthetic methods, the principles of green chemistry have been increasingly applied to the synthesis of 2-aminoimidazoles. These approaches prioritize the use of benign solvents, energy-efficient reaction conditions, and atom economy.
-
Synthesis in Deep Eutectic Solvents (DESs): DESs, which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. The synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives has been successfully achieved in DESs like choline chloride:urea, offering advantages such as faster reaction times and simplified product isolation.[6][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption.[8]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions, often under milder conditions than conventional heating.[8]
The adoption of these greener methodologies is not only environmentally responsible but also often leads to more efficient and cost-effective synthetic processes.
A Plethora of Possibilities: The Diverse Biological Activities of 2-Aminoimidazoles
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. This versatility stems from the unique structural and electronic properties of the 2-AI core, which allows it to interact with a wide range of biological targets.
The Anti-Biofilm Arsenal: Disrupting Bacterial Communities
Perhaps the most extensively studied application of 2-aminoimidazole compounds is in the fight against bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which renders them highly resistant to conventional antibiotics and host immune responses. 2-AI derivatives have demonstrated potent activity in both inhibiting the formation of biofilms and dispersing pre-existing ones.[9]
-
Mechanism of Action: Unlike traditional antibiotics that aim to kill bacteria, many 2-AI compounds act as "behavior-modifying agents." They interfere with bacterial signaling pathways, particularly two-component regulatory systems, which are crucial for the transition from a planktonic (free-swimming) to a biofilm-based lifestyle. By disrupting these signaling cascades, 2-AI compounds prevent bacteria from sensing their environment and initiating the genetic programs required for biofilm formation.
Targeting the Kinome: A New Frontier in Cancer and Inflammation Therapy
The therapeutic potential of 2-aminoimidazole compounds extends far beyond their anti-biofilm activity. A growing body of evidence highlights their role as potent and selective inhibitors of various protein kinases, making them promising candidates for the treatment of cancer and inflammatory diseases.
-
Kinase Inhibition: Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminoimidazole scaffold has proven to be an effective "hinge-binder," interacting with the ATP-binding site of kinases and thereby inhibiting their activity.
-
Targeting the PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[3][9][10][11] Several 2-aminoimidazole derivatives have been identified as inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR, demonstrating their potential as anticancer agents.[11][12]
-
Inhibition of Src Family Kinases: Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various solid tumors and are implicated in metastasis.[13] 2-Aminoimidazole and aminothiazole derivatives have been developed as potent inhibitors of SFKs, highlighting their potential in oncology.[13]
-
Anti-inflammatory Effects: The anti-inflammatory properties of 2-aminoimidazole derivatives are also linked to their ability to modulate key signaling pathways. For instance, novel acetamide derivatives of 2-aminobenzimidazole have been shown to suppress the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-17, and to inhibit the expression of enzymes like COX-2 and MMPs, which are involved in inflammation and tissue destruction in arthritis.[14]
The ability of 2-aminoimidazole compounds to selectively target multiple nodes within complex signaling networks underscores their immense potential for the development of novel therapeutics for a wide range of diseases.
Experimental Protocols: A Practical Guide for the Researcher
To facilitate further research and development in this exciting field, this section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Classical Synthesis of a 2,4-Disubstituted Imidazole from an α-Bromo Ketone and an Amidine
This protocol is adapted from a procedure reported for the synthesis of 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-.[15]
Materials:
-
Benzamidine hydrochloride monohydrate
-
Potassium bicarbonate
-
4-Methoxyphenacyl bromide
-
Tetrahydrofuran (THF)
-
Water
-
Diisopropyl ether
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, add benzamidine hydrochloride monohydrate (0.29 mol) and water (325 mL).[15]
-
Slowly add potassium bicarbonate (0.57 mol) portionwise to the stirred mixture.[15]
-
Heat the reaction mixture to a vigorous reflux.[15]
-
Prepare a solution of 4-methoxyphenacyl bromide (0.29 mol) in THF (325 mL) and add it dropwise to the refluxing mixture over 30 minutes.[15]
-
After the addition is complete, continue to heat the mixture at reflux for 18-20 hours.[15]
-
Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.[15]
-
Add an additional 100 mL of water and stir the resulting suspension at 50-60 °C for 30 minutes.[15]
-
Cool the mixture in an ice bath and collect the solid product by filtration.[15]
-
Wash the filter cake with two 100-mL portions of water and air-dry.[15]
-
Transfer the crude product to a flask and add diisopropyl ether (150 mL) and hexanes (150 mL).[15]
-
Stir the mixture for 2 hours at room temperature and collect the solids by filtration.[15]
-
Dry the product in a vacuum oven to afford the pure 2,4-disubstituted imidazole.[15]
Protocol 2: Palladium-Catalyzed Synthesis of a 2-Aminoimidazole via Buchwald-Hartwig Amination
This protocol is a general representation based on literature procedures for the palladium-catalyzed amination of 2-bromoimidazoles.[1]
Materials:
-
2-Bromo-1H-imidazole
-
Amine of choice
-
tBuBrettPhos Pd(I) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the 2-bromo-1H-imidazole (1.0 mmol), the amine (1.2 mmol), and the tBuBrettPhos Pd(I) precatalyst (1-2 mol%).[1]
-
Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M.[1]
-
Add LHMDS (2.2 mmol) to the reaction mixture.[1]
-
Stir the reaction at a temperature between 50-80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent such as ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Evolution of synthetic strategies and resulting biological applications of 2-aminoimidazole compounds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminoimidazole compounds.
The Future is Bright: Concluding Remarks and Outlook
The journey of 2-aminoimidazole compounds, from their discovery in the depths of the ocean to their current prominence in medicinal chemistry, is a compelling narrative of scientific exploration and innovation. The inherent versatility of the 2-AI scaffold, coupled with the continuous development of novel synthetic methodologies, ensures that this remarkable class of compounds will remain at the forefront of drug discovery for years to come.
Future research will undoubtedly focus on several key areas. The exploration of untapped marine biodiversity promises the discovery of new and even more complex 2-AI alkaloids with novel biological activities. The development of more sustainable and scalable synthetic routes will be crucial for the large-scale production of these compounds for clinical investigation. Furthermore, a deeper understanding of the intricate molecular mechanisms by which 2-AI derivatives exert their therapeutic effects will enable the design of more potent and selective drug candidates with improved safety profiles.
For researchers, scientists, and drug development professionals, the 2-aminoimidazole scaffold represents a treasure trove of opportunities. Its rich history, diverse biological activities, and evolving synthetic landscape provide a fertile ground for innovation and the development of next-generation therapeutics that will address some of the most pressing challenges in human health.
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Malik, N., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(4), 1431–1446. [Link]
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Zavesky, B. P., Babij, N. R., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952–4955. [Link]
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The Privileged Scaffold: A Technical Guide to 2-Amino-1H-imidazol-5(4H)-one Hydrochloride Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-amino-1H-imidazol-5(4H)-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to natural purines and its inherent chemical versatility make it a "privileged structure" in the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 2-amino-1H-imidazol-5(4H)-one hydrochloride and its structural analogs and derivatives. We will explore established synthetic routes, delve into the mechanistic basis of their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.
The 2-Amino-1H-imidazol-5(4H)-one Core: A Foundation for Diverse Bioactivity
The 2-amino-1H-imidazol-5(4H)-one moiety is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group.[3] Its hydrochloride salt form enhances solubility and stability, making it an attractive starting point for chemical library synthesis. The core structure's ability to participate in various chemical transformations allows for the generation of a wide array of derivatives with diverse pharmacological profiles. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]
Physicochemical Properties of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
A thorough understanding of the physicochemical properties of the core scaffold is fundamental to its application in drug design and development.
| Property | Value | Reference |
| CAS Number | 18221-88-0 | [5][6] |
| Molecular Formula | C₃H₆ClN₃O | [5] |
| Molecular Weight | 135.55 g/mol | [5] |
| Melting Point | 211-213 °C | [5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥90% | [5] |
The hydrochloride salt form generally imparts improved aqueous solubility and stability compared to the free base, which is a crucial consideration for handling, formulation, and biological testing.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of 2-amino-1H-imidazol-5(4H)-one and its derivatives can be achieved through various synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
A common approach to the 2-amino-1H-imidazol-5(4H)-one core involves the cyclization of guanidine derivatives with α-halo esters or related synthons. Another versatile method is the conversion of 5(4H)-oxazolones.[1] The synthesis of derivatives often involves multi-component reactions or the modification of the core scaffold.
Figure 1: General synthetic pathways to 2-amino-1H-imidazol-5(4H)-one and its derivatives.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazol-5-one Derivative
This protocol describes a representative synthesis of a 2,4-disubstituted imidazol-5-one derivative, adapted from established literature procedures.[8] This method exemplifies the Erlenmeyer condensation, a cornerstone in the synthesis of azlactones, which are key intermediates for imidazolones.
Objective: To synthesize a 4-arylidene-2-phenyl-1H-imidazol-5(4H)-one derivative.
Materials:
-
Hippuric acid (Benzoylglycine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Appropriate aromatic amine
Procedure:
-
Synthesis of the Oxazolone Intermediate (Erlenmeyer Condensation):
-
In a round-bottom flask, combine hippuric acid (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into cold water with vigorous stirring.
-
Collect the precipitated solid (the oxazolone derivative) by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.
-
-
Synthesis of the Imidazol-5-one Derivative:
-
In a round-bottom flask, dissolve the synthesized oxazolone derivative (1 equivalent) and an appropriate aromatic amine (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the final product should be sharp and consistent with literature values for known compounds.
Biological Activities and Therapeutic Potential
The 2-amino-1H-imidazol-5(4H)-one scaffold and its derivatives have been shown to exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazolone derivatives.[3][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[3][10]
Mechanisms of Action:
The anticancer activity of these derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
-
VEGFR-2 Inhibition: Several imidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][9] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[11][12][[“]]
-
B-Raf Inhibition: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively activated in various cancers, particularly melanoma.[7][14][15][16][17] Some imidazole-based compounds have shown inhibitory activity against B-Raf, suggesting their potential as targeted cancer therapeutics.[3]
-
Sirtuin Inhibition: Sirtuins are a class of histone deacetylases that play a complex role in cancer, with some members acting as tumor promoters.[8][18][19][20][21] Certain imidazole derivatives have been shown to inhibit sirtuin activity, presenting another avenue for their anticancer effects.[22]
Figure 2: Proposed anticancer mechanisms of action for 2-amino-1H-imidazol-5(4H)-one derivatives.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of representative imidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | < 5 | [3][10] |
| HepG2 (Liver) | < 5 | [3][10] | |
| HCT-116 (Colon) | < 5 | [3][10] | |
| Compound 4d | MCF-7 (Breast) | Moderate Activity | [3][10] |
| Compound 6 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [9] |
| Compound 26 | Hela, MCF-7, PC3, HCT-116 | Good Potency | [9] |
| Compound 1o | HepG2 (Liver) | 8.6 | [7] |
Antimicrobial Activity
Derivatives of the 2-aminoimidazole scaffold have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[18][23][24][25][26]
Mechanisms of Action:
The antimicrobial effects of imidazole derivatives are believed to occur through several mechanisms:
-
Disruption of Cell Membrane Integrity: Imidazole compounds can insert into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[22][27][28]
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[23][29]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA and RNA synthesis has also been proposed as a mechanism of action for some imidazole-based antimicrobials.[22][23]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1-Arylideneamino-imidazolin-5-ones | Staphylococcus aureus | 100 | [30] |
| 2-Amino-5-substituted 1,3,4-thiadiazoles | Candida albicans | 8 | [7] |
| 2-Amino-5-substituted 1,3,4-oxadiazoles | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [7] |
Key Experimental Protocols for Biological Evaluation
To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of 2-amino-1H-imidazol-5(4H)-one derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[31][32][33][34][35]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validation: The assay should include positive (a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.
VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of a compound against VEGFR-2.[2][5][10][36][37]
Objective: To determine the IC₅₀ value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compound
-
Kinase-Glo® Max reagent
-
White 96-well plate
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Plate Setup: Add the master mix to the wells of the 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Self-Validation: The assay should demonstrate a clear signal window between the positive and negative controls. The IC₅₀ value for a known VEGFR-2 inhibitor should be within the expected range.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9][30][38]
Objective: To determine the MIC of a test compound against a bacterial or fungal strain.
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound
-
96-well microplate
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validation: The positive control should show clear microbial growth, while the negative control should remain clear. The MIC of a standard antibiotic against the same organism should be determined concurrently and fall within the expected range.
Conclusion and Future Directions
The 2-amino-1H-imidazol-5(4H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of promising biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this core allows for the generation of large and diverse chemical libraries for high-throughput screening.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) and Structure-Based Drug Design: A deeper understanding of the SAR for different biological targets will enable the rational design of more potent and selective inhibitors.
-
Exploration of Novel Biological Targets: While significant progress has been made in targeting kinases and microbial pathways, the full therapeutic potential of this scaffold remains to be explored.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
By continuing to explore the rich chemistry and diverse biology of 2-amino-1H-imidazol-5(4H)-one derivatives, the scientific community can unlock new therapeutic opportunities for a range of diseases.
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RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. (2021, January 1). ResearchGate. Retrieved January 15, 2026, from [Link]
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B-Raf and the inhibitors: from bench to bedside. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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2-Amino-1H-imidazol-5(4H)-one hydrochloride. (n.d.). Oakwood Chemical. Retrieved January 15, 2026, from [Link]
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2-Amino-1H-imidazol-5(4H)-one hydrochloride | CAS 18221-88-0. (n.d.). Chemical-Suppliers.com. Retrieved January 15, 2026, from [Link]
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B-Raf and the inhibitors: from bench to bedside. (n.d.). springermedizin.de. Retrieved January 15, 2026, from [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. (2019, March 21). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017, August 11). Longdom Publishing. Retrieved January 15, 2026, from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 17). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. (2023, April 18). MDPI. Retrieved January 15, 2026, from [Link]
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Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Antibacterial Activities of Imidazole-Based Compounds (A Review). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [https://www.semanticscholar.org/paper/Antibacterial-Activities-of-Imidazole-Based-(A-A%C5%9F%C4%B1k-Can/03d8f898239077274041e17d77f282496a793a38]([Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023, February 5). Frontiers. Retrieved January 15, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 15, 2026, from [Link]
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Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. (2014, March 2). aacrjournals.org. Retrieved January 15, 2026, from [Link]
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Spectroscopic Characterization of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride: A Technical Guide
Foreword
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or specialized chemical entities is paramount. 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a close structural analog of the biologically significant molecule creatinine, represents one such compound where detailed, publicly available spectroscopic data is sparse. This guide is designed to fill that void by providing an in-depth, predictive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By leveraging established spectroscopic principles and drawing parallels with well-characterized analogs, this document serves as a robust reference for the identification, characterization, and quality control of this important heterocyclic compound.
Molecular Structure and Chemical Logic
2-Amino-1H-imidazol-5(4H)-one hydrochloride (CAS No: 18221-88-0) possesses a core imidazolone structure.[1] Its chemical formula is C₃H₆ClN₃O with a molecular weight of 135.55 g/mol .[1] A critical aspect of its structure is the presence of a guanidinium-like system within the 2-aminoimidazole core, which is readily protonated. As a hydrochloride salt, the chloride anion balances a positive charge on the imidazolone ring. The most likely site of protonation is one of the ring nitrogens, leading to a resonance-stabilized cation. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.
The structure can exist in several tautomeric forms, but the 2-amino-5-oxo form is generally the most stable. The hydrochloride salt form locks the molecule in a protonated state, which is crucial for interpreting the spectral data.
Caption: Molecular structures of the target compound and its close analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Amino-1H-imidazol-5(4H)-one hydrochloride, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple. Due to the molecule's structure, we anticipate signals from the methylene protons (CH₂) and several exchangeable protons (NH and NH₂). The exact chemical shifts will be highly dependent on the solvent used (e.g., D₂O or DMSO-d₆).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| Methylene (CH ₂) | ~4.0 - 4.2 | Singlet (s) | These protons are adjacent to a carbonyl group and a quaternary nitrogen, leading to a downfield shift. In the absence of adjacent protons, the signal will be a singlet. This is consistent with data for creatinine, where the methylene protons appear around 4.05 ppm.[2] |
| Amine (NH ₂) | ~7.0 - 8.0 | Broad Singlet (br s) | These protons are part of a guanidinium-like system and will be deshielded. The signal is expected to be broad due to quadrupole effects of the nitrogen and chemical exchange. |
| Imidazole NH | ~8.5 - 9.5 | Broad Singlet (br s) | The proton on the ring nitrogen is acidic and will be significantly deshielded. Its signal will also be broad and will exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Carbonyl (C =O) | ~170 - 180 | The carbonyl carbon in a five-membered ring is typically found in this region. Creatinine, a similar structure, shows a carbonyl signal around 172 ppm.[2] |
| Guanidinium (C =N) | ~155 - 165 | The C2 carbon, bonded to three nitrogen atoms, is highly deshielded and characteristic of a guanidinium carbon. |
| Methylene (C H₂) | ~55 - 60 | The methylene carbon is adjacent to electron-withdrawing groups (carbonyl and nitrogen), placing it in this downfield region. The methylene carbon in creatinine appears around 59 ppm.[2] |
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-1H-imidazol-5(4H)-one hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe all exchangeable protons, or D₂O to confirm them by exchange). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both proton (¹H) and carbon (¹³C) frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient signal-to-noise ratio should be achievable with 16-32 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potentially longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections. Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-1H-imidazol-5(4H)-one hydrochloride will be dominated by absorptions from N-H, C=O, and C=N bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Amine/Amide) | 3100 - 3400 | Strong, Broad | This region will contain overlapping stretches from the NH₂ and ring NH groups. Hydrogen bonding in the solid state will lead to significant broadening. Creatinine shows similar broad bands in this region.[3] |
| C-H Stretch (Methylene) | 2900 - 3000 | Medium | Symmetric and asymmetric stretching of the CH₂ group. |
| C=O Stretch (Amide) | 1720 - 1750 | Strong | The carbonyl group in a five-membered ring (lactam) typically absorbs at a higher frequency than in a six-membered ring. The C=O mode in free creatinine is observed around 1692-1720 cm⁻¹.[3] |
| C=N Stretch / NH₂ Scissoring | 1640 - 1680 | Strong | The C=N stretch of the imidazole ring and the scissoring vibration of the NH₂ group are expected in this region and may overlap. The NH₂ scissoring mode of creatinine is observed around 1670 cm⁻¹.[3] |
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid 2-Amino-1H-imidazol-5(4H)-one hydrochloride powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Collection: Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) is the preferred method for a polar, pre-charged molecule like this hydrochloride salt.
Predicted Mass Spectrum (ESI+)
In positive ion ESI, the molecule will be detected as its cationic form. The primary observation will be the molecular ion of the free base after the loss of HCl.
| Predicted m/z | Assignment | Justification |
| 100.05 | [M+H]⁺ | This corresponds to the protonated free base (C₃H₅N₃O + H)⁺. The molecular weight of the free base is 99.09 g/mol . |
| 122.03 | [M+Na]⁺ | Adduct with sodium ions, which are often present as trace impurities. |
Predicted Fragmentation Pathway
The protonated molecular ion ([M+H]⁺ at m/z 100) is expected to be relatively stable due to the resonance in the guanidinium moiety. Fragmentation could be induced through collision-induced dissociation (CID) in an MS/MS experiment.
Caption: A plausible fragmentation pathway for [M+H]⁺ of 2-Amino-1H-imidazol-5(4H)-one.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to ensure protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the mass spectrometer to positive ion detection mode. Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the ion of interest (m/z 100).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
MS/MS (Optional): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 100) as the precursor and applying collision energy to induce fragmentation.
Conclusion
While direct experimental spectra for 2-Amino-1H-imidazol-5(4H)-one hydrochloride are not widely published, a comprehensive and reliable spectroscopic profile can be predicted through the principles of structural analogy and first-principle analysis. The data presented in this guide, derived from comparisons with creatinine and other related imidazolones, provides a strong foundation for researchers to identify and characterize this molecule. The methylene protons are expected around 4.1 ppm in the ¹H NMR, with key ¹³C signals for the carbonyl (~175 ppm), guanidinium (~160 ppm), and methylene (~58 ppm) carbons. The IR spectrum should be characterized by strong N-H stretches (3100-3400 cm⁻¹) and a prominent C=O stretch (~1730 cm⁻¹). Mass spectrometry will readily identify the protonated free base at m/z 100.05. By following the detailed protocols provided, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of this valuable chemical compound.
References
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Cao, S. L., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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potential therapeutic targets of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
Abstract
The 2-amino-1H-imidazol-5(4H)-one core, represented here by its hydrochloride salt, is a privileged scaffold in medicinal chemistry. As a bioisostere of guanidine, the 2-aminoimidazole (2-AI) moiety offers favorable pharmacokinetic profiles, making it an attractive starting point for drug discovery. This technical guide provides an in-depth analysis of the potential therapeutic targets for compounds derived from this core structure. We will explore the scientific rationale, supporting evidence, and detailed experimental workflows for validating interactions with key biological targets, including protein kinases in oncology, bacterial enzymes for infectious diseases, and GABA-A receptors in neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminoimidazole scaffold.
Introduction: The 2-Aminoimidazole Scaffold
The imidazole ring is a fundamental component of numerous biologically active molecules.[1] The 2-aminoimidazole substructure is of particular interest due to its ability to mimic the guanidinium group of arginine, while possessing a lower pKa. This can lead to improved bioavailability and cell permeability. Derivatives of the 2-aminoimidazole scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuromodulatory effects. This guide will focus on the most promising therapeutic avenues for 2-Amino-1H-imidazol-5(4H)-one hydrochloride and its derivatives.
Protein Kinases: Targets in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several studies have highlighted the potential of 2-aminoimidazole derivatives as potent kinase inhibitors.[2][3][4]
Scientific Rationale
The 2-aminoimidazole core can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The scaffold's versatility allows for substitutions at various positions to achieve selectivity and potency against specific kinases.
Supporting Evidence
Research has shown that 4-aminoimidazole derivatives are effective inhibitors of Src family kinases (SFKs), with some compounds exhibiting IC50 values in the nanomolar range.[3] SFKs are frequently overexpressed or hyperactivated in a variety of solid tumors, playing a crucial role in cancer progression and metastasis.[5] Furthermore, 2-amidobenzimidazole derivatives have been identified as potent inhibitors of protein kinase CK1δ, which is implicated in the cell cycle, DNA repair, and apoptosis.[6] The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride or its derivative
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In the wells of the microplate, add the serially diluted compound or a DMSO control.
-
Add the purified kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Table 1: Example Data for a Hypothetical 2-AI Kinase Inhibitor
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| Src | 90 | <10 |
| Fyn | 120 | <10 |
| Lyn | 480 | <10 |
| CK1δ | 98.6 | 14 |
Diagram 1: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Bacterial Biofilm Formation: A Target in Infectious Diseases
Bacterial biofilms are a major challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. 2-Aminoimidazole derivatives have emerged as promising agents that can inhibit biofilm formation and disperse existing biofilms.[9][10]
Scientific Rationale
The mechanism by which 2-AIs disrupt biofilms is not fully elucidated but is thought to involve the modulation of bacterial signaling pathways that control biofilm formation, such as quorum sensing or c-di-GMP signaling. They can also act as adjuvants, increasing the permeability of the outer membrane of Gram-negative bacteria to conventional antibiotics.[11]
Supporting Evidence
Studies have shown that 2-aminoimidazole-based compounds can modulate biofilm activity in a broad spectrum of bacteria, including Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant Acinetobacter baumannii.[10][12] Importantly, these compounds are often non-bactericidal, which may reduce the likelihood of resistance development.[9] They have also been shown to re-sensitize multidrug-resistant strains to antibiotics like imipenem and ciprofloxacin.[10]
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol outlines a method to quantify the inhibition of biofilm formation.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride or its derivative
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a starting OD600 of approximately 0.01.
-
Inoculation and Treatment:
-
Add the diluted bacterial suspension to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
-
Biofilm Staining:
-
Carefully discard the planktonic cells and wash the wells gently with PBS or sterile water.
-
Air-dry the plate.
-
Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet and wash the wells again to remove excess stain.
-
-
Quantification:
-
Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the control.
-
GABA-A Receptors: Targets in Neuroscience
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs.[13] Imidazole-containing compounds are being explored as positive allosteric modulators (PAMs) of GABA-A receptors.[14]
Scientific Rationale
PAMs of the GABA-A receptor bind to an allosteric site, distinct from the GABA binding site, and enhance the effect of GABA, typically by increasing the frequency or duration of chloride channel opening.[14][15] The imidazole scaffold can be decorated with various substituents to achieve affinity and selectivity for different GABA-A receptor subtypes.
Supporting Evidence
While direct evidence for 2-Amino-1H-imidazol-5(4H)-one is limited, related benzimidazole structures have been identified as positive allosteric modulators of GABA-A receptors.[5] These compounds show promise for developing metabolically stable PAMs with improved therapeutic profiles compared to classical benzodiazepines.
Experimental Protocol: GABA-A Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
[3H]Muscimol or another suitable radioligand
-
Test compound (2-Amino-1H-imidazol-5(4H)-one derivative)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[1][16]
-
Binding Assay:
-
In test tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]Muscimol), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the mixture at 4°C for a defined period (e.g., 45-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 or Ki value from the resulting competition curve.
-
Diagram 2: GABA-A Receptor Signaling Pathway
Caption: Modulation of the GABA-A receptor by a Positive Allosteric Modulator (PAM).
Conclusion
2-Amino-1H-imidazol-5(4H)-one hydrochloride represents a valuable starting point for the development of novel therapeutics. The inherent properties of the 2-aminoimidazole scaffold allow for the targeting of a diverse range of biological molecules. The potential therapeutic applications in oncology, infectious diseases, and neuroscience are particularly compelling. The experimental protocols provided in this guide offer a framework for researchers to validate the activity of derivatives of this promising compound and to further elucidate their mechanisms of action. Continued exploration of the structure-activity relationships of 2-aminoimidazole derivatives will undoubtedly lead to the discovery of new and effective medicines.
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MDPI. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]
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National Institutes of Health. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
JoVE. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Retrieved from [Link]
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PubMed Central. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
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National Institutes of Health. (2019). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Retrieved from [Link]
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National Institutes of Health. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
Abstract
2-Amino-1H-imidazol-5(4H)-one hydrochloride, a heterocyclic compound of significant interest in pharmaceutical and chemical research, requires a well-understood physicochemical profile for effective development. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this molecule. We delve into the theoretical underpinnings, present detailed experimental protocols for robust characterization, and discuss the interpretation of results. This document is intended for researchers, chemists, and formulation scientists, offering a foundational framework for handling, analyzing, and developing formulations containing 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Introduction: The Scientific Imperative
2-Amino-1H-imidazol-5(4H)-one, a cyclic derivative of creatine, and its hydrochloride salt (C₃H₆ClN₃O, MW: 135.55) are emerging molecules in various research domains.[1] The hydrochloride salt is often preferred in development for its potential to improve properties like solubility and stability over the free base. A thorough understanding of these characteristics is not merely academic; it is a prerequisite for any successful application, from preclinical research to viable pharmaceutical formulations. Poor solubility can hinder bioavailability and lead to erroneous results in biological assays, while instability can compromise product efficacy, safety, and shelf-life.
This guide provides the scientific rationale and actionable protocols to systematically evaluate the solubility and stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, ensuring data integrity and accelerating the development timeline.
Physicochemical Properties: A Molecular Snapshot
Before embarking on experimental studies, it is crucial to understand the inherent properties of the molecule that govern its behavior in solution.
-
Structure: The molecule features an imidazole ring with an amino group and a ketone. The presence of multiple nitrogen atoms and the carbonyl group makes it polar and capable of forming multiple hydrogen bonds.
-
Ionization: As a hydrochloride salt, the molecule is already in an ionized state. The amino group is protonated, which typically enhances aqueous solubility. The pKa of the conjugate acid will be a critical determinant of how its solubility changes with pH.
-
Potential Liabilities: The lactam (cyclic amide) functionality within the imidazolone ring is a potential site for hydrolysis, particularly at pH extremes. The amino group can be susceptible to oxidative degradation.
Solubility Profiling: Beyond a Single Number
Solubility is not a fixed value but a function of its environment. A comprehensive profile across various solvents and conditions is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method , which measures the concentration of a saturated solution after a state of equilibrium has been reached.[2]
Causality Behind Solvent Selection
The choice of solvents is strategic, designed to probe the molecule's behavior under conditions relevant to its intended application.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These represent key physiological environments, from the stomach to the intestines and blood. For an ionizable compound, solubility can vary dramatically with pH.
-
Water (Unbuffered): Establishes a baseline for aqueous solubility. The final pH of the saturated solution should always be measured as the compound itself can alter the pH.[3]
-
Organic and Semi-Organic Solvents (e.g., Ethanol, Propylene Glycol, PEG 400): These are common co-solvents in liquid formulations. Assessing solubility in these systems is critical for developing non-aqueous or co-solvent-based drug products.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol is a self-validating system designed to ensure that true equilibrium is achieved and measured accurately.
Objective: To determine the thermodynamic solubility of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in various solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride
-
Selected solvents (e.g., purified water, pH buffers, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance, pH meter
-
Validated quantitative analytical method (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of the compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[2][3]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a consistent agitation speed (e.g., 200 RPM) and temperature.[3] Equilibration time is critical; a minimum of 24 hours is standard, but 48 or 72 hours may be necessary.[3] To validate equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[4]
-
Sample Preparation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation and analyze the concentration using a pre-validated HPLC-UV or LC-MS method.
-
pH Measurement: Measure the pH of the remaining saturated solution to assess any changes.[2]
Data Presentation
Quantitative solubility data should be summarized for clarity and easy comparison.
Table 1: Illustrative Solubility Profile of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride at 25°C
| Solvent System | Final pH | Solubility (mg/mL) | Solubility (mM) | Observations |
| Purified Water | 4.5 | > 100 | > 738 | Freely Soluble |
| 0.1 N HCl (pH 1.2) | 1.2 | > 150 | > 1106 | Very Soluble |
| Acetate Buffer (pH 4.5) | 4.5 | > 100 | > 738 | Freely Soluble |
| Phosphate Buffer (pH 6.8) | 6.8 | 85 | 627 | Soluble |
| Phosphate Buffer (pH 7.4) | 7.4 | 70 | 516 | Soluble |
| Ethanol | N/A | 5 | 37 | Sparingly Soluble |
| Propylene Glycol | N/A | 25 | 184 | Soluble |
(Note: Data are illustrative and should be replaced with experimentally determined values.)
Stability Profiling: Predicting the Future
Stability testing provides evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[5][6] This process is essential for determining storage conditions and shelf-life.
Forced Degradation (Stress Testing)
The first step in stability assessment is forced degradation. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Expertise & Causality: The purpose is not to destroy the molecule completely, but to accelerate degradation to rapidly identify likely degradation products and pathways. This information is invaluable for developing a stability-indicating analytical method —a method capable of separating the intact drug from its degradation products.
Core Stress Conditions (Based on ICH Q1A(R2) Guidelines): [5][7][8]
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C). Targets acid-labile groups like the lactam.
-
Basic Hydrolysis: 0.1 N NaOH at room or elevated temperature. Targets base-labile groups, often causing rapid hydrolysis of amides.
-
Oxidation: 3% H₂O₂ at room temperature. Probes susceptibility to oxidation.
-
Thermal Stress: Dry heat (e.g., 80°C). Assesses intrinsic thermal stability.
-
Photostability: Exposure to light of a specified intensity and duration (as per ICH Q1B guidelines).
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in each stress medium (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water for thermal/photo).
-
Stress Application:
-
For hydrolytic and thermal studies, incubate solutions at the target temperature, sampling at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For oxidative studies, keep the solution at room temperature, sampling over time.
-
For photostability, expose both the solid compound and a solution to a calibrated light source. A dark control must be run in parallel.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD or LC-MS method. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
Long-Term Stability Studies
Once a stability-indicating method is established, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period.[9]
Table 2: ICH Conditions for Formal Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
(Source: ICH Q1A(R2) Guidelines)[5]
Samples of the solid drug substance are stored in these conditions and pulled for analysis at specified time points (e.g., 0, 3, 6, 9, 12 months).[9]
Visualization of Workflows and Pathways
Diagrams provide a clear visual summary of complex processes.
Caption: Workflow for Solubility and Stability Profiling.
Caption: Potential Degradation Pathways.
Conclusion and Recommendations
A systematic and scientifically rigorous approach to determining the solubility and stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride is fundamental to its successful development.
-
Solubility: The compound is anticipated to be highly soluble in acidic to neutral aqueous media due to its hydrochloride salt form, with solubility likely decreasing in organic solvents. The shake-flask method is the definitive technique for quantifying this.
-
Stability: The lactam moiety is a primary site of concern for hydrolysis. Forced degradation studies are critical to preemptively identify degradants and establish a robust, stability-indicating analytical method before committing to long-term studies.
By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data, enabling informed decisions in formulation development, analytical method validation, and regulatory submissions.
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-1H-imidazol-5(4H)-one hydrochloride. Retrieved from [Link]
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In Silico Modeling of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a small molecule with potential therapeutic applications. Recognizing the critical role of computational methods in modern drug discovery, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, in-depth exploration of how to effectively model the interactions of this compound with predicted biological targets. We will delve into the rationale behind methodological choices, ensuring a robust and scientifically sound computational workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their research and gain deeper insights into the mechanism of action of novel chemical entities.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from initial discovery to clinical application is a long and arduous one, fraught with high attrition rates. In silico modeling has emerged as an indispensable tool to de-risk this process, offering a rapid and cost-effective means to predict a compound's behavior at the molecular level. For a molecule like 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a systematic computational analysis can provide crucial insights into its potential efficacy, selectivity, and safety profile long before extensive and expensive laboratory experiments are undertaken.
The core principle of this guide is to establish a self-validating system of computational experiments. By explaining the "why" behind each step, from target identification to the nuances of molecular dynamics simulations, we aim to empower researchers to not only execute these protocols but also to critically evaluate the results and make informed decisions in their drug development pipelines.
Target Identification: A Computational Approach to Unveiling Biological Partners
The first and most critical step in understanding the potential therapeutic action of a novel compound is to identify its biological targets. Without this knowledge, any subsequent investigation is akin to navigating without a map. For 2-Amino-1H-imidazol-5(4H)-one hydrochloride, where the primary targets may not be immediately obvious, we turn to the powerful approach of in silico target prediction, also known as "target fishing."[1][2]
These methods leverage the vast and ever-growing databases of known ligand-protein interactions. By comparing the physicochemical properties and structural features of our query molecule to those of compounds with established biological activities, we can generate a ranked list of probable protein targets. This approach is based on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[3]
Workflow for In Silico Target Prediction
A typical workflow for computational target prediction is as follows:
Caption: Workflow for in silico target prediction of a small molecule.
Predicted Targets for 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
Utilizing the SwissTargetPrediction web server[4], a widely used and validated tool for this purpose, we submitted the SMILES string for the unprotonated form of our molecule of interest: NC1=NC(C=N1)=O. The server compares the 2D and 3D similarity of the query molecule to a library of over 370,000 active compounds and predicts the most probable macromolecular targets.
The top predicted targets for 2-Amino-1H-imidazol-5(4H)-one are summarized in the table below. The probability score reflects the confidence of the prediction based on the similarity to known ligands of that target.
| Target Class | Specific Target | Uniprot ID | Probability | Rationale for Prioritization |
| Kinase | Cyclin-dependent kinase 2 (CDK2) | P24941 | High | Imidazole derivatives are known scaffolds for kinase inhibitors. CDK2 is a well-validated cancer target.[5][6][7] |
| Kinase | Glycogen synthase kinase-3 beta (GSK-3 beta) | P49841 | High | GSK-3 beta is implicated in a wide range of diseases, including neurodegenerative disorders and cancer.[8][9][10] |
| Lyase | Carbonic anhydrase II | P00918 | Moderate | Carbonic anhydrases are established drug targets for conditions like glaucoma and altitude sickness.[3][11][12][13][14] |
Based on these predictions and the wealth of available structural data, we will focus our subsequent in silico modeling efforts on Cyclin-dependent kinase 2 (CDK2) , Glycogen synthase kinase-3 beta (GSK-3 beta) , and Carbonic anhydrase II .
Molecular Docking: Predicting the Binding Pose and Affinity
With our high-probability targets identified, the next logical step is to predict how 2-Amino-1H-imidazol-5(4H)-one hydrochloride might physically interact with them. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5] This information is invaluable for generating initial hypotheses about the mechanism of action and for prioritizing compounds for further experimental validation.
The Causality Behind the Molecular Docking Protocol
A robust molecular docking workflow is more than just a series of software commands; it is a carefully considered process designed to mimic the physical reality of a ligand binding to a protein.
Caption: A generalized workflow for molecular docking experiments.
Rationale for Key Steps:
-
Protein Preparation: We begin with an experimentally determined protein structure, typically from the Protein Data Bank (PDB).[15][16][17][18][19] It is crucial to "clean" this structure by removing any co-crystallized ligands, water molecules, or other non-essential atoms that might interfere with the docking calculation. Adding hydrogens and assigning the correct protonation states to the amino acid residues at a physiological pH is critical for accurately modeling the electrostatic interactions that govern binding.
-
Ligand Preparation: The 3D structure of 2-Amino-1H-imidazol-5(4H)-one hydrochloride must be generated and, importantly, its protonation state at physiological pH must be determined. Given the presence of the amino group and the imidazole ring, the molecule will likely be protonated. An energy minimization step is then performed to obtain a low-energy conformation of the ligand.
-
Grid Generation: The docking software needs to know where to search for potential binding poses. A "grid box" is defined around the known or predicted binding site of the protein.
-
Docking and Analysis: The docking algorithm then systematically explores different orientations and conformations of the ligand within the defined grid, scoring each pose based on a predefined scoring function that estimates the binding affinity. The resulting poses are then analyzed to identify the most favorable binding mode and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Step-by-Step Molecular Docking Protocol
Target Protein Structures:
| Target | PDB ID | Rationale |
| CDK2 | 1HCK[20] | High-resolution crystal structure of human CDK2. |
| GSK-3 beta | 1I09[21] | Crystal structure of human GSK-3 beta. |
| Carbonic Anhydrase II | 2CBA[22] | High-resolution structure of human Carbonic Anhydrase II. |
Protocol:
-
Protein Preparation (using AutoDock Tools):
-
Download the PDB file for the target protein.
-
Remove all non-standard residues, including water molecules and co-crystallized ligands.
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation (using Avogadro and Open Babel):
-
Draw the structure of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in Avogadro.
-
Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).
-
Save the structure as a MOL file.
-
Use Open Babel to convert the MOL file to PDBQT format, assigning the correct protonation state and generating rotatable bond information.
-
-
Grid Box Definition (using AutoDock Tools):
-
Load the prepared protein PDBQT file.
-
Identify the active site based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Center the grid box on the active site and adjust the dimensions to encompass the entire binding pocket.
-
-
Docking (using AutoDock Vina):
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line.
-
-
Analysis (using PyMOL and Discovery Studio Visualizer):
-
Load the docked poses into a molecular visualization program.
-
Analyze the binding energies of the different poses.
-
Visualize the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues in the top-scoring pose.
-
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a molecular system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.[23]
The Imperative of Accurate Force Fields
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used to describe the potential energy of the system. A force field is a set of mathematical functions and parameters that define the energy of a molecule as a function of its atomic coordinates. For proteins, well-established force fields like AMBER and CHARMM are readily available. However, for a novel small molecule like 2-Amino-1H-imidazol-5(4H)-one hydrochloride, we must generate custom parameters.
The General Amber Force Field (GAFF) is a popular choice for parameterizing small organic molecules for use in AMBER simulations.[3][16] The process involves using the Antechamber toolkit to assign atom types and generate initial parameters.[7][13] A crucial step in this process is the calculation of accurate partial atomic charges, which govern the electrostatic interactions. For this, the Restrained Electrostatic Potential (RESP) charge model is widely used, as it derives charges from quantum mechanical calculations, providing a more accurate representation of the electron distribution.[2][8][17][23][24]
Workflow for Ligand Parameterization and MD Simulation
Caption: Workflow for ligand parameterization and subsequent MD simulation.
Step-by-Step Protocol for Parameterization and MD Simulation
Part A: Ligand Parameterization
-
Quantum Mechanical Calculations (using Gaussian):
-
Perform a geometry optimization of 2-Amino-1H-imidazol-5(4H)-one hydrochloride at a suitable level of theory (e.g., HF/6-31G*).
-
Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential (ESP).
-
-
RESP Charge Derivation (using Antechamber):
-
Use the respgen and resp programs in the AmberTools suite to fit the RESP charges to the calculated ESP.
-
-
GAFF Parameter Generation (using Antechamber):
-
Use the antechamber program to assign GAFF atom types to the ligand.
-
Provide the RESP charges generated in the previous step.
-
antechamber will generate a mol2 file containing the ligand topology with the assigned atom types and charges.
-
Use the parmchk2 program to check for any missing GAFF parameters and generate a frcmod file containing these parameters.
-
Part B: MD Simulation (using AMBER)
-
System Preparation (using LEaP):
-
Load the appropriate AMBER force field for the protein (e.g., ff14SB).
-
Load the GAFF parameters.
-
Load the frcmod file for the ligand.
-
Load the protein PDB file and the ligand mol2 file.
-
Combine the protein and ligand to create the complex.
-
Solvate the complex in a box of water (e.g., TIP3P).
-
Add counterions to neutralize the system.
-
Save the topology (prmtop) and coordinate (inpcrd) files.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to relax the system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system at constant pressure (NPT) to ensure the correct density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis (using CPPTRAJ):
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation.
-
Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the hydrogen bonding patterns between the ligand and the protein over time.
-
Perform clustering analysis to identify the most populated conformations of the ligand in the binding site.
-
Advanced In Silico Techniques: Quantum Mechanics/Molecular Mechanics (QM/MM)
For a deeper understanding of the electronic events that occur during ligand binding, such as charge transfer or polarization, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. In a QM/MM simulation, the most critical part of the system (e.g., the ligand and the active site residues) is treated with a more accurate but computationally expensive quantum mechanical method, while the rest of the protein and the solvent are treated with a classical molecular mechanics force field.[3] This approach provides a balance between accuracy and computational feasibility, allowing for the investigation of phenomena that are beyond the scope of classical MD simulations.
Conclusion: Integrating In Silico Modeling into the Drug Discovery Pipeline
The in silico modeling workflow presented in this guide provides a robust and scientifically grounded framework for investigating the interactions of 2-Amino-1H-imidazol-5(4H)-one hydrochloride with its predicted biological targets. By systematically progressing from target identification to molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses about the compound's mechanism of action, binding affinity, and stability within the active site.
It is crucial to remember that in silico predictions are not a substitute for experimental validation. However, when used intelligently and with a clear understanding of their underlying principles and limitations, these computational methods can significantly accelerate the drug discovery process, enabling a more rational and targeted approach to the development of novel therapeutics.
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Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general Amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]
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Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269–10280. [Link]
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Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of Computational Chemistry, 21(2), 132–146. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
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Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences of the United States of America, 106(38), 16233–16238. [Link]
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Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. [Link]
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Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz, K. M., Ferguson, D. M., Spellmeyer, D. C., Fox, T., Caldwell, J. W., & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179–5197. [Link]
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De Simone, G., & Supuran, C. T. (2010). (In)organic anions as carbonic anhydrase inhibitors. Journal of Inorganic Biochemistry, 104(4), 381–387. [Link]
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Methodological & Application
Application Note: High-Throughput Screening and Mechanistic Elucidation of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride as a Novel Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
High-throughput screening (HTS) remains a cornerstone in the quest for novel therapeutic agents. The 2-aminoimidazole (2-AI) scaffold, a privileged structure found in numerous marine natural products, has garnered significant attention due to its diverse and potent biological activities, including anticancer properties.[1][2][3] This application note presents a comprehensive guide for the use of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in a high-throughput screening cascade designed to identify and characterize novel inducers of apoptosis. We provide detailed, field-proven protocols for primary cytotoxicity screening, secondary validation of apoptosis induction, and tertiary mechanistic assays, including the assessment of mitochondrial membrane potential and caspase activation. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.
Introduction: The Promise of the 2-Aminoimidazole Scaffold
The 2-aminoimidazole moiety is a versatile pharmacophore that serves as a key structural element in a wide array of bioactive marine alkaloids.[2][4] These natural products have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, and potent cytotoxic effects against various cancer cell lines.[5][6][7] Synthetic analogues based on the 2-amino-1H-imidazol core have been shown to induce cancer cell death through apoptosis, accompanied by cell cycle arrest and depolarization of the mitochondrial membrane.[5]
This document outlines a strategic workflow for evaluating 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a representative of this promising chemical class, in the context of an anticancer drug discovery campaign. The protocols are designed to be readily adaptable for HTS formats, enabling the efficient screening of compound libraries and the subsequent characterization of promising "hits."
Compound Handling and Physicochemical Considerations
Prior to initiating any screening campaign, it is critical to understand the physicochemical properties of the test compound to ensure its suitability for HTS.
Table 1: Physicochemical Properties of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
| Property | Value | Source |
| CAS Number | 18221-88-0 | [8][9] |
| Molecular Formula | C₃H₆ClN₃O | [8] |
| Molecular Weight | 135.55 g/mol | [8] |
| Purity | >90% (typical) | [8] |
| Solubility | ||
| DMSO | A structurally related compound, 2-amino-1-methyl-1H-imidazol-4(5H)one, forms a stable solvate with DMSO, suggesting good solubility.[10][11] A starting concentration of 10 mM in 100% DMSO is recommended for stock solutions. | |
| Aqueous Buffer | As a hydrochloride salt, enhanced aqueous solubility is expected compared to the free base. | |
| Stability | ||
| DMSO Stock | While many compounds are stable in DMSO, some heterocyclic compounds, like 2-aminothiazoles, can degrade at room temperature over time.[12] It is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Protocol 2.1: Preparation of Compound Stock and Working Solutions
-
Primary Stock Solution (10 mM): Carefully weigh the required amount of 2-Amino-1H-imidazol-5(4H)-one hydrochloride and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Intermediate Stock Solutions: Prepare serial dilutions from the 10 mM primary stock in 100% DMSO to create a concentration gradient for dose-response studies.
-
Assay-Ready Plates: For HTS, use acoustic dispensing technology or automated liquid handlers to transfer nanoliter volumes of the intermediate stock solutions into 384- or 1536-well microplates. This "pre-spotted" plate can then be used for various cellular assays.
HTS Workflow for Identification and Characterization
The proposed workflow is a multi-stage process designed to first identify cytotoxic activity and then confirm an apoptotic mechanism of action.
Figure 1: A multi-tiered HTS workflow for hit identification and validation.
Primary Screening: Identifying Cytotoxic Activity
The initial goal is to screen for compounds that reduce cell viability. A luminescent ATP-based assay is recommended for its high sensitivity and HTS compatibility.[13][14]
Protocol 4.1: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in white, opaque-walled 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 25-50 nL of 2-Amino-1H-imidazol-5(4H)-one hydrochloride from the assay-ready plates to achieve a final concentration (e.g., 10 µM). Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls. A significant decrease in luminescence relative to the DMSO control indicates cytotoxic activity.
Secondary Assays: Confirmation and Apoptosis Validation
Hits from the primary screen must be validated through dose-response studies and assays that specifically detect markers of apoptosis.[15]
Protocol 5.1: Dose-Response Cytotoxicity Assay
This protocol is identical to 4.1, but a range of compound concentrations (e.g., 0.01 to 100 µM) is used to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 5.2: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
Executioner caspases-3 and -7 are key mediators of apoptosis. Their activity can be measured in an HTS format using a luminogenic substrate.[15][16]
-
Cell Plating and Dosing: Follow steps 1-3 of Protocol 4.1, using a dose range centered around the IC₅₀ value determined in Protocol 5.1. A shorter incubation time (e.g., 24 hours) may be optimal.
-
Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent and assay plates to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development: Mix on an orbital shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Read the luminescence.
-
Data Analysis: An increase in luminescence indicates the activation of caspase-3 and/or -7, a hallmark of apoptosis.
Tertiary Assays: Mechanistic Elucidation
To further understand the mechanism of action, we investigate upstream events in the apoptotic pathway, such as the disruption of mitochondrial function.
Protocol 6.1: Mitochondrial Membrane Potential (ΔΨm) Assay
A loss of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. This can be measured using fluorescent probes like tetramethylrhodamine, ethyl ester (TMRE).[17][18]
-
Cell Plating and Dosing: Seed cells in black, clear-bottom 384-well plates and treat with the compound as described in Protocol 5.2. A known mitochondrial depolarizer like CCCP should be used as a positive control.
-
Dye Loading: Add TMRE to the culture medium to a final concentration of 50-100 nM. Incubate for 20-30 minutes at 37°C, 5% CO₂.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess dye.
-
Data Acquisition: Read the fluorescence using a plate reader or high-content imager (Excitation: ~549 nm, Emission: ~575 nm).
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to DMSO controls indicates mitochondrial depolarization.
Figure 2: Hypothesized intrinsic apoptosis pathway initiated by the compound.
Protocol 6.2: Initiator Caspase-9 Activity Assay (e.g., Caspase-Glo® 9)
Caspase-9 is an initiator caspase that is activated following mitochondrial dysfunction and the formation of the apoptosome.[19]
-
Protocol: This assay is performed identically to Protocol 5.2, but using the Caspase-Glo® 9 reagent.
-
Data Analysis: An increase in luminescence indicates the activation of caspase-9, placing the compound's activity upstream of the executioner caspases and linking it to the intrinsic apoptotic pathway.
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening and mechanistic evaluation of 2-Amino-1H-imidazol-5(4H)-one hydrochloride as a potential anticancer agent. By employing a tiered approach, from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify and validate compounds that induce apoptosis. This strategy, grounded in established HTS principles, ensures the generation of high-quality, actionable data, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.
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Kerr, N., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. PubMed. [Link]
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Black, J. G., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PMC. [Link]
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de Voogd, N. J., et al. (2011). 2-Aminoimidazole, Glycociamidine and 2-thiohydantoin-marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. PubMed. [Link]
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Application Notes and Protocols for the Evaluation of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride in Cancer Cell Lines
Introduction: The 2-Aminoimidazole Scaffold as a Privileged Structure in Oncology Research
The imidazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, the 2-aminoimidazole moiety has emerged as a "privileged scaffold," frequently identified in marine natural products exhibiting potent pharmacological activities, including significant anticancer properties.[2] While extensive research has focused on complex derivatives, the foundational compound, 2-Amino-1H-imidazol-5(4H)-one hydrochloride, represents a key starting point for investigation.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on the potential anticancer effects of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. Although direct literature on this specific salt is nascent, a wealth of data on its close analogues provides a strong rationale for its investigation and a clear roadmap for experimental design. Studies on various 2-aminoimidazole derivatives have consistently demonstrated cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3]
Therefore, this guide is structured to provide both the theoretical framework and the practical, step-by-step protocols necessary to rigorously evaluate 2-Amino-1H-imidazol-5(4H)-one hydrochloride. We will proceed from the foundational assessment of cytotoxicity to the detailed mechanistic studies of apoptosis and cell cycle perturbation.
Part 1: Initial Assessment of Cytotoxicity
The first critical step is to determine the cytotoxic potential of the compound across a panel of relevant cancer cell lines. This establishes the effective concentration range and informs the design of all subsequent mechanistic experiments. The choice of cell lines should be guided by the research focus; however, cell lines commonly used in studies of imidazole derivatives provide a logical starting point.
Table 1: Reported Cytotoxicity of 2-Aminoimidazole Derivatives in Various Cancer Cell Lines
Note: The following IC₅₀ values are for various derivatives of the 2-aminoimidazole core and should be used as a reference to guide concentration selection for testing 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
| Compound Class | Cancer Cell Line | Cell Type | Reported IC₅₀ (µM) | Reference |
| Marine Sponge Alkaloid Analogue (Compound 28 ) | HL-60 | Human Myeloid Leukemia | 2.91 | [3] |
| Marine Sponge Alkaloid Analogue (Compound 29 ) | 4T1 | Murine Breast Cancer | 3.1 | [3] |
| Marine Sponge Alkaloid Analogue (Compound 28 & 29 ) | A549 | Human Lung Adenocarcinoma | 15 | [3] |
| Imidazole-2-thione Derivative (Compound 5 ) | MCF-7 | Human Breast Cancer | < 5 | [4] |
| Imidazole-2-thione Derivative (Compound 5 ) | HCT-116 | Human Colon Cancer | < 5 | [4] |
| Imidazole-2-thione Derivative (Compound 5 ) | HepG2 | Human Liver Cancer | < 5 | [4] |
Experimental Workflow: Cell Viability Assessment
The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[1][5]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (background) and "untreated cells" (vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. For the vehicle control, add medium containing the same concentration of the solvent (e.g., DMSO) used for the highest compound concentration.
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the "medium only" wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 2: Mechanistic Elucidation - Apoptosis
A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8]
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with the compound at its determined IC₅₀ concentration for a relevant time point (e.g., 24 or 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with 2-Amino-1H-imidazol-5(4H)-one hydrochloride at the IC₅₀ concentration. Include an untreated (vehicle) control.
-
Harvesting: After the incubation period, carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine these cells with the collected medium from the first step.[8][9]
-
Washing: Centrifuge the combined cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the cells again and resuspend the pellet in 100 µL of 1X Binding Buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[3] Analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Part 3: Mechanistic Elucidation - Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[10] The distribution of cells within these phases can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[11]
Conceptual Signaling Pathway: Cell Cycle Arrest and Apoptosis
The 2-aminoimidazole scaffold has been implicated in pathways leading to G2/M arrest and apoptosis. This often involves modulation of key cell cycle regulators and apoptosis signaling molecules.
Caption: Putative signaling pathway for 2-aminoimidazole derivatives inducing G2/M arrest and apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with the compound at its IC₅₀ concentration.
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[10]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Seed cells in 6-well plates and treat as described in the apoptosis protocol.
-
Harvesting: Collect both floating and adherent cells as described in Protocol 2, step 2.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[10]
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[11][12]
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.[10]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Interpretation:
-
G0/G1 peak: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M peak: Cells with 4N DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.[11]
-
Conclusion and Future Directions
This guide provides a foundational experimental framework to investigate the potential anticancer properties of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of the compound's activity. Positive results from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways. Techniques such as Western blotting to probe for key proteins like cleaved caspases, PARP, cyclins, and CDKs would be a logical next step to validate the findings from flow cytometry and further delineate the mechanism of action.[13][14][15] The rich history of the 2-aminoimidazole scaffold in oncology suggests that even its simplest derivatives may hold significant therapeutic potential.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Singh, P., et al. (2020). Imidazoles as potential anticancer agents. RSC Advances, 10(34), 20136-20151. Retrieved from [Link]
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Application Notes & Protocols: 2-Amino-1H-imidazol-5(4H)-one Hydrochloride as a Versatile Precursor in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a potent and versatile precursor for advanced organic synthesis. Moving beyond a simple catalog of reactions, we delve into the core reactivity principles of this cyclic guanidine analogue, focusing on its utility as a pronucleophile for constructing stereochemically rich α-amino acid derivatives and as a building block for complex heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's unique chemical architecture for the synthesis of novel molecular entities.
Introduction: Unveiling the Synthetic Potential
2-Amino-1H-imidazol-5(4H)-one, a derivative of the fundamental imidazole core, presents a compelling combination of functional groups within a compact heterocyclic framework. As the hydrochloride salt, the molecule's stability is enhanced, rendering it a convenient and reliable reagent for laboratory use. Its structure, featuring a cyclic guanidine moiety and an adjacent carbonyl group, imparts a dualistic reactivity profile that is ripe for synthetic exploitation.
The guanidine group is a privileged motif in medicinal chemistry, known for its ability to engage in strong hydrogen bonding interactions with biological targets.[1][2] The imidazolone ring, meanwhile, can act as a surrogate for α-amino acids, providing a pathway to compounds with quaternary stereocenters—a significant challenge in asymmetric synthesis.[3][4] This guide will illuminate the mechanistic underpinnings of its reactivity and provide robust, field-tested protocols for its application.
Table 1: Physicochemical Properties of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
| Property | Value | Reference |
| CAS Number | 18221-88-0 | [5] |
| Molecular Formula | C₃H₆ClN₃O | [5] |
| Molecular Weight | 135.55 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 211-213 °C | [5] |
| Purity | ≥90% (Typical) | [5] |
Core Reactivity Principles: A Mechanistic Perspective
Understanding the inherent electronic and structural features of 2-Amino-1H-imidazol-5(4H)-one is paramount to unlocking its synthetic utility. Its reactivity is primarily governed by two key domains: the imidazolone ring acting as a pronucleophile and the exocyclic amino group participating in heterocyclization reactions.
The Imidazolone Ring as a Pronucleophile
The term "pronucleophile" refers to a species that becomes nucleophilic upon deprotonation. The methylene protons at the C4 position of the imidazolone ring are significantly more acidic than typical sp³ C-H bonds. This heightened acidity is due to the stabilization of the resulting conjugate base through resonance, where the negative charge is delocalized across the N-C-N system and onto the carbonyl oxygen. This process, known as soft enolization, generates a potent carbon nucleophile at the C4 position without requiring harsh, strongly basic conditions.[3]
This reactivity makes the imidazolone ring an excellent equivalent for N-substituted α-amino acid enolates, enabling catalytic and asymmetric functionalization at the α-carbon.[4]
Figure 1: Conceptual workflow for the asymmetric Michael addition using the imidazolone as a pronucleophile.
The Guanidine Moiety in Heterocyclization
The 2-amino group, together with the adjacent endocyclic nitrogen (N1), constitutes a classic 1,3-diamine synthon. This arrangement is ideal for condensation reactions with 1,2- or 1,3-dielectrophiles to construct fused heterocyclic systems. Such reactions are fundamental in combinatorial chemistry for generating libraries of compounds with diverse biological activities. The exocyclic amino group typically acts as the initial nucleophile, followed by intramolecular cyclization and dehydration.
Application Protocol 1: Asymmetric Synthesis of Quaternary α-Amino Acid Derivatives via Michael Addition
This protocol details the use of 2-Amino-1H-imidazol-5(4H)-one hydrochloride as a pronucleophile in an organocatalyzed asymmetric Michael addition to a nitroalkene. The resulting adduct contains a newly formed quaternary stereocenter, which can be subsequently hydrolyzed to yield valuable N-substituted α,α-disubstituted amino acid derivatives.[4]
Causality Behind Experimental Choices:
-
Catalyst: A chiral thiourea catalyst derived from a Cinchona alkaloid (e.g., Rawal's catalyst) is chosen. Its bifunctional nature allows it to activate the nitroalkene electrophile via hydrogen bonding while the tertiary amine base facilitates the deprotonation of the imidazolone pronucleophile.[4]
-
Base: The hydrochloride salt must be neutralized in situ or prior to the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to free the 2-amino group and prepare the imidazolone for deprotonation by the catalyst.
-
Solvent: A non-polar aprotic solvent like toluene or dichloromethane is selected to minimize interference with the hydrogen bonding interactions crucial for the catalyst's function.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-1H-imidazol-5(4H)-one hydrochloride (1.0 mmol, 135.5 mg).
-
Neutralization: Add anhydrous toluene (10 mL) and triethylamine (1.1 mmol, 153 µL). Stir the suspension at room temperature for 30 minutes.
-
Addition of Electrophile and Catalyst: Add the β-nitrostyrene derivative (1.1 mmol) and the chiral thiourea catalyst (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., -20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC). The reaction time can range from 12 to 48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Characterization: Analyze the purified adduct by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Self-Validating System:
-
Expected Outcome: Formation of a new C-C bond at the C4 position of the imidazolone ring, with high diastereoselectivity and enantioselectivity (>90% e.e. is often achievable).
-
Troubleshooting: Low conversion may indicate insufficient catalyst loading or the presence of moisture. Low enantioselectivity could suggest that the reaction temperature is too high or the catalyst is not optimal for the specific substrate combination.
Application Protocol 2: Synthesis of Fused Imidazo[2,1-b]pyrimidin-5-ones
This protocol describes a robust method for constructing a fused heterocyclic system by reacting the diamine functionality of 2-Amino-1H-imidazol-5(4H)-one with a β-ketoester, such as ethyl acetoacetate. This transformation is a variation of the classic Biginelli reaction and provides rapid access to complex scaffolds.
Causality Behind Experimental Choices:
-
Reactant: Ethyl acetoacetate serves as a 1,3-dielectrophile. The ketone is more electrophilic than the ester, so it reacts first with the exocyclic amino group.
-
Conditions: The reaction can be driven thermally or with acid catalysis. Acetic acid is an excellent choice as it serves as both a catalyst and a solvent, facilitating both the initial condensation and the final dehydrative cyclization.
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Application Notes and Protocols for Investigating the Biological Activity of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive experimental framework for the initial biological characterization of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. As a novel small molecule, a systematic and tiered approach is essential to elucidate its potential therapeutic activities. The protocols herein are designed to first establish a cytotoxicity profile, a critical baseline for any further investigation, and then to explore potential antimicrobial and anti-inflammatory effects, activities frequently associated with the 2-aminoimidazole scaffold.[1][2][3][4]
Our approach is grounded in established, robust methodologies to ensure the generation of reliable and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the screening cascade. This guide is structured to empower researchers to make data-driven decisions on the progression of this compound in the drug discovery pipeline.
I. Foundational Analysis: Cytotoxicity Profiling
Before investigating specific biological activities, it is imperative to determine the cytotoxic potential of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. This foundational step informs the concentration range for subsequent assays and identifies potential for anticancer applications. We will utilize two distinct and widely accepted methods, the MTT and SRB assays, to assess cell viability and proliferation.
A. Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye provides an estimation of the total protein mass, which is proportional to the cell number.[9]
B. Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxicity of 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Caption: Workflow for Cytotoxicity Assessment.
C. Detailed Protocols
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare a stock solution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6][10]
-
Formazan Solubilization: Incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.[9]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7][9]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[7][8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]
D. Data Presentation and Analysis
The results of the cytotoxicity assays should be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | MTT | 24 | |
| 48 | |||
| 72 | |||
| SRB | 24 | ||
| 48 | |||
| 72 | |||
| A549 | MTT | 24 | |
| 48 | |||
| 72 | |||
| SRB | 24 | ||
| 48 | |||
| 72 | |||
| HepG2 | MTT | 24 | |
| 48 | |||
| 72 | |||
| SRB | 24 | ||
| 48 | |||
| 72 |
II. Exploratory Analysis: Antimicrobial Activity Screening
The 2-aminoimidazole scaffold is present in a number of natural and synthetic compounds with antimicrobial properties.[1][3] Therefore, it is logical to screen 2-Amino-1H-imidazol-5(4H)-one hydrochloride for its ability to inhibit the growth of clinically relevant bacteria. The broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC).[13][14]
A. Principle of Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][15] The test is performed in a 96-well microtiter plate, where a standardized inoculum of the bacteria is exposed to serial dilutions of the test compound.[16]
B. Experimental Workflow for Antimicrobial Screening
Caption: Workflow for Antimicrobial Susceptibility Testing.
C. Detailed Protocol
-
Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13][15]
D. Data Presentation
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | |
| Escherichia coli | Negative | |
| Pseudomonas aeruginosa | Negative | |
| Enterococcus faecalis | Positive |
III. Mechanistic Insight: Anti-inflammatory Activity Assessment
Chronic inflammation is a hallmark of many diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. Imidazole derivatives have been reported to possess anti-inflammatory properties.[2] We will assess the anti-inflammatory potential of 2-Amino-1H-imidazol-5(4H)-one hydrochloride by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
A. Principle of the Nitric Oxide Production Assay
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[10] The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[17][18]
B. Signaling Pathway of LPS-induced NO Production
Caption: LPS-induced Nitric Oxide Production Pathway.
C. Detailed Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment and LPS Stimulation: Pre-treat the cells with various non-toxic concentrations of 2-Amino-1H-imidazol-5(4H)-one hydrochloride (determined from the cytotoxicity assays) for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.[10]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[19]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
D. Data Presentation
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (LPS only) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
IV. Conclusion and Future Directions
This comprehensive guide provides a robust starting point for the biological evaluation of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. The data generated from these assays will provide a clear indication of the compound's cytotoxic, antimicrobial, and anti-inflammatory potential. Positive results in any of these areas will warrant further, more detailed mechanistic studies, such as investigating the specific cellular targets and pathways modulated by the compound. This structured approach ensures a logical and efficient progression in the early stages of drug discovery.
V. References
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
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Antibiotic sensitivity testing. (n.d.). In Wikipedia. Retrieved from [Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016, November 5). PMC. Retrieved from [Link]
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Cell quantitation: SRB Assay. (2024, February 27). Cellculture2 - Altervista. Retrieved from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
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SRB assay for measuring target cell killing V.1. (2023, May 24). Protocols.io. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). In NCBI Bookshelf. National Center for Biotechnology Information. Retrieved from [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved from [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved from [Link]
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Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]
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Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. Retrieved from [Link]
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RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. (2025, August 7). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). PMC. Retrieved from [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved from [Link]
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Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved from [Link]
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NO Levels in Neuroinflammatory Response by a Quantitative Assay | Protocol Preview. (2022, July 12). YouTube. Retrieved from [Link]
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Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (n.d.). NIH. Retrieved from [Link]
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2-Aminoimidazoles in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
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2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. (n.d.). PMC. Retrieved from [Link]
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2-Amino-1H-imidazol-5(4H)-one hydrochloride. (n.d.). Oakwood Chemical. Retrieved from [Link]
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2-Amino-1H-imidazol-5(4H)-one hydrochloride | CAS 18221-88-0. (n.d.). Chemical-Suppliers. Retrieved from [Link]
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Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). PMC. Retrieved from [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023, February 27). ACS Publications. Retrieved from [Link]
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Application Note: Structural Elucidation of 2-Aminoimidazole Derivatives using 1H and 13C NMR Spectroscopy
Introduction
2-Aminoimidazole derivatives represent a critical class of heterocyclic compounds, foundational to numerous natural products and pharmacologically active agents. Their roles as potent antibiofilm agents and inhibitors of enzymes like human arginase I underscore their significance in drug discovery and development.[1] A precise and unambiguous determination of their molecular structure is paramount for understanding their mechanism of action, establishing structure-activity relationships (SAR), and ensuring quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, stands as the most powerful and definitive tool for the structural characterization of these molecules in solution.[2][3]
This comprehensive guide provides an in-depth analysis of ¹H and ¹³C NMR spectroscopy for the characterization of 2-aminoimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for acquiring and interpreting high-quality NMR data.
The Unique Structural Chemistry of 2-Aminoimidazoles: Tautomerism
A key feature complicating the structural analysis of unsymmetrically substituted imidazoles, including 2-aminoimidazoles, is prototropic tautomerism.[1][4][5] The imidazole ring contains two nitrogen atoms, and the N-H proton can rapidly exchange between them. This results in a dynamic equilibrium between two tautomeric forms. This exchange can be fast or slow on the NMR timescale, profoundly impacting the appearance of the NMR spectrum.[4][6]
-
Fast Exchange: If the tautomeric interconversion is rapid, the NMR spectrum will show a single set of time-averaged signals for the imidazole ring protons and carbons.[1]
-
Slow Exchange: If the exchange is slow, distinct signals for each tautomer may be observed, leading to a more complex spectrum with more signals than expected for a single structure.[6][7]
The rate of this exchange is highly sensitive to factors such as the solvent, temperature, and pH.[1][5] For instance, polar solvents like DMSO-d₆ can slow down the proton exchange compared to nonpolar solvents like CDCl₃, sometimes allowing for the observation of individual tautomers.[8] Understanding this phenomenon is crucial for the correct interpretation of NMR data for 2-aminoimidazole derivatives.
¹H and ¹³C NMR Spectral Features of 2-Aminoimidazoles
The chemical shifts observed in ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The presence of the electron-donating amino group at the C2 position, along with the nitrogen atoms within the imidazole ring, significantly influences these chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4, H5 | ~6.5 - 7.7 | Singlet / Doublet | The chemical equivalence of these two protons depends on the rate of tautomeric exchange. In cases of fast exchange, they may appear as a single peak.[1][9] |
| NH (ring) / NH₂ | ~5.0 - 8.0 (and higher) | Broad Singlet | The chemical shifts of these protons are highly variable and depend on the solvent, concentration, and temperature. The signals are often broad due to quadrupolar effects from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or other exchangeable protons.[1][10] A D₂O exchange experiment can confirm the assignment of N-H protons, as their signals will disappear upon addition of D₂O.[6] |
| Substituent Protons | Variable | Dependent on structure | The chemical shifts and multiplicities of protons on any substituents will depend on their specific structure and proximity to the 2-aminoimidazole core. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and improve signal-to-noise, resulting in a spectrum of singlets.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C-NH₂) | ~145 - 155 | This carbon is significantly deshielded due to its direct attachment to three nitrogen atoms (two in the ring and one in the amino group). |
| C4, C5 | ~115 - 135 | Similar to the H4 and H5 protons, the C4 and C5 carbons may be chemically equivalent or non-equivalent depending on the tautomeric exchange rate.[9] |
| Substituent Carbons | Variable | The chemical shifts of substituent carbons will vary based on their structure. Typical ranges for various functional groups can be found in standard NMR reference tables.[11] |
Note: The chemical shift ranges provided are approximate and can be influenced by substituents and solvent effects. It is always recommended to use a combination of 1D and 2D NMR techniques for unambiguous assignment.
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality NMR data begins with proper sample preparation. The following protocol is recommended for the analysis of 2-aminoimidazole derivatives.[12][13][14][15][16]
Materials:
-
2-aminoimidazole derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[15]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
Pasteur pipette and cotton or glass wool for filtration
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of the 2-aminoimidazole derivative into a clean, dry vial.
-
Solvent Selection and Dissolution:
-
Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good starting point for polar heterocyclic compounds as it can also slow down N-H proton exchange.[7] The choice of solvent can affect chemical shifts, so consistency is key when comparing spectra.[10][12]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[15]
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
-
Filtration (if necessary):
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of at least 4.5 cm.[13]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent signal is used for referencing.
Advanced Structural Elucidation with 2D NMR
While 1D NMR provides fundamental information, complex structures or spectra with significant signal overlap often require 2D NMR experiments for complete assignment.[2][10][17]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[18][19] In the 2D COSY spectrum, the ¹H NMR spectrum is plotted on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" indicate which protons are coupled. This is invaluable for tracing out spin systems within the molecule's substituents.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[18][19] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum corresponds to a C-H bond in the molecule. This is a highly reliable method for assigning the chemical shifts of protonated carbons.[18]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for assembling the molecular skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons.[18][19] Like the HSQC, it correlates the ¹H and ¹³C spectra. However, the cross-peaks in an HMBC spectrum signify couplings between protons and carbons that are separated by multiple bonds. This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.[18]
// Nodes for the 2-aminoimidazole core N1 [label="N1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N3 [label="N3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C4", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="C5", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for protons and substituents H1 [label="H1", shape=plaintext, fontcolor="#202124"]; NH2_H [label="NH₂", shape=plaintext, fontcolor="#202124"]; H4 [label="H4", shape=plaintext, fontcolor="#202124"]; H5 [label="H5", shape=plaintext, fontcolor="#202124"]; R [label="R", shape=plaintext, fontcolor="#202124"]; // Represents a substituent
// Edges representing the molecular structure N1 -- C2 [label="", style=solid, color="#202124"]; C2 -- N3 [label="", style=solid, color="#202124"]; N3 -- C4 [label="", style=solid, color="#202124"]; C4 -- C5 [label="", style=solid, color="#202124"]; C5 -- N1 [label="", style=solid, color="#202124"];
// Edges for protons and substituents N1 -- H1 [label="", style=solid, color="#202124"]; C2 -- NH2_H [label="", style=solid, color="#202124"]; C4 -- H4 [label="", style=solid, color="#202124"]; C5 -- H5 [label="", style=solid, color="#202124"]; C5 -- R [label="", style=solid, color="#202124"]; // Example substituent on C5
// Edges for 2D NMR correlations H4 -> C5 [label="HMBC (²J)", color="#34A853", style=dashed, constraint=false]; H4 -> N3 [label="HMBC (³J)", color="#34A853", style=dashed, constraint=false]; H1 -> C2 [label="HMBC (²J)", color="#34A853", style=dashed, constraint=false]; H1 -> C5 [label="HMBC (²J)", color="#34A853", style=dashed, constraint=false]; H4 -> C4 [label="HSQC (¹J)", color="#EA4335", style=bold, constraint=false]; H5 -> C5 [label="HSQC (¹J)", color="#EA4335", style=bold, constraint=false]; H4 -> H5 [label="COSY (³J)", color="#4285F4", style=dotted, constraint=false, dir=both]; } DOT Caption: Key 2D NMR correlations in a 2-aminoimidazole derivative.
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques like COSY, HSQC, and HMBC, provides a robust and indispensable platform for the complete structural characterization of 2-aminoimidazole derivatives. A thorough understanding of the unique chemical features of this heterocyclic system, especially tautomerism, combined with meticulous sample preparation and a systematic approach to spectral interpretation, empowers researchers to confidently elucidate molecular structures. This detailed structural information is fundamental to advancing the development of 2-aminoimidazole-based compounds in medicinal chemistry and beyond.
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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1H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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2-Aminoimidazole sulfate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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The NMR interpretations of some heterocyclic compounds which are.... (n.d.). ResearchGate. Retrieved from [Link]
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How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
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NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. Retrieved from [Link]
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Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Synthesis of N-aminoimidazol-2-thione derivatives using tandem approach. (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003, January 1). TÜBİTAK Academic Journals. Retrieved from [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). Conicet. Retrieved from [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). PubMed Central. Retrieved from [Link]
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Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. (n.d.). Wiley Online Library. Retrieved from [Link]
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1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. (2008, October 6). Kangwon National University. Retrieved from [Link]
-
Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities) …. (n.d.). ResearchGate. Retrieved from [Link]
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Structural and Vibrational Properties and NMR Characterization of (2'-furyl)-Imidazole Compounds. (n.d.). Conicet. Retrieved from [Link]
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MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. (n.d.). Heterocyclic Communications. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for the Solubilization of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride in Cellular Assays
Introduction
2-Amino-1H-imidazol-5(4H)-one and its derivatives are emerging as a class of heterocyclic compounds with significant biological activities, including potential anticancer properties. As research into the therapeutic applications of these molecules expands, the need for standardized and reproducible protocols for their use in in vitro cell culture assays becomes paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 2-Amino-1H-imidazol-5(4H)-one hydrochloride for consistent and reliable experimental outcomes.
The hydrochloride salt form of a compound is often utilized to enhance its stability and aqueous solubility.[1][2][3] However, the specific solubility characteristics can vary significantly depending on the molecular structure. Therefore, a systematic approach to solvent selection and stock solution preparation is crucial. This guide outlines a comprehensive protocol, from initial solubility testing to the preparation of sterile, cell culture-ready solutions, while emphasizing safety and aseptic techniques.
Compound Information
| Property | Value | Source |
| Chemical Name | 2-Amino-1H-imidazol-5(4H)-one hydrochloride | N/A |
| CAS Number | 18221-88-0 | N/A |
| Molecular Formula | C₃H₆ClN₃O | N/A |
| Molecular Weight | 135.55 g/mol | N/A |
Safety and Handling Precautions
Before handling 2-Amino-1H-imidazol-5(4H)-one hydrochloride, it is essential to review the Safety Data Sheet (SDS) provided by the supplier. As a general guideline for handling similar chemical compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4][7]
-
Handling: Avoid direct contact with the skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.[4][5][6]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[5]
Protocol for Solubility Determination
The first critical step is to determine the optimal solvent for 2-Amino-1H-imidazol-5(4H)-one hydrochloride. While hydrochloride salts often exhibit good water solubility, this is not always the case.[1][2][8] Dimethyl sulfoxide (DMSO) is a common alternative solvent for compounds with limited aqueous solubility.
Workflow for Solubility Testing
Caption: Solubility testing workflow for 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Step-by-Step Solubility Test:
-
Accurately weigh 1-5 mg of 2-Amino-1H-imidazol-5(4H)-one hydrochloride into a sterile microcentrifuge tube.
-
Aqueous Solubility Test:
-
Add a small, measured volume of sterile, tissue culture-grade water or phosphate-buffered saline (PBS) to achieve a high target concentration (e.g., 10 mg/mL or higher).
-
Vortex the tube for 30-60 seconds.
-
Visually inspect for complete dissolution. If not fully dissolved, you can gently warm the solution (e.g., to 37°C) and vortex again. Note that heating may affect compound stability.
-
-
DMSO Solubility Test (if necessary):
-
If the compound is not sufficiently soluble in aqueous solutions, use a new, accurately weighed sample.
-
Add a small, measured volume of cell culture-grade DMSO.
-
Vortex thoroughly. Most organic compounds are highly soluble in DMSO.
-
Preparation of Stock Solutions
Once an appropriate solvent is identified, a concentrated stock solution can be prepared. This stock solution will be diluted to the final working concentration in the cell culture medium.
Protocol 1: Aqueous Stock Solution
This is the preferred method if the compound is sufficiently soluble in water or PBS, as it avoids potential solvent-induced cytotoxicity from DMSO.
-
Calculation: Determine the required mass of the compound to prepare a stock solution of a specific molarity (e.g., 10 mM).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of 2-Amino-1H-imidazol-5(4H)-one hydrochloride and place it in a sterile conical tube.
-
Solvent Addition: Add the required volume of sterile, tissue culture-grade water or PBS.
-
Mixing: Vortex until the compound is completely dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature before proceeding.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of imidazole in solution can be variable, and proper storage is key.[9]
Protocol 2: DMSO Stock Solution
If the compound is not soluble in aqueous solutions at the desired concentration, a DMSO stock solution is necessary.
-
Calculation: As with the aqueous stock, calculate the mass of the compound needed for your desired stock concentration (e.g., 50 mM).
-
Dissolution: In a sterile environment, weigh the compound into a sterile conical tube.
-
Solvent Addition: Add the calculated volume of sterile, cell culture-grade DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into sterile, single-use tubes. Store at -20°C or -80°C, protected from light. DMSO solutions should be tightly sealed to prevent water absorption.
Workflow for Stock Solution Preparation and Use
Caption: General workflow for preparing and using stock solutions in cell culture.
Important Considerations for Cell Culture Assays
-
Final DMSO Concentration: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, this is below 0.5% (v/v), but it is crucial to determine the tolerance of your specific cell line with a DMSO vehicle control.
-
pH of Aqueous Solutions: When preparing aqueous stock solutions, especially at high concentrations, the pH may be affected. It is good practice to check the pH and adjust if necessary, although the buffering capacity of the cell culture medium usually mitigates minor shifts.
-
Stability in Media: The stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in complete cell culture medium (which contains various components like salts, amino acids, and serum) is generally unknown. It is advisable to prepare fresh dilutions in media for each experiment and not to store the compound diluted in media for extended periods. The stability of imidazole derivatives can be influenced by factors such as pH and interactions with other molecules.[10]
-
Vehicle Control: Always include a vehicle control in your experiments. This would be cell culture medium containing the same final concentration of the solvent (water, PBS, or DMSO) used to dissolve the compound.
Conclusion
The successful use of 2-Amino-1H-imidazol-5(4H)-one hydrochloride in cell culture assays hinges on its proper dissolution and handling. By following a systematic approach of solubility testing, careful stock solution preparation with aseptic techniques, and appropriate controls, researchers can ensure the reliability and reproducibility of their experimental data. This foundational work is essential for accurately elucidating the biological effects of this promising class of compounds.
References
- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- Fisher Scientific. (2014, January 8). SAFETY DATA SHEET: 2-Aminomethyl-1H-imidazole dihydrochloride.
-
Das, U., & Kishore, N. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(104), 102381–102392. [Link]
-
Clara, G., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(15), 4483. [Link]
-
Various Authors. (2012, July 25). How to make a salt of a novel compound? ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET: Imidazole.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Imidazole hydrochloride.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET: 3-AMINO-5-(4-METHYL-1H-IMIDAZOL-1-YL)BENZOTRIFLUORIDE.
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27376. [Link]
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Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367–27376. [Link]
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- Langes, C., et al. (2010). U.S.
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Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8382–8391. [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 4-Aminoimidazole-5-carboxamide hydrochloride.
-
Various Authors. (2018, March 9). Stability of Imidazole- shelf life? ResearchGate. Retrieved from [Link]
-
Das, U., & Kishore, N. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Semantic Scholar. Retrieved from [Link]
- Stádler-Szõke, Á., et al. (2017). European Patent No. EP 2 172 464 B1.
- Chadha, R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 3), 516-523.
- Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513) - Product Information Sheet.
-
Miyazaki, S., et al. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 68(5), 641-643. [Link]
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Application Notes and Protocols for 2-Amino-1H-imidazol-5(4H)-one Hydrochloride in Drug Discovery and Development
Foreword: Unlocking the Potential of a Privileged Scaffold
The 2-aminoimidazole (2-AI) core is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for guanidine, acylguanidine, and other key functional groups, thereby enabling interactions with a wide spectrum of biological targets.[1] 2-Amino-1H-imidazol-5(4H)-one hydrochloride (CAS: 18221-88-0), a key synthon bearing this privileged scaffold, offers researchers a strategic starting point for the synthesis of innovative drug candidates. Its hydrochloride salt form enhances aqueous solubility, a favorable property for handling and reaction setup.
This guide provides an in-depth exploration of 2-Amino-1H-imidazol-5(4H)-one hydrochloride as a valuable building block in drug discovery. We will delve into its chemical properties, synthetic reactivity, and its application in the generation of compound libraries for screening against various therapeutic targets, with a particular focus on oncology and infectious diseases. The protocols and insights provided herein are designed to empower researchers to harness the full potential of this versatile molecule.
Physicochemical Properties and Structural Insights
A comprehensive understanding of the physicochemical properties of 2-Amino-1H-imidazol-5(4H)-one hydrochloride is fundamental to its effective application in synthetic and screening protocols.
| Property | Value | Source |
| CAS Number | 18221-88-0 | |
| Molecular Formula | C₃H₆ClN₃O | |
| Molecular Weight | 135.55 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | High in polar solvents (e.g., water, DMSO, DMF) |
The hydrochloride salt form of 2-Amino-1H-imidazol-5(4H)-one significantly enhances its solubility in aqueous and polar organic solvents compared to its free base, facilitating its use in a variety of reaction conditions and in the preparation of stock solutions for high-throughput screening.
The Strategic Importance of the 2-Aminoimidazolone Core
The 2-aminoimidazolone scaffold is a recurring motif in a multitude of biologically active compounds, underscoring its significance in drug design. Its utility stems from several key features:
-
Bioisosterism: The 2-aminoimidazole moiety is a well-established bioisostere of the guanidinium group. This substitution can lead to improved pharmacokinetic profiles, such as enhanced oral bioavailability and altered pKa values, while preserving key hydrogen bonding interactions with biological targets.[1]
-
Synthetic Tractability: The core structure of 2-Amino-1H-imidazol-5(4H)-one possesses multiple reactive sites, namely the 2-amino group, the active methylene group at the C4 position, and the secondary amine within the imidazole ring. This rich reactivity allows for diverse and targeted chemical modifications.
-
Broad-Spectrum Biological Activity: Derivatives of the 2-aminoimidazole scaffold have demonstrated a remarkable range of pharmacological activities, including antibacterial, antibiofilm, antifungal, and anticancer properties.[2][3]
Synthetic Pathways: Derivatization of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
The true power of 2-Amino-1H-imidazol-5(4H)-one hydrochloride lies in its potential as a versatile starting material for the synthesis of diverse compound libraries. The primary sites for modification are the active methylene group at C4 and the exocyclic amino group at C2.
Knoevenagel Condensation at the C4 Position
The methylene group at the C4 position is activated by the adjacent carbonyl group, making it a prime candidate for Knoevenagel condensation with various aldehydes. This reaction introduces a substituted benzylidene moiety, a common pharmacophore in many anticancer agents.
Caption: Workflow for Knoevenagel Condensation.
-
Reaction Setup: To a solution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride (1.0 mmol, 135.5 mg) in absolute ethanol (10 mL), add 4-chlorobenzaldehyde (1.1 mmol, 154.6 mg).
-
Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure 4-(4-chlorobenzylidene)-2-amino-1H-imidazol-5(4H)-one.
Rationale behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.
-
Piperidine as Catalyst: A weak base like piperidine is sufficient to catalyze the Knoevenagel condensation without causing self-condensation of the aldehyde or unwanted side reactions.[4]
-
Excess Aldehyde: A slight excess of the aldehyde ensures complete consumption of the starting imidazolone.
Modification of the 2-Amino Group
The 2-amino group can be functionalized through various reactions, such as acylation or conversion to a hydrazino group, which can then be used to introduce further diversity.
This protocol is adapted from the synthesis of related compounds and demonstrates the potential for modifying the core structure.[5]
-
Starting Material Synthesis: Synthesize the desired 4-arylidene-2-amino-1-phenyl-1H-imidazol-5(4H)-one via Knoevenagel condensation as described in section 3.1, using 2-amino-1-phenyl-1H-imidazol-5(4H)-one as the starting material.
-
Diazotization: Dissolve the 4-arylidene-2-amino-1-phenyl-1H-imidazol-5(4H)-one (1.0 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (2 mL) at 0-5 °C. Add a solution of sodium nitrite (1.1 mmol) in water (1 mL) dropwise while maintaining the temperature.
-
Reduction: To the diazonium salt solution, add a cold solution of tin(II) chloride (3.0 mmol) in concentrated hydrochloric acid (3 mL) dropwise.
-
Work-up and Isolation: Stir the reaction mixture for 3 hours at 0-5 °C. Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent.
Application in Anticancer Drug Discovery
Derivatives of the 2-aminoimidazolone scaffold have shown promising activity against various cancer cell lines. The introduction of a benzylidene group at the C4 position is a key structural feature for this activity.
Mechanism of Action (Hypothesized)
While the exact mechanism of action for many 2-aminoimidazolone derivatives is still under investigation, plausible targets include protein kinases and tubulin. The planar, heteroaromatic system can participate in π-π stacking and hydrogen bonding interactions within the active sites of these enzymes.
Caption: Hypothesized competitive inhibition of a protein kinase.
High-Throughput Screening (HTS) Protocol
A library of 2-aminoimidazolone derivatives synthesized from 2-Amino-1H-imidazol-5(4H)-one hydrochloride can be screened for anticancer activity using a cell-based viability assay.
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-aminoimidazolone derivatives in DMSO and then dilute in cell culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Rationale for Protocol Design:
-
MTT Assay: This is a well-established, colorimetric assay that provides a robust measure of cell metabolic activity, which is an indicator of cell viability.
-
Concentration Range: A wide concentration range is used to determine the dose-response relationship and accurately calculate the IC₅₀.
-
Controls: The inclusion of vehicle and positive controls is essential for data normalization and validation of the assay.
Application in Antibacterial and Antibiofilm Research
The 2-aminoimidazole scaffold is prominent in marine natural products with potent antibacterial and antibiofilm activities.[2] This makes 2-Amino-1H-imidazol-5(4H)-one hydrochloride an attractive starting point for the development of novel anti-infective agents.
Protocol: Crystal Violet Assay for Biofilm Inhibition
-
Bacterial Culture: Grow a bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth.
-
Biofilm Formation: Dilute the overnight culture and add to the wells of a 96-well plate. Add the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., a known biofilm inhibitor).
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by washing the wells with PBS.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance at 590 nm to quantify the biofilm biomass.
Conclusion and Future Directions
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a synthetically versatile and strategically valuable building block for modern drug discovery. Its privileged 2-aminoimidazole core, combined with its favorable physicochemical properties, makes it an ideal starting point for the generation of diverse chemical libraries. The protocols outlined in this guide for derivatization via Knoevenagel condensation and for subsequent biological evaluation in anticancer and antibiofilm assays provide a solid foundation for researchers entering this exciting field. Future efforts should focus on expanding the repertoire of synthetic transformations, exploring a wider range of biological targets, and employing structure-based drug design to optimize the potency and selectivity of novel 2-aminoimidazolone derivatives.
References
-
O'Malley, D. P., et al. (2007). 2-Aminoimidazoles in medicinal chemistry. Journal of Medicinal Chemistry, 50(4), 661-665. Available at: [Link]
-
El-Sayed, W. M., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][5][6]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. Available at: [Link]
-
Alcaide, B., et al. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 918-936. Available at: [Link]
-
Oakwood Chemical. 2-Amino-1H-imidazol-5(4H)-one hydrochloride. Available at: [Link]
-
Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. Available at: [Link]
-
Melander, C., et al. (2009). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Bioorganic & Medicinal Chemistry Letters, 19(21), 6237-6240. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
Sources
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- 2. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
Welcome to the technical support center for the purification of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important creatine precursor. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your compound.
Introduction to the Challenges
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a highly polar, hydrophilic molecule. Its structure, featuring a reactive lactam ring and a basic amino group, presents a unique set of purification challenges. The hydrochloride salt form enhances its stability and water solubility, but also influences its behavior in different solvent systems and on chromatographic media. Key difficulties often arise from its high polarity, potential for degradation, and the presence of structurally similar impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, offering potential causes and actionable solutions.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Question: I am attempting to recrystallize my crude 2-Amino-1H-imidazol-5(4H)-one hydrochloride, but it keeps oiling out or forming a fine, poorly filterable precipitate instead of well-defined crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common problem when recrystallizing highly polar compounds. It occurs when the compound is too soluble in the hot solvent and separates as a supersaturated liquid upon cooling, rather than forming a crystalline lattice. Several factors can contribute to this:
-
Inappropriate Solvent Choice: The solvent may be too good at solvating the molecule, even at lower temperatures.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.
Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent System | 1. Utilize a mixed-solvent system. Start by dissolving the compound in a minimal amount of a good solvent (e.g., water, methanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (e.g., isopropanol, acetonitrile, or ethyl acetate) until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly. 2. Experiment with different solvent combinations. Water/Isopropanol, Methanol/Acetonitrile, and Ethanol/Ethyl Acetate are common pairs for polar hydrochlorides. | The anti-solvent reduces the overall solvating power of the system, decreasing the solubility of the target compound as the solution cools and promoting crystallization over oiling out. |
| High Impurity Load | 1. Pre-purification wash. Before recrystallization, wash the crude solid with a solvent in which the desired product has low solubility but the impurities are more soluble (e.g., cold isopropanol or acetone). 2. Charcoal treatment. If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them. | Reducing the impurity load minimizes interference with crystal lattice formation, allowing for more ordered crystal growth. |
| Rapid Cooling | 1. Insulate the crystallization vessel. After heating to dissolve, place the flask in a Dewar or wrap it in glass wool to slow the rate of cooling. 2. Utilize a controlled cooling ramp. If available, use a programmable cooling bath. | Slow cooling provides the thermodynamic favorability for molecules to arrange themselves into a stable crystal lattice, rather than kinetically trapping them in a disordered, oily state. |
Issue 2: Product Degradation During Purification
Question: I am observing the appearance of new, more polar spots on my TLC or peaks in my HPLC chromatogram after attempting purification. I suspect my compound is degrading. What are the likely degradation pathways and how can I prevent this?
Answer:
The 2-Amino-1H-imidazol-5(4H)-one structure is susceptible to degradation, particularly through hydrolysis of the cyclic amide (lactam) bond. This can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.
Plausible Degradation Pathway:
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 2-Amino-1H-imidazol-5(4H)-one hydrochloride
Welcome to the technical support center for researchers utilizing 2-Amino-1H-imidazol-5(4H)-one hydrochloride in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you achieve consistent and reliable experimental outcomes. As scientists and drug development professionals, we understand that reproducibility is paramount. This resource is structured to not only provide solutions but also to explain the underlying scientific principles behind them.
Part 1: Foundational Knowledge & FAQs
This section addresses the most frequently encountered issues and provides foundational knowledge about the compound and general assay principles.
Q1: My assay results with 2-Amino-1H-imidazol-5(4H)-one hydrochloride are highly variable between experiments. What are the most common initial culprits?
High inter-experimental variability is a frequent challenge. Before delving into complex assay parameters, it's crucial to rule out fundamental sources of error.
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Compound Integrity and Handling: 2-Amino-1H-imidazol-5(4H)-one hydrochloride, like many small molecules, can be susceptible to degradation if not handled and stored correctly. Best practices for compound management are essential for preserving its integrity.[1][2]
-
Storage: Store the compound under the conditions recommended by the supplier, typically in a cool, dry, and dark place to prevent degradation from light, moisture, and temperature fluctuations.[3] For long-term storage, consider aliquoting the solid compound to minimize freeze-thaw cycles of the entire stock.
-
Solvent and Stock Solutions: The choice of solvent can impact the stability and solubility of your compound. While 2-Amino-1H-imidazol-5(4H)-one hydrochloride is generally soluble in polar solvents, it's crucial to prepare fresh stock solutions or assess the stability of stored solutions.[4] Degradation in solution can be a significant source of variability.
-
-
Pipetting and Dispensing Accuracy: Inconsistent liquid handling is a primary source of error in microplate-based assays.[5]
-
Technique: Ensure proper pipetting technique, including pre-wetting tips and consistent dispensing speed and angle.
-
Calibration: Regularly calibrate your pipettes to ensure accurate volume delivery.
-
-
Cell Culture Health and Consistency: For cell-based assays, the health and passage number of your cells are critical.
Q2: I'm observing a high degree of variability between replicate wells within the same plate. What should I investigate?
High intra-plate variability often points to issues with the assay setup and execution on a micro-well level.
-
The "Edge Effect": Wells on the perimeter of a microplate are prone to faster evaporation and temperature gradients, leading to different results compared to the inner wells.[6]
-
Mitigation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[6]
-
-
Inconsistent Reagent Addition: The timing and manner of reagent addition can introduce variability.
-
Automation: If available, use automated liquid handlers for consistent dispensing.[7]
-
Manual Addition: If adding reagents manually, be systematic and consistent in your timing across the plate.
-
-
Cell Settling and Distribution: In adherent cell-based assays, uneven cell distribution in the wells can lead to significant signal variation.
-
Equilibration: Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
-
Q3: What are the likely bioassay applications for 2-Amino-1H-imidazol-5(4H)-one hydrochloride, and how does that influence troubleshooting?
Based on its chemical structure, which contains an imidazole ring, this compound is likely to be investigated in several assay types, primarily enzyme inhibition assays and receptor binding assays .[3][8] The troubleshooting approach will have common elements but also specific considerations for each.
-
Enzyme Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of a specific enzyme. Inconsistent results could stem from issues with enzyme stability, substrate concentration, or the detection method.
-
Receptor Binding Assays: These assays determine if the compound binds to a specific receptor. Variability might arise from problems with the receptor preparation, the radiolabeled or fluorescent ligand, or incomplete separation of bound and free ligand.[2][9]
-
Cell Viability/Cytotoxicity Assays: Often used as a secondary assay, these measure the effect of the compound on cell health.[6][10] Inconsistencies can be due to the choice of assay, cell type, and exposure time.
Part 2: Troubleshooting Guides for Specific Bioassays
This section provides detailed, step-by-step troubleshooting guides for common bioassay formats where 2-Amino-1H-imidazol-5(4H)-one hydrochloride might be used.
Guide 1: Troubleshooting Inconsistent Results in Enzyme Inhibition Assays
Scenario: You are performing a fluorescence-based enzyme inhibition assay and observe inconsistent IC50 values for 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Workflow for Troubleshooting Enzyme Inhibition Assays
Caption: A logical workflow for troubleshooting inconsistent enzyme inhibition assay results.
Detailed Troubleshooting Steps:
| Potential Cause | Underlying Principle & Explanation | Recommended Solution & Protocol |
| Compound Instability in Assay Buffer | The pH, ionic strength, or components of your assay buffer may be degrading 2-Amino-1H-imidazol-5(4H)-one hydrochloride over the course of the incubation. | Protocol: 1. Prepare a solution of the compound in your final assay buffer. 2. Incubate this solution under the same conditions as your assay (time and temperature). 3. Analyze the solution at different time points using HPLC or LC-MS to check for degradation products. 4. If degradation is observed, consider adjusting the buffer pH or removing potentially reactive components. |
| Enzyme Instability or Inconsistent Activity | Enzymes can lose activity over time, especially if not stored properly or subjected to multiple freeze-thaw cycles. This will lead to a fluctuating baseline and inconsistent inhibition data. | Protocol: 1. Aliquot your enzyme stock to minimize freeze-thaw cycles. 2. Always run a positive control (a known inhibitor) and a negative control (no inhibitor) on every plate to monitor enzyme activity. 3. Perform an enzyme titration to determine the optimal concentration that gives a robust signal within the linear range of the assay. |
| Substrate Concentration Issues | If the substrate concentration is too low, it can become depleted during the assay, leading to non-linear reaction kinetics and inaccurate inhibition measurements. | Best Practice: Use a substrate concentration that is at or below the Michaelis-Menten constant (Km) for competitive inhibitors. This ensures that the assay is sensitive to competitive inhibition. For other inhibition modalities, ensure the reaction progress is linear over the measurement period. |
| Fluorescence Interference | The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, or it might quench the fluorescence of the product.[11][12] This can lead to false positive or false negative results. | Protocol: 1. Run a control plate with the compound in the assay buffer without the enzyme and substrate to check for autofluorescence. 2. Run another control with the enzyme, substrate, and compound, but measure the signal immediately at time zero to check for initial quenching. 3. If interference is detected, consider using a different fluorescent substrate with a shifted spectrum or switching to a different detection method (e.g., luminescence or absorbance). |
| Inappropriate Incubation Times | If the incubation time is too long, the reaction may go to completion, masking the inhibitory effect. If it's too short, the signal may be too weak, leading to a poor signal-to-noise ratio. | Protocol: Perform a time-course experiment with and without the inhibitor to determine the optimal incubation time where the reaction is still in the linear phase and a clear inhibitory effect can be observed. |
Guide 2: Troubleshooting Inconsistent Results in Receptor Binding Assays
Scenario: You are conducting a competitive radioligand binding assay to determine the affinity of 2-Amino-1H-imidazol-5(4H)-one hydrochloride for a specific receptor and are getting inconsistent Ki values.
Workflow for Troubleshooting Receptor Binding Assays
Caption: A systematic approach to troubleshooting inconsistent receptor binding assay results.
Detailed Troubleshooting Steps:
| Potential Cause | Underlying Principle & Explanation | Recommended Solution & Protocol |
| Poor Quality Receptor Preparation | The source of the receptor (e.g., cell membranes) may have low receptor density or be contaminated with proteases, leading to a weak and variable signal. | Protocol: 1. Prepare fresh cell membranes or use a new batch from a reliable source. 2. Perform a protein concentration assay to ensure consistent amounts of receptor are used in each experiment. 3. Run a saturation binding experiment with the radioligand to determine the receptor density (Bmax) and dissociation constant (Kd) of your receptor preparation.[9] |
| Radioligand Degradation | Radioligands can degrade over time, leading to a decrease in specific binding and an increase in non-specific binding. | Best Practice: 1. Store the radioligand according to the manufacturer's instructions. 2. Aliquot the radioligand to avoid repeated freeze-thaw cycles. 3. Always include a "total binding" (radioligand only) and "non-specific binding" (radioligand + excess unlabeled ligand) control on each plate. |
| Assay Not at Equilibrium | If the incubation time is not long enough for the binding to reach equilibrium, the results will be highly variable and dependent on the precise timing of the experiment. | Protocol: Perform a time-course experiment to determine the time required to reach binding equilibrium at the assay temperature. |
| Inefficient Separation of Bound and Free Ligand | In filtration-based assays, incomplete washing can leave behind unbound radioligand, increasing the background signal. Over-washing can cause dissociation of the bound ligand. | Protocol: 1. Optimize the number and volume of wash steps. 2. Ensure the wash buffer is cold to minimize dissociation during washing. 3. For scintillation proximity assays (SPA), ensure the beads have adequate time to settle before reading.[2] |
| Compound Sticking to Assay Plates | Hydrophobic compounds can adsorb to the plastic of the microplate, reducing the effective concentration in the assay. | Best Practice: 1. Consider using low-binding plates. 2. Including a small amount of a non-ionic detergent (e.g., Tween-20) or bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific binding of the compound to the plate. |
Part 3: Data Analysis and Interpretation
Inconsistent results can also arise from how the data is analyzed and interpreted.
Q4: How can I improve the signal-to-noise ratio in my assay?
A good signal-to-noise ratio is crucial for obtaining reliable data.
-
For Luminescence Assays:
-
For Fluorescence Assays:
-
Check for Autofluorescence: Components in the cell culture media (like phenol red or riboflavin) can cause high background fluorescence.[10] Consider using phenol red-free media for the assay.
-
Optimize Wavelengths: Ensure your excitation and emission wavelengths are optimal for your fluorophore and that there is minimal spectral overlap.
-
-
General Strategies:
-
Increase Reagent Concentrations: If the signal is weak, consider increasing the concentration of the limiting reagent (e.g., enzyme or substrate), ensuring it remains within the linear range of the assay.
-
Use High-Quality Plates: For fluorescence assays, use black plates to reduce background and crosstalk. For luminescence, use white plates to maximize the signal.[10]
-
References
- Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484.
- Bigott-Hennkens, H. M., Dannoon, S., Lewis, M. R., & Jurisson, S. S. (2008). In vitro receptor binding assays: general methods and considerations. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(3), 245–253.
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Promega Connections. (2025). Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
ResearchGate. (2018). How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups? Retrieved from [Link]
-
NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). Pros & Cons of Fluorescence-Based Binding Assays. Retrieved from [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
Sources
- 1. Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator on Helix 8 and Distal Portions of Transmembrane Domains 1 and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1H-imidazol-5(4H)-one hydrochloride [oakwoodchemical.com]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Aminoimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminoimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical scaffold. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven solutions to optimize your reaction conditions. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-aminoimidazoles and offers actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in 2-aminoimidazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The primary suspect for low yields is often an incomplete reaction. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] If the starting materials are not fully consumed, consider the following optimizations:
-
Temperature: Many 2-aminoimidazole syntheses benefit from elevated temperatures. For instance, the condensation of α-chloroketones with guanidine derivatives is often performed at 80°C.[2] Microwave-assisted synthesis can also be a powerful tool to accelerate reaction times and improve yields, with temperatures ranging from 100°C to 130°C.[1]
-
Reaction Time: Some reactions require extended periods to reach completion. While conventional methods in organic solvents might take 10-12 hours, greener alternatives like deep eutectic solvents (DESs) can significantly reduce this to 4-6 hours.[2][3]
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Catalyst/Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is optimal. For instance, in syntheses involving guanidine, a slight excess (e.g., 1.3 equivalents) is often used to drive the reaction to completion.[2]
-
-
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired 2-aminoimidazole.
-
Guanidine Cyclization: In the synthesis of 2-aminobenzimidazoles from o-amino-guanidinobenzenes, acid-triggered cyclization can be a competing reaction.[4][5] Careful control of pH is crucial to prevent this unwanted side reaction.
-
Protecting Groups: For complex substrates, consider using protecting groups to prevent side reactions at other functional groups. The choice of protecting group (e.g., Boc, Fmoc, Cbz) should be guided by the overall synthetic strategy and the stability of your molecule to the deprotection conditions.[6]
-
-
Product Loss During Work-up and Purification: Your desired product might be lost during the extraction or purification steps.
-
Aqueous Solubility: Some 2-aminoimidazoles, especially those with polar substituents, may have partial solubility in the aqueous layer during extraction. It is advisable to check the aqueous layer for your product.[7]
-
Purification Method: Column chromatography is a common method for purifying 2-aminoimidazoles.[1] However, improper selection of the stationary phase or eluent system can lead to product loss.
-
Question 2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
Answer:
The formation of multiple products is a common challenge, often arising from the presence of multiple reactive sites in the starting materials or from competing reaction pathways.
-
Regioselectivity Issues: In reactions involving unsymmetrical starting materials, different regioisomers can be formed. To address this, consider the following:
-
Directing Groups: The electronic and steric properties of substituents on your starting materials can influence the regioselectivity of the reaction.
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For instance, in the synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, the reaction proceeds through an imidazo[1,2-a]pyrimidin-1-ium salt intermediate. The subsequent cleavage of this intermediate with a nucleophile dictates the final substitution pattern.[8]
-
-
Chemoselectivity Issues: When your starting materials contain multiple functional groups that can react under the same conditions, chemoselectivity becomes a concern.
-
Protecting Groups: As mentioned earlier, protecting sensitive functional groups is a key strategy to enhance chemoselectivity.[6]
-
Reaction Conditions: Milder reaction conditions can sometimes favor the desired reaction pathway over competing side reactions. For example, ultrasound-assisted synthesis offers a milder alternative to conventional heating and can lead to cleaner reaction profiles.[1]
-
Question 3: My reaction is not proceeding to completion, even after extended reaction times. What should I investigate?
Answer:
A stalled reaction can be frustrating. Here are some key areas to investigate:
-
Reagent Quality: The purity and reactivity of your starting materials are paramount.
-
Guanidine Free Base: When using guanidinium salts (e.g., guanidinium carbonate), it's essential to liberate the free base in situ using a suitable base like potassium hydroxide (KOH) before adding other reactants.[2]
-
Solvent Purity: Ensure your solvents are anhydrous and of appropriate purity, as trace amounts of water or other impurities can quench reactive intermediates or catalysts.[9]
-
-
Activation Energy Barrier: The reaction may have a high activation energy that is not being overcome by the current reaction conditions.
-
Catalyst Deactivation: In catalyzed reactions, such as Pd-catalyzed carboaminations, the catalyst can become deactivated over time.[10][11]
-
Ligand Choice: The choice of phosphine ligand in Pd-catalyzed reactions is critical for catalyst stability and activity. Experimenting with different ligands can sometimes resolve the issue of a stalled reaction.[10][11]
-
Inert Atmosphere: Ensure that reactions sensitive to air or moisture are conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of 2-aminoimidazole synthesis.
Q1: What are the advantages of using "green" synthesis methods for 2-aminoimidazoles?
A1: Green synthesis approaches offer several benefits over traditional methods. They often utilize environmentally benign solvents like deep eutectic solvents (DESs), which are biodegradable and have low toxicity.[1][2][3] These methods can also be more energy-efficient, employing techniques like microwave or ultrasound irradiation to reduce reaction times and energy consumption.[1] Furthermore, green methods can lead to higher yields and simplified purification processes, minimizing chemical waste.[1][2][3]
Q2: How do I choose the appropriate starting materials for my desired 2-aminoimidazole?
A2: The choice of starting materials depends on the desired substitution pattern of the final 2-aminoimidazole.
-
For 1,4,5-trisubstituted 2-aminoimidazoles, a common route is the reaction of α-bromocarbonyl compounds with 2-aminopyrimidines, followed by cleavage of the intermediate with a nucleophile like hydrazine.[8]
-
For 2-aminoimidazoles with aryl groups, Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates is an effective method.[10][11]
-
The reaction between α-chloroketones and guanidine derivatives is a versatile method for synthesizing a range of 2-aminoimidazoles.[2][3]
Q3: What are the key parameters to consider when setting up a microwave-assisted synthesis of 2-aminoimidazoles?
A3: When performing a microwave-assisted synthesis, the key parameters to optimize are:
-
Irradiation Time: Often significantly shorter than conventional heating, ranging from 5 to 15 minutes.[1]
-
Solvent: A solvent with a high dielectric constant is generally preferred for efficient microwave absorption. Acetonitrile is a commonly used solvent.[1]
-
Sealed Vessel: Reactions are typically carried out in a sealed microwave reaction vial to allow for heating above the solvent's boiling point.[1]
Q4: How can I monitor the progress of my 2-aminoimidazole synthesis?
A4: The most common methods for monitoring reaction progress are:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify the product and any byproducts.[2]
Q5: What are the standard procedures for the work-up and purification of 2-aminoimidazoles?
A5: A typical work-up and purification procedure involves:
-
Quenching: The reaction is often quenched with water or an aqueous solution (e.g., saturated sodium thiosulfate for reactions involving iodine).[1]
-
Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate.[1][2]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1][2]
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Aminoimidazole Synthesis
| Method | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional | α-chloroketone, Guanidine | Volatile Organic Solvents | Reflux | 10-12 | Moderate | [2][3] |
| Deep Eutectic Solvent | α-chloroketone, Guanidine | Choline Chloride:Urea | 80 | 4-6 | High | [2][3] |
| Microwave-Assisted | 2-aminopyrimidine, 2-bromoacetophenone | Acetonitrile | 130 | 0.25 | Good to Excellent | [1][8] |
| Ultrasound-Assisted | o-phenylenediamine, Phenyl isothiocyanate | Acetonitrile | Room Temp | 0.25-0.5 | Good | [1] |
| Pd-Catalyzed | N-propargyl guanidine, Aryl triflate | PhCF₃ | 100 | 12 | Good | [10][11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,4,5-Trisubstituted 2-Aminoimidazoles
This protocol is adapted from a procedure involving the reaction of 2-aminopyrimidine and 2-bromoacetophenone.[1][8]
Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
2-Bromoacetophenone (1.1 mmol)
-
Acetonitrile (3 mL)
-
Hydrazine hydrate (60% aqueous solution, 5.0 mmol)
-
10 mL microwave reaction vial
-
Microwave reactor
-
Silica gel for column chromatography
-
Dichloromethane/methanol eluent system
Procedure:
-
In a 10 mL microwave reaction vial, dissolve 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.1 mmol) in 3 mL of acetonitrile.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 15 minutes.
-
Cool the reaction vial to room temperature.
-
Carefully add hydrazine hydrate (5.0 mmol) to the reaction mixture.
-
Reseal the vial and irradiate in the microwave reactor at 100°C for 5 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield the desired 2-aminoimidazole.
Protocol 2: Synthesis of 2-Aminoimidazoles in a Deep Eutectic Solvent
This protocol is based on the reaction of an α-chloroketone and a guanidine derivative in a choline chloride-urea deep eutectic solvent.[2]
Materials:
-
α-Chloroketone (1.0 mmol)
-
Guanidine derivative (1.3 mmol)
-
Triethylamine (1.0 mmol)
-
Choline chloride:Urea (1:2 molar ratio) deep eutectic solvent (2 g)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
To 2 g of the pre-prepared choline chloride:urea deep eutectic solvent in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).
-
Add the α-chloroketone (1.0 mmol) to the mixture.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of deionized water to the flask.
-
Extract the aqueous suspension with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Generalized mechanism for 2-aminoimidazole synthesis.
References
- Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research. (2025). Benchchem.
-
Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]
-
Krasavin, M. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6691-6697. Available at: [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4896-4899. Available at: [Link]
-
Capriati, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]
-
Herrmann, C., et al. (2021). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 27(1), 337-347. Available at: [Link]
-
Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. (2025). ResearchGate. Available at: [Link]
-
Herrmann, C., et al. (2021). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 27(1), 337-347. Available at: [Link]
- Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide. (2025). Benchchem.
-
Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. Available at: [Link]
-
Christianson, D. W., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of the American Chemical Society, 132(33), 11571-11581. Available at: [Link]
-
Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4896-4899. Available at: [Link]
-
2-Aminoimidazoles. (2025). ResearchGate. Available at: [Link]
-
Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Molecules, 24(14), 2623. Available at: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
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- 5. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Storage and Handling of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
Introduction: 2-Amino-1H-imidazol-5(4H)-one hydrochloride is a reactive chemical intermediate used in complex organic synthesis and drug discovery. Its structural similarity to natural metabolites like creatine and the inherent reactivity of the imidazolone core make it susceptible to degradation if not stored and handled with precision. This guide provides in-depth technical advice, troubleshooting workflows, and the scientific rationale behind our recommendations to ensure the long-term integrity of your sample, leading to more reliable and reproducible experimental outcomes. While specific public data on this exact molecule is limited, the principles outlined here are derived from extensive knowledge of related chemical structures, including creatine analogues and other hygroscopic hydrochloride salts.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common inquiries regarding the storage and stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Q1: What are the ideal storage conditions for 2-Amino-1H-imidazol-5(4H)-one hydrochloride powder?
For maximum stability, the compound should be stored under a combination of controlled conditions. No single factor is sufficient; they must be managed concurrently.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | -20°C (Freezer) | Lower temperatures significantly slow the rate of all chemical reactions, including autolytic degradation pathways.[1] While some related stable compounds can be stored at room temperature, the reactive nature of the imidazolone moiety warrants freezer storage for long-term preservation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary goal is the strict exclusion of moisture. An inert atmosphere displaces air, minimizing contact with ambient humidity during storage and handling. |
| Humidity | Dry Place (<40% RH) | This compound is predicted to be hygroscopic (attracts water). Moisture is the primary catalyst for both hydrolytic degradation and intramolecular cyclization.[3][4][5] Storage in a desiccator or a dry box is essential.[2][6] |
| Light | Protected from Light (Amber Vial) | Imidazole-containing structures can be sensitive to UV light, which can catalyze oxidative degradation or polymerization.[1] Storing in an amber glass vial inside an outer container or in a dark freezer provides optimal protection.[7] |
| Container | Tightly-Sealed, Inert Material (Glass) | The container must have a secure, airtight seal to prevent moisture ingress.[3] Glass is preferred over plastic, as it offers superior barrier properties against moisture and air and eliminates the risk of leaching plasticizers. |
Q2: Why is moisture control so critical for this compound?
Moisture is the principal adversary to the stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. There are two primary reasons for this:
-
Hydrolytic Degradation: The imidazolone ring contains an amide-like bond that is susceptible to hydrolysis. The presence of water, especially under the acidic conditions created by the hydrochloride salt, can catalyze the opening of this ring, leading to inactive byproducts.
-
Physical Integrity: As a hygroscopic solid, the compound will absorb atmospheric moisture, causing it to clump and cake.[6] This is not merely a physical inconvenience; the absorbed water creates a localized aqueous microenvironment on the surface of the solid, dramatically accelerating chemical degradation.[6]
Q3: My sample has developed clumps. Is it still usable?
Clumping is a definitive sign of moisture exposure. While the compound may not be entirely degraded, its purity is compromised. We strongly advise against using a clumped sample for sensitive quantitative experiments, as the concentration of the active compound is no longer reliable. If you must proceed, it is critical to perform a purity analysis (e.g., via HPLC or LC-MS) to determine the remaining percentage of the parent compound before use. For best results, always use a fresh, free-flowing powder.[5]
Q4: How does the hydrochloride salt form affect stability?
The hydrochloride salt enhances the solubility of the parent amine in aqueous media. However, in the solid state, it can contribute to degradation if moisture is present. The HCl salt can make any absorbed water more acidic, which can accelerate the rate of hydrolysis of the imidazolone ring.[8][9] This is a self-catalyzing cycle where moisture absorption creates an acidic environment that promotes further degradation.
Q5: How long can I expect the compound to remain stable?
When stored under the ideal conditions outlined in Q1 (-20°C, inert atmosphere, desiccated, dark), the solid powder should remain stable for several years. The stability of creatine monohydrate, a structurally related compound, is remarkably high in its dry, powdered form, showing minimal degradation even after years at elevated temperatures.[3][4][5][10] However, due to the specific structure of 2-Amino-1H-imidazol-5(4H)-one, it is prudent to re-qualify the material with an analytical method if it has been stored for more than 2-3 years, or if storage conditions have been suboptimal.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound.
Problem: Inconsistent Experimental Results
You observe a loss of potency, unexpected side reactions, or poor reproducibility in your experiments.
-
Primary Suspected Cause: Degradation of the starting material, leading to a lower effective concentration and the presence of potentially reactive impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Section 3: In-Depth Technical Protocols
These protocols provide validated, step-by-step procedures for ensuring the integrity of your material.
Protocol 1: Recommended Long-Term Storage
-
Receiving: Upon receipt, immediately inspect the container for an intact seal. Do not open the primary container outside of a controlled, dry environment (e.g., a glovebox or a desiccator).
-
Aliquoting (Optional but Recommended): To prevent repeated freeze-thaw cycles and moisture exposure to the bulk stock, we recommend aliquoting the material into smaller, single-use vials. Perform this process inside a glovebox or a controlled humidity dry box (<40% RH).
-
Packaging: Use amber glass vials with PTFE-lined screw caps.
-
Inerting: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vials inside a larger, labeled, airtight container that contains a desiccant (e.g., silica gel packets).
-
Storage: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations.
Protocol 2: Assessing Compound Purity by HPLC-UV
This is a general protocol to assess purity. Method optimization (e.g., column choice, mobile phase composition, gradient) is required for this specific molecule.
-
Standard Preparation: Carefully prepare a stock solution of the compound in a suitable solvent (e.g., HPLC-grade water or methanol) at a known concentration (e.g., 1 mg/mL). Perform this step quickly to minimize degradation in solution.
-
Sample Preparation: Prepare a sample of the lot to be tested at the same concentration as the standard.
-
Chromatographic System:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective for polar, ionizable compounds.
-
Detector: UV detector set at a wavelength determined by a UV scan of the compound (likely in the 210-230 nm range).
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the parent compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Purity can be estimated by the area-percent method, where the area of the main peak is divided by the total area of all peaks.
-
-
Interpretation: A pure sample should exhibit a single major peak at the expected retention time. The presence of additional peaks, particularly those that grow over time in aged samples, indicates degradation.
Section 4: Scientific Background - The "Why"
Understanding the potential degradation mechanisms is key to preventing them.
Anticipated Degradation Pathways
The structure of 2-Amino-1H-imidazol-5(4H)-one hydrochloride is susceptible to several degradation pathways, primarily catalyzed by water and pH.[8][9]
Caption: Plausible degradation pathways for the title compound.
-
Hydrolysis: This is the most likely pathway in the presence of water. The acidic nature of the hydrochloride salt can catalyze the cleavage of the cyclic amide bond, leading to a linear, ring-opened structure.[9]
-
Intramolecular Cyclization: Similar to the conversion of creatine to creatinine, there is a potential for rearrangement and cyclization into a more stable, but structurally different, analogue.[10][11] This process is often accelerated by heat.
-
Polymerization: Under high heat or light exposure, reactive functional groups can potentially lead to the formation of dimers or higher-order polymers.
Section 5: References
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed Central.
-
Keep Your Edge: How to Store Creatine Monohydrate Properly. BUBS Naturals.
-
Preserve Your Power: How to Store Creatine Powder for Peak Performance. BUBS Naturals.
-
Different Drug Storage Conditions. Pharmaceutical labeling machine manufacturer from China.
-
The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate.
-
Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. National Institutes of Health (NIH).
-
Keeping Your Creatine Potent: How to Store Creatine Monohydrate. Cymbiotika.
-
<659> Packaging and Storage Requirements. USP-NF.
-
Imidazole-Based Liposomes: Emerging pH-Sensitive Drug Delivery Tools. PubMed.
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH).
-
Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. National Institutes of Health (NIH).
-
Synthesis and Biological Evaluation of Novel Imidazolone - Thiabendazole-Based Metal Complexes. Impactfactor.
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Classification of goods according to moisture behavior. Container Handbook.
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
-
Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. European Medicines Agency (EMA).
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride. Oakwood Chemical.
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride | CAS 18221-88-0. Chemical-Suppliers.
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH).
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. National Institutes of Health (NIH).
-
CID 161332206. PubChem.
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. National Institutes of Health (NIH).
-
Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PubMed Central.
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- 1. viallabeller.com [viallabeller.com]
- 2. uspnf.com [uspnf.com]
- 3. bubsnaturals.com [bubsnaturals.com]
- 4. bubsnaturals.com [bubsnaturals.com]
- 5. cymbiotika.com [cymbiotika.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems with 2-Amino-1H-imidazol-5(4H)-one hydrochloride in experiments
Welcome to the technical support guide for 2-Amino-1H-imidazol-5(4H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues.
Introduction: Understanding the Molecule
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a heterocyclic compound featuring an imidazole core. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] It is provided as a hydrochloride salt to generally improve its aqueous solubility and stability.[2] However, its behavior in solution can be complex, influenced by factors such as pH, solvent choice, and the presence of other ions. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Amino-1H-imidazol-5(4H)-one hydrochloride is not dissolving in water, even though it's a salt. What's the problem?
A1: This is a common issue that typically stems from pH and concentration effects. As a hydrochloride salt of a weakly basic compound, dissolving it in neutral water creates a slightly acidic solution. The solubility of imidazole derivatives is highly pH-dependent.[3]
-
Causality: The imidazole ring contains two nitrogen atoms. One is a basic, sp2-hybridized nitrogen that is protonated to form the hydrochloride salt, enhancing water solubility. The other nitrogen has an acidic proton. At a specific pH (the isoelectric point), the molecule will have minimal net charge, leading to its lowest solubility. Moving the pH away from this point by adding an acid or a base generally increases solubility. However, excessive pH changes can lead to degradation or deprotonation of the key amine group, causing precipitation of the free base.
-
Troubleshooting Steps:
-
Start with a Slurry: Add your compound to the desired volume of water (or a weak acidic buffer, e.g., 10 mM HCl) to create a suspension or slurry.
-
Incremental pH Adjustment: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. For many hydrochloride salts, further lowering the pH can enhance solubility.
-
Check for Clarity: Continue stirring and monitor for dissolution. If solubility does not improve, the issue may be concentration-dependent. Try reducing the target concentration.
-
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For high-concentration stock solutions intended for dilution into aqueous media, Dimethyl Sulfoxide (DMSO) is the recommended starting point.
-
Causality: DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide array of organic molecules, including those with poor aqueous solubility.[4] It is also miscible with water and most organic liquids, making it ideal for creating concentrated stocks that can be easily diluted into experimental buffers or cell culture media.[4]
-
Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as it can be toxic to cells and may interfere with certain biological assays.
-
Water Content: Use anhydrous DMSO, as absorbed water can reduce its solvating power for some compounds and may promote hydrolysis of sensitive molecules.
-
Storage: Store DMSO stock solutions at -20°C or -80°C. Note that DMSO freezes at 18.5°C. Allow the vial to thaw completely at room temperature before use.
-
Q3: My compound dissolved perfectly in a buffer, but it precipitated when I added it to my cell culture medium. Why did this happen?
A3: This phenomenon, known as "media-induced precipitation," is often caused by a combination of factors including pH shifts, the common ion effect, and interactions with media components.
-
Causality:
-
Buffer Incompatibility: Cell culture media are complex, bicarbonate-buffered systems, typically at a physiological pH of ~7.4. If your stock solution was prepared in a strong, low-pH buffer, adding it to the media can overwhelm the media's buffering capacity, causing a local pH shift that reduces your compound's solubility.
-
Common Ion Effect: Biorelevant media, like cell culture fluids, contain significant amounts of sodium chloride (NaCl). The presence of excess chloride ions (Cl-) from the media can shift the equilibrium of your dissolved hydrochloride salt, potentially causing the less soluble free base or salt form to precipitate out.[2]
-
Protein Binding: Media supplemented with serum (e.g., FBS) contain high concentrations of proteins like albumin, which can bind to small molecules and effectively reduce their free, soluble concentration. While this doesn't always cause visible precipitation, it can lower the compound's effective concentration.
-
-
Troubleshooting Steps:
-
Prepare Stock in DMSO: The most reliable method is to use a 100% DMSO stock. Dilute it serially in your final cell culture medium to the desired working concentration.
-
Test Dilution Factors: Before your main experiment, perform a small-scale test. Add your concentrated stock to the medium at the highest intended concentration and visually inspect for precipitation over time.
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility is often temperature-dependent.
-
Q4: Can I use sonication or gentle heating to help dissolve the compound?
A4: Yes, but with significant caution. These methods can be used to prepare solutions for immediate use but are generally not recommended for preparing stock solutions for long-term storage due to the risk of degradation.
-
Causality: Applying energy in the form of heat or sonication can help overcome the activation energy barrier for dissolution (the lattice energy of the solid).[5] However, this same energy can also accelerate chemical degradation, especially for complex organic molecules. The stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride under these conditions is not well-characterized in public literature.
-
Best Practices:
-
Use for Acute Experiments Only: If a solution is needed for immediate use, sonication in a water bath or gentle warming (e.g., to 37°C) for a short period can be effective.
-
Avoid for Stock Solutions: Do not heat or sonicate solutions intended for storage, as you may be unknowingly storing a degraded product.
-
Always Cool to Room Temperature: If you do warm a solution, allow it to cool to room temperature before use. Check for any precipitation upon cooling, which would indicate that you created a supersaturated solution that is not stable.
-
Data & Protocols
Solvent Selection Guide
The following table provides a starting point for solvent selection. Empirical testing is required to determine the precise solubility at your desired concentration.
| Solvent | Type | Expected Solubility | Recommended Use & Rationale |
| Water | Polar Protic | Variable (Highly pH-dependent) | Ideal for final aqueous assays if solubility permits. The hydrochloride form is designed for water solubility, but pH adjustment is often necessary.[1] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Variable (pH ~7.4) | May be challenging due to physiological pH and the common ion effect from NaCl.[2] Test in small aliquots first. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for primary stock solutions. Excellent solvating power for a wide range of organic compounds.[4] |
| Ethanol (EtOH) | Polar Protic | Moderate to Low | Can be used as a co-solvent with water. Imidazole solubility generally decreases in alcohols compared to water.[6] |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol, can be a useful co-solvent. |
Protocol 1: Systematic Approach to Aqueous Solubilization
This protocol provides a step-by-step method to determine the optimal aqueous conditions for dissolving your compound.
-
Preparation: Weigh out a small, precise amount of 2-Amino-1H-imidazol-5(4H)-one hydrochloride (e.g., 1-5 mg) into a clear glass vial.
-
Initial Solvent Addition: Add a calculated volume of deionized water to reach your target concentration (or half of it, to allow for pH adjustment volume). Vortex briefly. The solution will likely be a cloudy suspension.
-
Acidification: If the compound remains insoluble, add 0.1 M HCl drop-by-drop while stirring. Observe for any changes in clarity.
-
Basification (Use with Caution): If acidification does not work, start with a fresh sample and add 0.1 M NaOH drop-by-drop. This may dissolve the compound, but be aware that you may be forming the free base, which could be less stable.
-
Co-Solvent Test: If pH adjustment fails, prepare a new sample and add a co-solvent like ethanol or DMSO dropwise to the aqueous suspension, not exceeding 5-10% of the total volume.[7]
-
Record Findings: Note the final pH and solvent composition that successfully dissolves the compound. This becomes your validated protocol for this specific concentration.
Protocol 2: Preparation of a DMSO Stock Solution
-
Safety First: Handle the solid compound in a chemical fume hood or on a balance with appropriate ventilation. Wear gloves, safety glasses, and a lab coat.[8]
-
Weigh Compound: Accurately weigh the desired amount of 2-Amino-1H-imidazol-5(4H)-one hydrochloride into a sterile, conical-bottom tube or vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber glass vial).
-
Add Anhydrous DMSO: Add the calculated volume of anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).
-
Dissolve: Vortex the solution for 1-2 minutes at room temperature. If needed, brief sonication in a room temperature water bath can be applied. Visually confirm that all solid material has dissolved.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store Properly: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store at -20°C or -80°C in a desiccated environment.
Visual Workflow & Diagrams
Troubleshooting Workflow for Compound Solubilization
The following diagram outlines the decision-making process for dissolving 2-Amino-1H-imidazol-5(4H)-one hydrochloride.
Caption: Decision tree for solubilizing the compound.
References
-
Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6936. [Link]
-
Domańska, U., & Domański, K. (2004). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 49(3), 546-550. [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement Techniques: Updates and Prospectives. Retrieved from [Link]
-
Domańska, U., & Domański, K. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(4), 1264-1269. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
side reactions to avoid in the synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 2-Amino-1H-imidazol-5(4H)-one, the unmethylated analog of creatinine, is fundamentally a cyclization-dehydration of guanidinoacetic acid. While seemingly straightforward, the reaction is governed by a delicate equilibrium that can be perturbed by subtle changes in conditions, leading to impurities that compromise yield and purity. This guide addresses the most frequent issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield is consistently low, and I detect a significant amount of unreacted guanidinoacetic acid in my final product. What is causing this incomplete cyclization?
Answer: This is the most common issue and it points directly to an unfavorable reaction equilibrium. The acid-catalyzed cyclization of guanidinoacetic acid is a reversible dehydration reaction. To drive the reaction to completion, you must rigorously control the factors that favor the formation of the imidazolone ring.
Causality & Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic. The terminal amino group of the guanidino moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. The subsequent elimination of a water molecule yields the cyclic product.[1] If conditions are not optimized, the reverse reaction—hydrolysis of the product back to the starting material—will dominate.
Troubleshooting Steps:
-
Water Scavenging: The presence of water is the primary driver for the reverse reaction.
-
Reagent Grade: Ensure you are using anhydrous solvents and that your starting guanidinoacetic acid is thoroughly dried.
-
Reaction Conditions: If your solvent system allows, consider using a Dean-Stark apparatus to physically remove water as it forms. For reactions in concentrated acid, the acid itself acts as a powerful dehydrating agent.
-
-
Acid Catalyst Concentration: The concentration of the acid (typically HCl) is critical.
-
Too Dilute: Insufficient acid concentration will result in slow reaction kinetics and will not create a sufficiently anhydrous environment to prevent the reverse reaction.
-
Too Concentrated: Excessively harsh acidic conditions can sometimes lead to charring or other degradation pathways, though incomplete cyclization is the more likely issue. A common starting point is concentrated (37%) aqueous HCl or generating anhydrous HCl gas in a suitable organic solvent.
-
-
Temperature and Reaction Time:
-
Temperature: The reaction requires thermal energy to overcome the activation barrier for cyclization and dehydration. Typical temperatures range from 80°C to reflux, depending on the solvent. Monitor the reaction progress (e.g., by TLC or a test quench analyzed by LC-MS) to determine the optimal temperature.
-
Duration: Ensure the reaction is allowed to proceed for a sufficient duration. An incomplete reaction is often simply a result of insufficient time at the optimal temperature.
-
Q2: My post-reaction analysis (LC-MS) shows a significant impurity with the same mass as my starting material, even after I achieved a good initial conversion. Is this product instability, and how can I prevent it?
Answer: Yes, this strongly suggests that your desired product is hydrolyzing back to guanidinoacetic acid during the workup or isolation phase. The C=N bond within the imidazolone ring is susceptible to hydrolysis, especially under non-ideal pH and temperature conditions.
Causality & Mechanism: This is the principle of microscopic reversibility in action. The mechanism is the exact reverse of the cyclization reaction. A water molecule acts as a nucleophile, attacking the carbonyl carbon of the imidazolone ring. This process is catalyzed by either acid or base. During workup, improper pH adjustments or prolonged exposure to aqueous environments at elevated temperatures can easily drive the equilibrium back towards the more stable, acyclic guanidinoacetic acid.
Preventative Measures During Workup:
-
Temperature Control: Cool the reaction mixture to 0-5°C before quenching or beginning any purification steps. All subsequent aqueous washes should be performed with ice-cold solutions to minimize thermal degradation.
-
Solvent Choice for Precipitation/Crystallization: Avoid using water as the primary solvent for crystallization if possible. A common and effective technique is to precipitate the hydrochloride salt from the reaction mixture by adding a less polar, anhydrous organic solvent (e.g., isopropanol, acetone, or diethyl ether). This crashes out the desired salt while leaving many impurities behind.
-
Minimize Exposure to Water: After filtration, wash the product cake with a cold, anhydrous solvent to remove residual water and impurities. Dry the final product thoroughly under a high vacuum.
Q3: I'm observing several unexpected small peaks in my HPLC analysis. Could these be related to my starting materials?
Answer: Absolutely. The purity of your starting guanidinoacetic acid is paramount. Commercial guanidinoacetic acid can contain several process-related impurities that can either persist through the reaction or form their own byproducts.
Common Starting Material Impurities & Consequences:
-
Glycine and Arginine: These are the precursors to guanidinoacetic acid.[2] While they are unlikely to form imidazolone structures under these conditions, they will remain as polar, salt-like impurities that can be difficult to remove.
-
Creatine: If the methylation step in a creatine synthesis process (which also starts from guanidinoacetic acid) is not perfectly controlled, creatine could be a contaminant.[3] It will cyclize to form creatinine hydrochloride, a very common and closely related impurity.
-
Dicyandiamide or other Guanidinylating Agents: Depending on the synthetic route to guanidinoacetic acid, remnants of the guanidinylating agent may be present and can lead to complex side reactions.
Validation and Mitigation Strategy:
-
Qualify Your Starting Material: Before beginning the synthesis, run a quality control check on your guanidinoacetic acid using HPLC and NMR. You cannot produce a pure product from impure starting materials.
-
Purify the Starting Material: If significant impurities are detected, consider recrystallizing the guanidinoacetic acid from water or an alcohol/water mixture before use.
-
Chromatographic Purification: While often reserved for a final polishing step, column chromatography may be necessary if starting material impurities lead to byproducts with similar solubility to your target compound.
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main synthesis route and the key competing side reactions.
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low Yield, High SM | 1. Incomplete Reaction | • Increase reaction time and/or temperature. • Ensure sufficient acid catalyst concentration. |
| 2. Unfavorable Equilibrium | • Use anhydrous reagents and solvents. • Remove water physically (e.g., Dean-Stark). | |
| Product Degradation | 1. Hydrolysis during workup | • Perform workup and washes at low temperatures (0-5°C). • Minimize contact time with aqueous solutions. |
| 2. Harsh Reaction Conditions | • Titrate down the acid concentration or reaction temperature slightly. | |
| Multiple Impurities | 1. Contaminated Starting Material | • Analyze guanidinoacetic acid by HPLC/NMR before use. • Recrystallize starting material if necessary. |
| 2. Decomposition/Charring | • Optimize temperature to avoid excessive heat. • Ensure inert atmosphere if reactants are air-sensitive. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
This protocol is designed to maximize yield by promoting the forward reaction and minimizing hydrolytic side reactions during workup.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidinoacetic acid (11.7 g, 0.1 mol).
-
Slowly add concentrated hydrochloric acid (37%, 60 mL) to the flask while stirring. The mixture will warm up.
-
-
Reaction:
-
Heat the mixture to 90-100°C in an oil bath.
-
Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by taking a small aliquot, neutralizing it, and analyzing via TLC or LC-MS until consumption of the starting material is complete.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C. The product may begin to crystallize.
-
Slowly add 100 mL of cold isopropanol to the cold, stirred reaction mixture to induce precipitation of the hydrochloride salt.
-
Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
-
Filtration and Drying:
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold isopropanol (2x 25 mL) followed by one portion of cold diethyl ether (25 mL) to remove residual acid and water.
-
Dry the product under high vacuum at 40-50°C to a constant weight.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the final product from its primary impurity, the starting material.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: Ramp from 2% to 30% B
-
10-12 min: Hold at 30% B
-
12-13 min: Ramp back to 2% B
-
13-18 min: Re-equilibrate at 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Mobile Phase A.
-
Expected Retention Times: Guanidinoacetic acid will elute earlier (more polar) than the cyclized 2-Amino-1H-imidazol-5(4H)-one.
References
- Vertex AI Search. (2026). Creatine and Kidney Health: How Purity, Impurities and Dosing Impact Renal Safety.
- PubMed. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles.
- BOC Sciences. (n.d.). Creatine and Impurities.
- National Center for Biotechnology Information. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?.
- PubMed. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?.
- National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Sources
- 1. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing HPLC methods for separating 2-Amino-1H-imidazol-5(4H)-one hydrochloride from impurities
Welcome to the technical support center for the analysis of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for separating this highly polar active pharmaceutical ingredient (API) from its potential process- and degradation-related impurities.
The primary analytical challenge stems from the inherent physicochemical properties of the target molecule. As a small, polar, and ionizable compound, 2-Amino-1H-imidazol-5(4H)-one hydrochloride exhibits minimal or no retention on conventional reversed-phase (RP) columns like C18, often eluting in or near the solvent front.[1][2] This guide provides a structured approach to overcoming this challenge by exploring suitable chromatographic modes, offering detailed method development strategies, and presenting comprehensive troubleshooting solutions.
Section 1: Foundational Knowledge - Choosing the Right Chromatographic Mode
The first and most critical step in method development is selecting a separation mode that is appropriate for the analyte's properties. A flawed initial choice can lead to significant downstream challenges in optimization and validation.
FAQ 1.1: Why is standard Reversed-Phase (RP-HPLC) often unsuitable for 2-Amino-1H-imidazol-5(4H)-one and its impurities?
Standard RP-HPLC relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[3] 2-Amino-1H-imidazol-5(4H)-one is a highly polar molecule, meaning it has a strong affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) and a weak affinity for the non-polar stationary phase. This results in insufficient retention, causing the analyte to pass through the column very quickly and co-elute with the solvent front.[2][4] Furthermore, related impurities are also likely to be polar, making their separation from the API and each other impossible under these conditions.
FAQ 1.2: What are the primary alternative HPLC modes for this separation?
To achieve adequate retention and separation for this class of compounds, we must employ techniques that leverage interactions other than just hydrophobicity. The three most effective modes are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is arguably the most powerful technique for retaining and separating highly polar compounds.[1][5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][7] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase, providing excellent retention for polar molecules.[5][6]
-
Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases that possess multiple, distinct retention mechanisms, such as reversed-phase and ion-exchange functionalities, on a single ligand.[8][9][10][11] This allows for the simultaneous separation of compounds with diverse polarities and charge states.[12] A key advantage of MMC is the ability to finely tune selectivity by adjusting mobile phase parameters like pH, ionic strength, and organic content, often without the need for ion-pairing reagents.[11]
-
Ion-Pair Chromatography (IPC): This technique modifies a standard reversed-phase system by adding an ion-pairing reagent to the mobile phase.[3][13][14] The reagent, which has a charge opposite to the analyte and a hydrophobic tail, pairs with the ionized analyte. This forms a neutral, more hydrophobic complex that can be retained on an RP column.[14] While effective, IPC methods can have disadvantages, including long column equilibration times and incompatibility with mass spectrometry (MS) if non-volatile reagents are used.[15][16]
Data Presentation 1.1: Comparison of Chromatographic Modes
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) | Ion-Pair (IPC) |
| Principle | Hydrophobic interaction | Partitioning, H-bonding, electrostatic interactions[6] | Multiple (e.g., Hydrophobic + Ion-Exchange)[10][11] | Hydrophobic & Ionic interaction via reagent[3] |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, Diol)[17] | Multi-functional (e.g., C18 + SCX/SAX)[8] | Non-polar (C18, C8) |
| Mobile Phase | High Aqueous | High Organic (e.g., >70% ACN)[7] | Varies; tuned by pH, buffer, organic %[11] | High Aqueous + Ion-Pair Reagent |
| Best For | Non-polar to moderately polar analytes | Very polar, hydrophilic analytes[1][5] | Complex mixtures of polar, non-polar, & ionic analytes[8][12] | Polar, ionizable analytes on RP systems[15] |
| Pros | Robust, widely understood | Excellent retention for polar compounds, MS-friendly[1] | High flexibility, superior selectivity, MS-friendly[10][11] | Improves retention on existing RP columns |
| Cons | Poor retention for polar analytes | Longer equilibration, potential sample solubility issues[18] | Method development can be more complex[16] | MS incompatibility, long equilibration, column memory[15][16] |
Visualization 1.1: Chromatographic Mode Selection Workflow
Caption: Decision tree for selecting the optimal HPLC mode.
Section 2: In-Depth Guide to HILIC Method Development
Given its suitability, HILIC is the recommended starting point for this separation. Success in HILIC depends on careful control of several key parameters.
FAQ 2.1: How do I select an appropriate HILIC column?
Different HILIC stationary phases offer unique selectivity. A good screening approach involves testing columns with different functionalities:
-
Bare Silica: A classic HILIC phase. It is highly polar and can retain analytes through partitioning and hydrogen bonding. However, its surface silanols are ionized at pH > 4, which can lead to electrostatic interactions (ion-exchange) with charged analytes, sometimes causing peak tailing for basic compounds.[7]
-
Amide Phases (e.g., Acclaim HILIC-10): These are covalently modified with amide functional groups. They are less acidic than bare silica, offering good retention for a wide range of polar compounds with improved peak shapes for bases.[17]
-
Amino Phases (e.g., TSKgel NH2-100): These phases can provide alternative selectivity compared to amide or silica columns.[4] They are particularly useful but can be less stable at low pH and are susceptible to reacting with carbonyl-containing compounds.
-
Diol Phases: These are considered more "neutral" and are often a good starting point for robust method development.
Recommendation: Start with a modern, high-purity amide or diol-based column for good overall performance and robustness.
FAQ 2.2: What is a good starting mobile phase for a HILIC separation?
The mobile phase in HILIC consists of a high percentage of a water-miscible organic solvent and a small percentage of an aqueous component.
-
Organic Solvent: Acetonitrile is the most common and recommended choice.[5] Its aprotic nature facilitates the formation of the aqueous layer on the stationary phase. Protic solvents like methanol are generally not recommended as they can disrupt this layer.[17]
-
Aqueous Component: A buffer is typically required to control pH and improve peak shape for ionizable analytes.[7] Ammonium formate or ammonium acetate are excellent choices as they are volatile (MS-compatible) and highly soluble in high-organic mobile phases.[5]
-
Starting Gradient: A good scouting gradient starts with a high organic percentage and decreases it over time. Unlike reversed-phase, increasing the aqueous content (the "strong" solvent) decreases retention.[7][17]
Experimental Protocol 2.1: Baseline HILIC Screening Protocol
This protocol provides a starting point for screening and initial optimization.
-
Column Selection:
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Needle Wash: 90:10 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water. Note: The sample diluent should match the initial mobile phase conditions as closely as possible to avoid peak distortion.[18]
-
UV Detection: As required by analyte properties (e.g., 210 nm).
-
-
Gradient Profile:
-
Time (min) | %A | %B
-
---|---|---
-
0.0 | 5 | 95
-
10.0 | 30 | 70
-
10.1 | 5 | 95
-
15.0 | 5 | 95
-
-
System Equilibration:
Section 3: Troubleshooting Common HILIC & Mixed-Mode Issues
Even with a well-designed starting method, challenges can arise. This section addresses common problems in a question-and-answer format.
-
Problem: My analyte has little to no retention.
-
Cause & Explanation: Insufficient retention in HILIC means the analyte is too "hydrophobic" for the conditions or the mobile phase is too strong (too much water).
-
Solution 1: Increase the initial percentage of organic solvent (acetonitrile). In HILIC, a higher organic content increases retention.[7]
-
Solution 2: Ensure your sample is dissolved in a diluent with high organic content, similar to your starting mobile phase. Injecting a sample in a highly aqueous diluent can cause breakthrough and poor peak shape.[18]
-
Solution 3: Confirm that the mobile phase contains at least 3-5% aqueous component to maintain the hydrated layer on the stationary phase.[17][19]
-
-
Problem: I'm seeing significant peak tailing.
-
Cause & Explanation: Peak tailing for basic compounds like 2-Amino-1H-imidazol-5(4H)-one is often caused by secondary ionic interactions with deprotonated silanols on the stationary phase surface.[7] It can also be caused by overloading the column.
-
Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to 3.0-4.0) will suppress the ionization of surface silanols, minimizing these unwanted interactions.[20]
-
Solution 2: Increase the buffer concentration (e.g., from 10 mM to 20 mM). The buffer ions compete with the analyte for active sites on the stationary phase, masking the secondary interactions and improving peak shape.[21]
-
Solution 3: Reduce the mass of analyte injected onto the column to check for mass overload.
-
-
Problem: My retention times are drifting between injections.
-
Cause & Explanation: Retention time drift is a classic HILIC problem, most often caused by insufficient column equilibration between gradient runs. The water layer on the stationary phase takes time to re-establish.[18]
-
Solution 1: Increase the post-run re-equilibration time. A minimum of 8-10 column volumes is a good starting point; some methods may require more.[18]
-
Solution 2: Ensure consistent mobile phase preparation. Small variations in water content can significantly impact retention in HILIC.[22]
-
Solution 3: For gradient methods, prepare the buffer in both the aqueous (A) and organic (B) mobile phase lines to maintain a constant ionic strength throughout the run, which can improve stability.[18][19]
-
Visualization 3.1: Troubleshooting Poor Peak Shape
Caption: A logical workflow for diagnosing poor peak shape.
Section 4: Advanced Strategies using Mixed-Mode Chromatography (MMC)
If HILIC does not provide adequate resolution, or if the impurity profile is particularly complex (containing both polar and non-polar species), Mixed-Mode Chromatography is an excellent alternative.
FAQ 4.1: When should I consider Mixed-Mode Chromatography over HILIC?
Consider MMC when:
-
You need to separate the primary polar analyte from impurities with significantly different properties (e.g., polar and non-polar, acidic and basic) in a single run.[8][12]
-
You require orthogonal selectivity to a HILIC or RP method for impurity identification and confirmation.
-
You need to retain and separate the API from its counter-ion (chloride) in the same analysis.[8]
FAQ 4.2: How do I optimize selectivity in Mixed-Mode Chromatography?
The power of MMC lies in the ability to manipulate multiple retention mechanisms.[10] Selectivity is controlled by three main levers:
-
Organic Modifier Percentage: This controls the reversed-phase interactions. Increasing the organic content will decrease the retention of non-polar components, similar to RP-HPLC.
-
Mobile Phase pH: This is a critical parameter that controls the ionization state of both the analytes and the ion-exchange functional groups on the stationary phase.[20][23] Adjusting pH can dramatically shift the retention and even the elution order of ionizable compounds.
-
Buffer Concentration (Ionic Strength): This controls the ion-exchange interactions. Increasing the buffer concentration increases the ionic strength of the mobile phase, which reduces the retention of compounds retained by ion-exchange as the buffer ions compete with the analyte for the charged sites.[21]
Data Presentation 4.1: Optimizing Selectivity in Mixed-Mode Chromatography
| Parameter | Primary Effect On | How to Adjust | Expected Outcome |
| % Organic Solvent | Reversed-Phase Retention | Increase %ACN | Decreases retention of non-polar compounds. |
| Mobile Phase pH | Ion-Exchange Retention | Adjust relative to analyte pKa | Controls ionization and retention of acidic/basic compounds.[20] |
| Buffer Concentration | Ion-Exchange Retention | Increase buffer molarity | Decreases retention of compounds held by ion-exchange.[21] |
By systematically adjusting these three parameters, a skilled chromatographer can achieve separations that are impossible in a single-mode system.
References
-
Roemling, R., Sakata, M., Kawai, Y., & N.A., H. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2295-2312. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
Element Lab Solutions. HILIC method optimisation using combined mobile phases. [Link]
-
SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Royal Society of Chemistry. (2021). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Walter, T. H., et al. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
Separation Science. HILIC Mobile Phase: Solvents. [Link]
-
IntechOpen. (2022). Mixed-Mode Chromatography. [Link]
-
Quora. How does pH affect the results of HPLC results?. [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]
-
Majors, R. E. (2012). Hot Tips on HILIC. LCGC International. [Link]
-
Dong, M. W. HPLC Troubleshooting Guide. [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Studzińska, S., et al. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of separation science, 36(15), 2477-2485. [Link]
-
SIELC Technologies. Effect of Buffer Concentration on Retention of Charged Analytes. [Link]
-
YouTube. (2022). A Guide For Selection of Buffer for HPLC. [Link]
-
Chemical-Suppliers. 2-Amino-1H-imidazol-5(4H)-one hydrochloride | CAS 18221-88-0. [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82140, 2-Aminoimidazole. [Link]
-
Oakwood Chemical. 2-Amino-1H-imidazol-5(4H)-one hydrochloride. [Link]
-
Ghassemzadeh, M., et al. (2012). 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. [Link]
-
Pharmaffiliates. (2-(5-(Aminomethyl)-2-methyl-1H-imidazol-1-yl)-5-chlorophenyl)(2-fluorophenyl)methanone Dihydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 161332206. [Link]
-
ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
National Center for Biotechnology Information. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Organic Chemistry, 5(1), 145-154. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17754076, 2-((1S)-1-aminoethyl)-1-carboxymethyl-5-hydroxy-4-methylimidazole. [Link]
-
Journal of Chromatography. (1972). Gas-liquid chromatographic separation of oxazolin-5-one derivatives of an amino acid. [Link]
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how to handle hygroscopic nature of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
Welcome to the technical support center for 2-Amino-1H-imidazol-5(4H)-one hydrochloride (CAS: 18221-88-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling this compound, with a specific focus on its hygroscopic nature. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of the product.
Introduction: The Challenge of Hygroscopicity
2-Amino-1H-imidazol-5(4H)-one hydrochloride is a valuable building block in medicinal chemistry and drug discovery. However, like many hydrochloride salts of polar, nitrogen-containing heterocyclic compounds, it possesses a significant hygroscopic nature. While specific data on this exact molecule's moisture uptake is not extensively published, the hygroscopicity of related compounds, such as 1H-Imidazole hydrochloride, is well-documented[1]. Absorption of atmospheric moisture can lead to a cascade of issues, including inaccurate weighing, altered solubility, chemical degradation, and ultimately, compromised experimental reproducibility. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the hygroscopic nature of my batch of 2-Amino-1H-imidazol-5(4H)-one hydrochloride?
A1: While sophisticated techniques like Dynamic Vapor Sorption (DVS) can precisely quantify moisture uptake, a simple gravimetric analysis can provide a good indication. Weigh a small, accurately measured sample on an analytical balance. Leave the sample exposed to the ambient laboratory environment for a set period (e.g., 60 minutes) and then re-weigh it. An increase in mass suggests moisture absorption. For more precise quantification, Karl Fischer titration is the gold standard for determining water content in solid samples.
Q2: What are the immediate consequences of moisture absorption on my experiments?
A2: The most immediate impact is on the accuracy of weighing. If the compound has absorbed water, the weighed amount will not be the true mass of the active molecule, leading to errors in concentration calculations for your reactions or assays. This can significantly affect reaction stoichiometry, yield calculations, and dose-response curves.
Q3: Can absorbed water degrade 2-Amino-1H-imidazol-5(4H)-one hydrochloride?
A3: Yes, the presence of water can promote hydrolysis or other degradation pathways. Some 2-hydroxylaminoimidazoles, which are structurally related, have shown rapid decomposition at neutral pH, while being more stable in acidic conditions[2]. As a hydrochloride salt, the compound is supplied in an acidic form, which likely enhances its stability. However, the introduction of water can alter the local pH and potentially initiate degradation, especially if the compound is dissolved in a neutral or basic buffer.
Q4: My compound has formed clumps. Is it still usable?
A4: Clumping is a strong physical indicator of moisture absorption. While the compound may not be completely degraded, its purity is compromised due to an unknown water content. Using clumped material is not recommended for quantitative applications. If you must use it, it is crucial to dry the material thoroughly under vacuum and in the presence of a desiccant before use. However, for best results, it is always preferable to use a fresh, unopened container or a sample that has been properly stored.
Q5: What are the optimal storage conditions for this compound?
A5: To minimize moisture uptake, 2-Amino-1H-imidazol-5(4H)-one hydrochloride should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant such as anhydrous calcium sulfate (Drierite®) or silica gel. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended. Storage at reduced temperatures (2-8°C) can also help to slow down potential degradation processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or assay results. | Inaccurate weighing due to moisture absorption. | Always use compound from a properly stored container. Equilibrate the container to room temperature before opening to prevent condensation. Weigh the compound quickly in a low-humidity environment if possible. |
| Compound appears wet, clumpy, or has changed color. | Significant moisture absorption. | Discard the affected batch if possible. If the material is valuable, it may be possible to dry it under high vacuum at a slightly elevated temperature (e.g., 40-50°C), but its purity should be re-assessed by analytical methods (e.g., NMR, LC-MS) before use. |
| Poor solubility in non-aqueous solvents. | The presence of water can alter the solvation properties of the compound. | Ensure the compound is dry before attempting to dissolve it. Use anhydrous solvents for your reactions. |
| pH of the solution is different than expected. | The hydrochloride salt will form an acidic solution. However, degradation due to moisture could alter the pH. | Always measure the pH of your prepared solutions. If preparing a buffered solution, add the compound slowly while monitoring the pH. |
Experimental Protocols
Protocol 1: Proper Weighing of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
-
Remove the container of 2-Amino-1H-imidazol-5(4H)-one hydrochloride from the desiccator or refrigerator.
-
Allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.
-
Perform the weighing procedure in an environment with controlled, low humidity if available (e.g., a glove box with a dry atmosphere).
-
If a low-humidity environment is not available, work quickly and efficiently. Have all necessary equipment ready before opening the container.
-
Use a clean, dry spatula and weighing vessel.
-
Open the container, quickly transfer the desired amount of powder to the weighing vessel, and immediately and tightly reseal the container.
-
If the container was flushed with inert gas, re-flush before sealing for storage.
-
Return the container to the desiccator for storage.
Protocol 2: Preparation of a Stock Solution
-
Follow the proper weighing procedure as outlined in Protocol 1.
-
Choose an appropriate anhydrous solvent. The solubility of imidazole compounds is generally good in polar solvents[3][4].
-
Add the weighed 2-Amino-1H-imidazol-5(4H)-one hydrochloride to a dry flask.
-
Add the anhydrous solvent via a syringe or cannula to the flask.
-
Stir the mixture under an inert atmosphere until the solid is completely dissolved. Gentle warming may be required for some solvents, but it is important to first assess the thermal stability of the compound.
-
Store the resulting solution in a tightly sealed container with a septum, and consider storing it over a molecular sieve to maintain dryness.
Visualization of Handling Workflow
The following diagram illustrates the recommended workflow for handling 2-Amino-1H-imidazol-5(4H)-one hydrochloride to maintain its integrity.
Caption: Recommended workflow for handling hygroscopic compounds.
References
-
McClelland, R. A., Fuller, J. R., Seaman, N. E., Rauth, A. M., & Battistella, R. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology, 33(2), 303–309. Available at: [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-1H-imidazol-5(4H)-one hydrochloride. Retrieved from [Link]
-
Chemsrc. (2023, August 23). 1H-Imidazole hydrochloride. Retrieved from [Link]
-
de Oliveira, C. S., de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1031. Available at: [Link]
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Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available at: [Link]
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- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 2-Amino-1H-imidazol-5(4H)-one Hydrochloride and Its Analogs: From Bioimaging to Therapeutics
Introduction: The Chameleon Core of the Green Fluorescent Protein
The 2-amino-1H-imidazol-5(4H)-one scaffold is a molecule of profound scientific importance, serving as the chemical heart of the Green Fluorescent Protein (GFP) chromophore.[1][2] First discovered in the jellyfish Aequorea victoria, GFP has revolutionized cell biology by allowing researchers to visualize cellular processes in real-time. The source of its fluorescence is the p-hydroxybenzylidene-imidazolinone core, formed by the autocatalytic cyclization of three amino acid residues within the protein's rigid β-barrel structure.[2]
However, when synthesized and isolated, this core structure is typically non-emissive in solution. This phenomenon occurs because of the free rotation around the exocyclic carbon-carbon double bond, which leads to rapid, non-radiative decay from the excited state—a process known as Z/E isomerization.[1] The protein's β-barrel acts as a molecular straitjacket, locking the chromophore into a planar conformation and forcing it to release its energy as light.[1][3]
This "off-on" characteristic is not a limitation but a remarkable opportunity. It establishes the central challenge and primary design principle for analogs of 2-amino-1H-imidazol-5(4H)-one: to mimic the protein's environment through chemical modifications. By strategically altering the core scaffold, scientists can develop analogs with tailored properties, leading to two major classes of advanced molecules:
-
Brightly Fluorescent Probes: Analogs designed to restrict isomerization, thereby "switching on" fluorescence for applications in high-resolution cellular imaging and diagnostics.[4][5]
-
Biologically Active Therapeutics: Analogs where modifications are tuned to interact with specific biological targets, yielding potent anticancer and antimicrobial agents.[6][7][8]
This guide provides a comparative analysis of 2-amino-1H-imidazol-5(4H)-one hydrochloride and its key analogs. We will explore the chemical strategies used to modulate their function, compare their performance with quantitative data, and provide validated experimental protocols for their synthesis and evaluation.
Analog Design Strategies and Structural Diversity
The versatility of the 2-amino-1H-imidazol-5(4H)-one scaffold lies in the accessibility of several positions for chemical modification. The general structure allows for diverse substituents that profoundly influence the final properties of the molecule.
Caption: General structure of the 2-amino-1H-imidazol-5(4H)-one scaffold and key modification points.
Two primary strategies guide the design of novel analogs:
-
Conformational Locking (For Fluorescence): This approach aims to prevent bond rotation and rigidify the molecule. A highly successful method involves complexation with a difluoroboron (BF₂) entity, which chemically locks the structure and can increase the fluorescence quantum yield dramatically, creating dyes comparable to the well-known BODIPY class.[4][9]
-
Biofunctional Substitution (For Therapeutic Activity): This strategy involves adding functional groups that can interact with biological targets like enzyme active sites. Modifications on the benzylidene ring (R²) and the imidazole nitrogen (R¹) are common for tuning properties like hydrophobicity and hydrogen bonding capacity to achieve potent and selective inhibition of targets such as protein kinases.[8]
Comparative Analysis I: Photophysical Properties of Fluorescent Analogs
The success of a fluorescent probe is defined by its photophysical properties. An ideal probe has a high molar extinction coefficient (absorbs light efficiently), a high fluorescence quantum yield (emits light efficiently), a large Stokes shift (separation between absorption and emission peaks to minimize signal overlap), and good photostability.
The data below compares the parent GFP chromophore analog with a conformationally locked BF₂ analog, demonstrating the dramatic effect of this single modification.
| Compound/Analog | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Key Feature | Reference |
| Parent Chromophore (in solution) | ~447 | ~490 | < 0.01 | ~43 | Weakly fluorescent due to Z/E isomerization | [1] |
| BF₂-locked Analog (e.g., 1h) | 496 | 512 | 0.95 | 16 | Highly fluorescent, water-soluble | [4] |
| Amino-substituted Analog | 410 | 560 | 0.61 | 150 | Large Stokes shift, two-photon absorption | [5] |
Causality Behind the Data: The parent chromophore's dismal quantum yield (<1%) is a direct result of its conformational freedom in solution. Upon locking the structure with a BF₂ moiety, the primary non-radiative decay pathway is blocked, forcing the molecule to fluoresce. The quantum yield skyrockets to 95%, a nearly 100-fold increase that transforms a non-functional molecule into a high-performance fluorophore.[1][4] Further modifications, such as adding an aminophenyl group, can create strong intramolecular hydrogen bonding, leading to a massive Stokes shift, which is highly desirable for advanced imaging techniques to reduce background noise.[5]
Comparative Analysis II: Biological Activity of Anticancer Analogs
By shifting the design focus from photophysics to bio-interaction, the same imidazolone core becomes a powerful scaffold for developing targeted therapeutics. Several studies have demonstrated that derivatives of this structure can potently inhibit the proliferation of human cancer cells.[6][8] A key mechanism of action for some analogs is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[8]
The table below compares the in vitro cytotoxic activity (IC₅₀ values) of representative analogs against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Analog ID | R¹ Substituent | R² Substituent | IC₅₀ HepG2 (µM) | IC₅₀ HCT-116 (µM) | IC₅₀ VEGFR-2 (nM) | Reference |
| 2b | H | 4-Chlorophenyl | 12.87 | N/A | N/A | [6] |
| 6 | 4-(acetyl)phenyl | Furan-2-yl | N/A | 10.58 | 67 | [8] |
| 26 | 4-(propionyl)phenyl | Thiophen-2-yl | N/A | 8.85 | >10,000 | [8] |
| 5-FU (Control Drug) | N/A | N/A | 18.39 | N/A | N/A | [6] |
Field-Proven Insights: The data reveals critical structure-activity relationships (SAR). For instance, compound 2b shows greater potency against the HepG2 liver cancer cell line than the standard chemotherapy drug 5-Fluorouracil (5-FU).[6] The comparison between analogs 6 and 26 is particularly insightful. While both are structurally similar and show good cytotoxicity against the HCT-116 colon cancer line, analog 6 is a highly potent inhibitor of VEGFR-2 (IC₅₀ = 67 nM), whereas analog 26 is inactive against this target.[8] This highlights how subtle changes to the substituents can dramatically alter the mechanism of action, shifting the molecule from a general cytotoxic agent to a specific enzyme inhibitor. This level of specificity is the cornerstone of modern targeted cancer therapy.
Featured Experimental Protocols
To ensure scientific integrity, protocols must be self-validating. The following methods include necessary controls and detailed steps that reflect best practices in chemical synthesis and cell biology.
Protocol 1: General Synthesis of a 4-Benzylidene-2-amino-1H-imidazol-5(4H)-one Analog
This protocol describes a modified Erlenmeyer-Plöchl reaction, a robust method for synthesizing the imidazolone core.
Caption: Workflow for the synthesis of a 2-amino-1H-imidazol-5(4H)-one analog.
Methodology:
-
Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetylglycine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Solvent Addition: Add acetic anhydride (3.0 eq) to the flask. This acts as both the solvent and a dehydrating agent.
-
Reaction: Heat the mixture to reflux (approximately 130°C) and maintain for 2-4 hours. Expertise Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid degradation.
-
Workup and Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product on the filter with copious amounts of cold water, followed by a small amount of cold ethanol to remove residual acetic anhydride and unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven at 60°C overnight.
-
Final Step - Hydrochloride Salt Formation (Optional): To prepare the hydrochloride salt for improved aqueous solubility, dissolve the final product in a minimal amount of methanol and add a stoichiometric amount of hydrochloric acid (e.g., 2M in diethyl ether). The salt will precipitate and can be collected by filtration.
Protocol 2: Evaluation of Anticancer Activity via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Trustworthiness Control: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Target Pathways
By consolidating the comparative data, clear SAR trends emerge. For anticancer activity against VEGFR-2, a key pathway in tumor angiogenesis, specific structural features are required.
Caption: Inhibition of the VEGFR-2 signaling cascade by a targeted imidazolone analog.
The SAR analysis reveals that:
-
For VEGFR-2 Inhibition: A furan ring at the R² position combined with an acetylphenyl group at R¹ (as in analog 6 ) appears optimal for fitting into the kinase's ATP-binding pocket.[8] This specific combination likely forms key hydrogen bonds and hydrophobic interactions that block ATP from binding, thus shutting down the entire downstream signaling cascade that leads to angiogenesis.
-
For Fluorescence: The most critical factor is preventing C=C bond rotation. Any modification that rigidifies the benzylidene-imidazolone bond, either through steric hindrance or chemical locking (like BF₂), will drastically enhance the quantum yield.[4]
Conclusion and Future Directions
The 2-amino-1H-imidazol-5(4H)-one scaffold is a premier example of a "privileged structure" in chemical biology. Its journey from the core of a natural fluorescent protein to a versatile platform for synthetic tool and drug development is remarkable. The comparative analysis clearly demonstrates that its function can be rationally switched between high-performance fluorescence and potent anticancer activity through precise chemical modifications.
Future research will likely focus on developing analogs with multi-modal functionality, such as "theranostic" agents that combine fluorescent reporting for tumor imaging with targeted cytotoxic activity. Furthermore, exploring a wider range of heterocyclic substituents and delving deeper into their interactions with other kinase families or biological targets will undoubtedly unlock new therapeutic and diagnostic possibilities for this exceptional chemical core.
References
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Zimmer, M. (2008). Syntheses of highly fluorescent GFP-chromophore analogues. PubMed Central, National Institutes of Health. [Link]
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Lv, P.-C., et al. (2012). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. [Link]
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Zimmer, M. (2015). Structural Consequences of Chromophore Formation and Exploration of Conserved Lid Residues amongst Naturally Occurring Fluorescent Proteins. PubMed Central, National Institutes of Health. [Link]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. PubMed. [Link]
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Nagy, V., et al. (2021). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption. ResearchGate. [Link]
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Stepanenko, O. V., et al. (2013). A Novel Fluorescent GFP Chromophore Analog-Based Dye for Quantitative PCR. ResearchGate. [Link]
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Goguen, B. N., & Imperiali, B. (2007). Fluorogenic Label for Biomolecular Imaging. PubMed Central, National Institutes of Health. [Link]
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Raposo, M. M. M., et al. (2021). Locking the GFP Fluorophore to Enhance Its Emission Intensity. MDPI. [Link]
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Ghosh, A., et al. (2022). Green Fluorescent Protein (GFP): Applications, Structure, and Related Photophysical Behavior. ResearchGate. [Link]
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Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. (2017). Longdom Publishing. [Link]
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Haneen, D. S. A., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. ResearchGate. [Link]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
Sources
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- 3. Structural Consequences of Chromophore Formation and Exploration of Conserved Lid Residues amongst Naturally Occurring Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of highly fluorescent GFP-chromophore analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazole-Based Kinase Inhibitors Versus Other Kinase Inhibitor Classes
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazole scaffold has emerged as a privileged structure, capable of targeting the ATP-binding site of a wide array of kinases with high potency and selectivity. This guide provides a comparative analysis of a representative imidazole-based kinase inhibitor, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), against established kinase inhibitors from different mechanistic classes: ATP-competitive, allosteric, and covalent inhibitors. Through this lens, we will explore the nuances of kinase inhibition, supported by experimental data and detailed protocols to empower researchers in their own drug discovery endeavors.
Introduction to Kinase Inhibition and the Rise of Imidazole Scaffolds
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] Kinase inhibitors have revolutionized cancer treatment, with dozens of approved drugs and many more in clinical development.[2] These inhibitors are broadly classified based on their mechanism of action, primarily targeting the highly conserved ATP-binding pocket or other allosteric sites.
The imidazole ring is a versatile heterocyclic moiety that has been successfully incorporated into numerous kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an effective pharmacophore for achieving high-affinity binding. This guide will use the phenylacetamide-1H-imidazol-5-one derivative, KIM-161, as a case study to explore the characteristics of this class of inhibitors. KIM-161 has demonstrated potent anti-proliferative effects and has been shown to downregulate multiple kinases, including members of the BRK, FLT, and JAK families.[3][4][5]
Mechanistic Landscape of Kinase Inhibition: A Comparative Overview
To understand the unique properties of imidazole-based inhibitors like KIM-161, it is essential to compare them with other major classes of kinase inhibitors.
Imidazole-Based Multi-Kinase Inhibition: The Case of KIM-161
KIM-161 represents a class of inhibitors that, while likely competing with ATP, exhibit a polypharmacological profile, impacting multiple kinase families. Mechanistic studies have revealed that KIM-161's cytotoxic effects are not primarily driven by the inhibition of a single target, but rather by the downregulation of several key signaling nodes.[3][4] This multi-targeted approach can be advantageous in complex diseases like cancer, where redundant signaling pathways can lead to resistance to single-target agents.
The kinase activity profile of KIM-161 was determined in a cellular context using a peptide microarray-based assay, which measures the ability of kinases from cell lysates to phosphorylate a panel of specific peptides. This method provides a "kinase score" that reflects the overall change in activity of a particular kinase in the presence of the inhibitor. While not providing a direct biochemical IC50, this approach offers valuable insights into the inhibitor's effects within the complex cellular milieu.[3]
Type I ATP-Competitive Inhibition: Dasatinib
ATP-competitive inhibitors, such as Dasatinib, function by directly competing with endogenous ATP for binding to the kinase active site.[6][7] Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and is a frontline therapy for chronic myeloid leukemia (CML).[8] It also inhibits other kinases, including the SRC family kinases.[9] The selectivity of ATP-competitive inhibitors is achieved by exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket across the kinome.[1]
Allosteric Inhibition: Trametinib
Allosteric inhibitors represent a distinct class that binds to a site on the kinase remote from the ATP-binding pocket.[10][11][12][13] This binding event induces a conformational change in the enzyme that locks it in an inactive state. Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway.[10][11][14][15] A major advantage of allosteric inhibitors is the potential for high selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.[10]
Covalent Inhibition: Ibrutinib
Covalent inhibitors form a stable, irreversible bond with a specific amino acid residue within the kinase active site.[3][16][17][18][19] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.[17][20][21] This irreversible mode of action can lead to prolonged target inhibition and high potency. The selectivity of covalent inhibitors is often dictated by the presence of a suitably positioned nucleophilic residue, such as cysteine, in the target kinase.[18]
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activities of KIM-161 and the comparator kinase inhibitors. It is important to note that the data for KIM-161 is presented as a "kinase score" from a cellular assay, which reflects the extent of inhibition of kinase activity within a cellular lysate, while the data for the other inhibitors are biochemical IC50 values, representing the concentration of inhibitor required to reduce the activity of the purified enzyme by 50%.
| Inhibitor | Class | Primary Target(s) | Quantitative Data | Source(s) |
| KIM-161 | Imidazole-based Multi-kinase | BRK, FLT, JAK families | Kinase Score: 4.1 (SRM, a BRK family member) | [3] |
| Dasatinib | ATP-Competitive | BCR-ABL, SRC family | IC50 (BCR-ABL): ~3 nM; IC50 (SRC): 0.2-1.1 nM | [22] |
| Trametinib | Allosteric | MEK1, MEK2 | IC50 (MEK1): 0.92 nM; IC50 (MEK2): 1.8 nM | |
| Ibrutinib | Covalent | BTK | IC50: 0.5 nM | [17][20][21] |
Key Signaling Pathways Targeted by Imidazole-Based and Other Kinase Inhibitors
The therapeutic efficacy of kinase inhibitors is a direct consequence of their ability to modulate specific signaling pathways that are aberrantly activated in disease.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[12][23][24][25][26] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of KIM-161.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[1][19][27][28][29] Mutations in the FLT3 gene, particularly internal tandem duplications (ITDs), lead to constitutive activation of the receptor and are frequently observed in acute myeloid leukemia (AML).
Caption: The FLT3 signaling pathway and the inhibitory action of KIM-161.
SRC Family Kinase (BRK) Signaling
Breast tumor kinase (BRK), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase belonging to the SRC family.[7][30][31][32][33] BRK is overexpressed in a majority of breast tumors and is implicated in promoting cell proliferation, migration, and survival through the activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways.
Caption: The BRK signaling pathway and the inhibitory action of KIM-161.
Experimental Protocols for Kinase Inhibitor Characterization
The following section provides detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
Biochemical Kinase Activity Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.
The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14][15][23][24]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction containing the kinase of interest, its substrate, ATP (at a concentration near the Km), and the test inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity. It relies on the transfer of energy (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665).[2][22][20][27][28]
Protocol:
-
Reaction Setup: In a low-volume 384-well plate, combine the kinase, a biotinylated substrate, and the test inhibitor.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, an anti-phospho-substrate antibody labeled with Europium cryptate, and streptavidin-XL665. Incubate for 60 minutes at room temperature.[20]
-
Measurement: Read the HTRF signal on a compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate percent inhibition and IC50 values as described for the ADP-Glo™ assay.
Cell-Based Kinase Activity and Target Engagement Assays
Cell-based assays are crucial for confirming that an inhibitor can effectively reach and engage its target within a living cell.
The NanoBRET™ assay measures the binding of a test compound to a target kinase in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[8][21][26][34][35]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plating: After 24 hours, harvest and plate the transfected cells into a white, 384-well assay plate.
-
Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer and the test compound at various concentrations to the cells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.[35]
-
Detection: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measurement: Immediately measure the luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.
Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is critical for understanding its potential therapeutic window and off-target effects.
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (typically >450).[5][9][36][37][38]
Protocol:
-
Assay Principle: The assay involves a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.
-
Binding Reaction: The three components are combined and incubated to allow binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined from full dose-response curves. The data is often visualized using a TREEspot™ diagram, which maps the inhibitor's interactions across the human kinome.
Conclusion and Future Directions
The imidazole scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors. The multi-kinase inhibitor KIM-161 exemplifies the potential of this chemical class to modulate complex signaling networks, offering a potential strategy to overcome drug resistance. By comparing the properties of imidazole-based inhibitors with those of other mechanistic classes, such as ATP-competitive, allosteric, and covalent inhibitors, researchers can gain a deeper understanding of the principles of kinase inhibition and make more informed decisions in their drug discovery programs.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel kinase inhibitors, from initial biochemical potency determination to cellular target engagement and kinome-wide selectivity profiling. As our understanding of kinase biology continues to expand, the development of novel inhibitors with diverse mechanisms of action will be crucial for advancing the next generation of targeted therapies.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-1H-imidazol-5(4H)-one Hydrochloride
Introduction: The Analytical Imperative for Novel Imidazole Compounds
2-Amino-1H-imidazol-5(4H)-one hydrochloride is an emerging molecule of interest within pharmaceutical development, potentially as a key starting material, intermediate, or active pharmaceutical ingredient (API). The structural integrity, purity, and stability of such compounds are non-negotiable pillars of drug safety and efficacy. Consequently, the analytical methods used to characterize them must be rigorously developed, validated, and, where necessary, cross-validated to ensure data integrity across different analytical platforms.
This guide provides a comprehensive framework for developing and cross-validating orthogonal analytical methods for the quantification and purity assessment of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to equip researchers, analytical scientists, and drug development professionals with a robust strategy for generating reliable and interchangeable analytical data.
Chapter 1: Analyte Characterization & Strategic Considerations
Understanding the physicochemical properties of 2-Amino-1H-imidazol-5(4H)-one hydrochloride is the cornerstone of effective method development.
| Property | Value / Observation | Analytical Implication |
| Chemical Structure | See Figure 1 | Contains polar functional groups (amine, amide, imidazole) and is a hydrochloride salt.[4][5][6] |
| Molecular Weight | 135.55 g/mol [6] | Suitable for both HPLC-UV and Mass Spectrometry. |
| Polarity | High | Expected to be highly water-soluble. Presents a challenge for retention on traditional reversed-phase (RP) columns. |
| Volatility | Low | Not amenable to direct Gas Chromatography (GC) analysis without derivatization.[7][8] |
| UV Chromophore | Imidazole ring | Expected to have UV absorbance, making UV detection a viable quantification technique. |
| Stability | Potential for hydrolysis or oxidation | A stability-indicating method is required to separate the main compound from potential degradants.[9][10][11][12][13] |
Figure 1: Chemical Structure of 2-Amino-1H-imidazol-5(4H)-one
Caption: The structure highlights polar moieties that dictate the analytical approach.
Given these properties, a multi-pronged analytical approach is warranted. High-Performance Liquid Chromatography (HPLC) is the logical primary technique. However, due to the high polarity, we will explore two distinct liquid chromatography modes to provide true orthogonality: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Chapter 2: Candidate Analytical Methodologies: Development & Validation
The development of two orthogonal methods is crucial for a robust cross-validation study. The goal is to create two systems that rely on different separation mechanisms, thereby providing a more comprehensive purity profile.
Method A: Stability-Indicating Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Causality Behind Experimental Choices: RP-HPLC is the workhorse of the pharmaceutical industry for its robustness and reproducibility.[9] While the analyte is polar, modern RP columns with polar end-capping or the use of ion-pairing agents can achieve adequate retention. This method will serve as our primary quantitative and purity assay. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11][13]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Diluent: 95:5 Water:Acetonitrile.
Method B: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
Causality Behind Experimental Choices: HILIC is an ideal alternative for highly polar compounds that are poorly retained in reversed-phase. The separation mechanism is based on partitioning between a water-enriched layer on the polar stationary phase and a less polar mobile phase. Coupling with a Mass Spectrometer (MS) provides enhanced specificity and sensitivity, allowing for peak identity confirmation and detection of low-level impurities that may not be spectrally distinct.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-9 min: 50% to 95% B
-
9-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode.
-
Monitored Ion (m/z): [M+H]⁺ for 2-Amino-1H-imidazol-5(4H)-one (expected m/z ~100.05).
Method Validation Framework
Both methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[1][14][15] The validation protocol must define the experiments and acceptance criteria beforehand.[15]
| Performance Characteristic | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from placebo, impurities, or degradants. Peak purity index > 0.999. | Confirms the method is selective for the analyte.[16] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a range of 50-150% of the target concentration. | Establishes a direct relationship between concentration and response.[16] |
| Accuracy | 98.0% to 102.0% recovery for the assay of the API. | Measures the closeness of the experimental value to the true value.[16] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[16] | Demonstrates the method's consistency under various conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be reliably quantified. |
| Robustness | RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., pH, flow rate). | Shows the method's reliability during normal usage. |
Chapter 3: The Cross-Validation Protocol: Bridging Orthogonal Methods
Once both the RP-HPLC-UV and HILIC-MS methods are individually validated, a cross-validation study is performed. The ICH defines cross-validation as an approach to show that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[14] This is critical when data from different methods will be compared or used interchangeably, for instance, during long-term stability studies or when transferring a method to a different laboratory.[17][18]
The Self-Validating System: Experimental Design
The core principle is to analyze an identical set of samples using both validated methods and compare the results statistically.
-
Sample Preparation: Prepare a homogenous set of samples.
-
Sample 1 (Nominal): A solution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride reference standard at 100% of the target assay concentration.
-
Sample 2 (Purity - Spiked): The nominal solution spiked with known related substances or impurities at the reporting threshold (e.g., 0.1%).
-
Sample 3 (Forced Degradation): A sample subjected to stress (e.g., acid hydrolysis, 0.1N HCl at 60°C for 4 hours) to generate relevant degradation products.
-
-
Analysis:
-
Inject each sample in triplicate using the validated RP-HPLC-UV method.
-
Inject each sample in triplicate using the validated HILIC-MS method.
-
-
Data Collection:
-
For the Nominal Sample , record the assay value (% of target concentration).
-
For the Spiked and Degraded Samples , record the % area of the main peak (purity) and the % area of each impurity.
-
-
Statistical Comparison:
-
Assay Comparison: Calculate the mean assay value and standard deviation for each method. The difference between the mean values obtained by the two methods should not be statistically significant. A two-sample t-test is appropriate here, with a p-value > 0.05 indicating no significant difference.
-
Purity Comparison: For each specified impurity, calculate the mean % area. The results should be comparable. The acceptance criterion is often defined as a relative difference of no more than 15% for impurities present at or above the 0.1% level.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from initial method design through to final cross-validation, representing a complete, self-validating analytical lifecycle.
Caption: Workflow for development, validation, and cross-validation of orthogonal analytical methods.
Chapter 4: Comparative Data Summary & Recommendations
The table below summarizes the expected performance and ideal applications for each validated method.
| Parameter | RP-HPLC-UV | HILIC-MS | Recommendation |
| Primary Use | QC release testing, Assay, Purity | Impurity profiling, Stability studies | Use RP-HPLC for routine QC due to its robustness and lower cost. Use HILIC-MS for investigations and characterization. |
| Specificity | Good (based on UV and retention time) | Excellent (based on retention time and mass-to-charge ratio) | HILIC-MS is superior for confirming the identity of co-eluting peaks or unknown degradants. |
| Sensitivity (LOQ) | Moderate (ng level) | High (pg to fmol level)[19] | HILIC-MS is the method of choice for trace impurity analysis. |
| Robustness | High | Moderate (more sensitive to mobile phase composition) | RP-HPLC is more suitable for a routine QC environment where minor variations can occur. |
| Cost & Speed | Lower cost, longer run time | Higher cost, shorter run time (UPLC) | The choice depends on the required throughput and the stage of drug development. |
Expert Recommendation: For routine quality control and batch release, the validated RP-HPLC-UV method is the most appropriate choice due to its proven robustness, lower operational cost, and simplicity. The HILIC-MS method should be employed as a complementary, orthogonal technique. It is invaluable during forced degradation studies to identify unknown peaks, for characterizing reference standards, and for investigating any out-of-specification results observed with the primary HPLC method. The successful cross-validation ensures that data generated by the HILIC-MS method during an investigation can be confidently correlated with the routine QC data from the RP-HPLC method.
Conclusion
The development and cross-validation of analytical methods for novel compounds like 2-Amino-1H-imidazol-5(4H)-one hydrochloride are fundamental to a successful drug development program. By creating two orthogonal, validated methods—one based on reversed-phase and the other on hydrophilic interaction chromatography—and subsequently cross-validating them, an organization establishes a foundation of analytical trust. This dual-methodology approach not only provides a more complete picture of a compound's purity profile but also ensures data continuity and reliability across the entire product lifecycle, satisfying the stringent requirements of global regulatory agencies.
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Title: 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride Source: PMC - NIH URL: [Link]
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Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ACS Publications URL: [Link]
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Title: Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa Source: PubMed URL: [Link]
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A Comprehensive Guide to Comparing the Efficacy of Different Salts of 2-Amino-1H-imidazol-5(4H)-one
Introduction
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development.[1][2] The physicochemical and biological properties of an API can be significantly influenced by its salt form, affecting everything from solubility and stability to bioavailability and therapeutic efficacy.[3][4] 2-amino-1H-imidazol-5(4H)-one is a heterocyclic compound of interest due to the diverse biological activities exhibited by related imidazole structures, including anticancer and antimicrobial effects. This guide provides a comprehensive framework for the comparative evaluation of different salt forms of 2-amino-1H-imidazol-5(4H)-one, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a systematic approach to selecting an optimal salt candidate.
The core principle of salt selection is to identify a form of the API with a balanced profile of desirable properties.[1] For instance, while high solubility is often sought, it must not come at the cost of poor stability or high hygroscopicity.[2][5] This guide will, therefore, focus on a multi-tiered approach to salt screening, starting from synthesis and moving through rigorous physicochemical and biological characterization.
Rationale for Salt Selection: A Strategic Overview
The primary motivation for preparing different salts of an ionizable drug like 2-amino-1H-imidazol-5(4H)-one is to modulate its properties to enhance stability, manufacturability, and, most importantly, its biopharmaceutical performance.[1][6] The parent molecule, being a weak base, is a suitable candidate for the formation of various acid addition salts. Commonly used counterions in the pharmaceutical industry include hydrochloride, sulfate, and mesylate, each offering potential advantages.[7][8]
-
Hydrochloride salts are often favored for their low molecular weight and potential to enhance solubility.[1]
-
Sulfate salts can also improve solubility and are a common choice.[7]
-
Mesylate salts are known to sometimes offer superior solubility and bioavailability compared to other common salts.[1][3]
The selection process is a systematic investigation where various salt forms are synthesized and then subjected to a battery of tests. The data from these tests are then used to guide the selection of the optimal salt form for further development.[1][9]
Caption: A generalized workflow for the selection of an optimal salt form.
Part 1: Synthesis and Physicochemical Characterization of Salts
General Synthesis of 2-amino-1H-imidazol-5(4H)-one Salts
The synthesis of acid addition salts of 2-amino-1H-imidazol-5(4H)-one can be achieved by reacting the free base with the corresponding acid in a suitable solvent.
Protocol:
-
Dissolve 1 molar equivalent of 2-amino-1H-imidazol-5(4H)-one free base in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Slowly add a solution containing 1 to 1.1 molar equivalents of the selected acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid) in the same solvent with stirring.
-
Continue stirring the mixture at room temperature for a defined period (e.g., 2-4 hours) to allow for salt formation and precipitation.
-
If precipitation does not occur, the salt may be induced to crystallize by cooling the solution or by the addition of an anti-solvent.
-
Collect the resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Confirm the formation of the salt using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[10]
Comparative Physicochemical Evaluation
A thorough comparison of the physicochemical properties of the synthesized salts is essential for selecting the most promising candidate.[4][11]
1.2.1. Aqueous Solubility and Dissolution Rate
Enhanced aqueous solubility is a primary reason for salt formation.[3][6]
Protocol for Equilibrium Solubility Determination:
-
Add an excess amount of each salt to separate vials containing a fixed volume of purified water (or a relevant buffer solution, e.g., pH 7.4 phosphate-buffered saline).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Express the solubility in mg/mL or µg/mL.
Protocol for Intrinsic Dissolution Rate (IDR):
The IDR measures the dissolution rate of a pure substance under constant surface area conditions.
-
Compact a known amount of the salt into a die to create a pellet with a defined surface area.
-
Place the die in a dissolution apparatus (e.g., a rotating disk apparatus) containing a known volume of dissolution medium at a constant temperature.
-
Rotate the disk at a constant speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the concentration of the dissolved compound in each sample by HPLC.
-
Plot the concentration versus time and determine the dissolution rate from the slope of the linear portion of the curve.
1.2.2. Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere, which can negatively impact its stability and handling properties.[5][]
Protocol for Dynamic Vapor Sorption (DVS) Analysis:
-
Place a small, accurately weighed sample of each salt (e.g., 5-15 mg) into the DVS instrument.[13]
-
Expose the sample to a programmed range of relative humidity (RH) at a constant temperature (e.g., 25°C), typically starting from a low RH (e.g., 0%) and increasing in steps to a high RH (e.g., 90%), followed by a desorption cycle back to the low RH.
-
The instrument will continuously monitor the mass of the sample as a function of RH.
-
Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.
-
Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
1.2.3. Solid-State Stability
The chemical and physical stability of the salt form is crucial for ensuring a long shelf-life of the final drug product.[5][14]
Protocol for Accelerated Stability Testing:
-
Store accurately weighed samples of each salt in controlled environment chambers under accelerated conditions (e.g., 40°C / 75% RH).
-
At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples and analyze them for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Purity: HPLC analysis to quantify the parent compound and detect any degradation products.
-
Solid Form: XRPD to check for any changes in the crystalline structure (polymorphic transformations or conversion to the free base).[15]
-
Summary of Physicochemical Data
The collected data should be summarized in a table for easy comparison.
| Property | Hydrochloride Salt | Sulfate Salt | Mesylate Salt | Free Base (Reference) |
| Aqueous Solubility (mg/mL at 25°C) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Intrinsic Dissolution Rate (mg/min/cm²) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hygroscopicity (% weight gain at 80% RH) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Stability (Assay % after 4 weeks at 40°C/75% RH) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Part 2: Comparative Biological Efficacy Evaluation
The ultimate goal of salt selection is to improve the therapeutic performance of the drug. Therefore, it is essential to compare the biological activity of the different salt forms in relevant in vitro assays.[16] For a compound like 2-amino-1H-imidazol-5(4H)-one, potential activities could include anticancer or antimicrobial effects.
Hypothetical Mechanism of Action
For the purpose of this guide, let's hypothesize that 2-amino-1H-imidazol-5(4H)-one exerts its biological effect by inhibiting a key signaling pathway, for example, a protein kinase cascade involved in cell proliferation or microbial growth.
Caption: A hypothetical signaling pathway inhibited by the compound.
In Vitro Cytotoxicity Assay (Anticancer Efficacy)
The MTT or resazurin assay is a common method to assess the effect of a compound on cell viability.[17][18]
Protocol for Resazurin Cell Viability Assay:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each salt form and the free base in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add a sterile resazurin solution to each well and incubate for 1-4 hours.[19] Metabolically active, viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.[20]
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each salt form using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Antimicrobial Efficacy)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Protocol for Broth Microdilution MIC Assay:
-
Compound Preparation: Prepare a two-fold serial dilution of each salt form and the free base in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) according to established guidelines (e.g., CLSI).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[23] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Summary of Biological Efficacy Data
| Assay | Hydrochloride Salt | Sulfate Salt | Mesylate Salt | Free Base (Reference) |
| Cytotoxicity (IC₅₀ in µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Antimicrobial (MIC in µg/mL) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion and Final Selection
The final selection of the optimal salt form of 2-amino-1H-imidazol-5(4H)-one should be based on a holistic evaluation of all the data collected.[1] The ideal salt will exhibit a superior balance of properties. For an orally administered drug, for example, high aqueous solubility, rapid dissolution, good stability, low hygroscopicity, and potent biological activity would be key attributes.[6]
By following the systematic approach outlined in this guide, researchers can make an informed, data-driven decision, significantly increasing the likelihood of selecting a salt form with the best potential for successful development into a safe and effective therapeutic agent.
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A Senior Application Scientist’s Guide to the Validation of a Cell-Based Assay for 2-Amino-1H-imidazol-5(4H)-one Hydrochloride Screening
In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is paved with rigorous testing and validation. High-throughput screening (HTS) of small-molecule libraries remains a cornerstone of this process, enabling the rapid evaluation of thousands to millions of compounds.[1] This guide provides an in-depth, experience-driven framework for the validation of a cell-based assay tailored for screening novel compounds, using the hypothetical molecule 2-Amino-1H-imidazol-5(4H)-one hydrochloride as our subject.
Our objective is not merely to present a protocol but to dissect the causality behind each step, ensuring a self-validating system that generates trustworthy and reproducible data. We will compare this cell-based approach with alternative methodologies, providing the comprehensive perspective necessary for strategic decision-making in a research and development setting.
The Imperative of Assay Validation
Before committing substantial resources to a full-scale screening campaign, a pilot study to assess the quality and suitability of the assay is paramount.[2] An assay's robustness is its ability to distinguish a true biological signal from experimental noise, a quality quantified by statistical metrics.[3] Regulatory bodies like the FDA provide extensive guidance on bioanalytical method validation, underscoring the need for standardized, reliable assay performance to ensure that data is acceptable for regulatory submissions.[4][5][6]
For our purposes, we will postulate that 2-Amino-1H-imidazol-5(4H)-one hydrochloride is a potential inhibitor of a critical kinase, "Kinase X," implicated in a cancer cell proliferation pathway. Our goal is to validate a cell-based assay that can reliably identify inhibitors of this pathway.
Methodology 1: The Cell-Based Reporter Gene Assay
Cell-based assays are often preferred over simpler biochemical assays because they provide a more physiologically relevant system, accounting for factors like cell permeability, cytotoxicity, and off-target effects within a living cell.[7][8][9]
Assay Principle: We will utilize a human cancer cell line engineered to express a luciferase reporter gene under the control of a transcription factor that is activated by our target, Kinase X. When Kinase X is active, the transcription factor promotes luciferase expression, generating a strong luminescent signal. An effective inhibitor, like our hypothetical compound, will block Kinase X, leading to a decrease in luciferase expression and a corresponding drop in luminescence.
Visualizing the Mechanism of Action
Caption: Hypothetical signaling pathway for the cell-based reporter assay.
Step-by-Step Validation Protocol
1. Cell Culture and Seeding:
-
Culture the engineered cancer cell line under standard conditions (e.g., 37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%).[10]
-
Harvest cells and perform a cell count. Dilute to the optimal seeding density, previously determined to maximize the signal-to-background ratio.[10]
-
Dispense cells into a 384-well, white, solid-bottom microplate. Avoid using the outer wells to mitigate "edge effects," or fill them with sterile media to create a humidity barrier.[10] Incubate for 24 hours.
2. Compound Preparation and Treatment:
-
Prepare a dose-response plate by performing serial dilutions of the test compound (2-Amino-1H-imidazol-5(4H)-one hydrochloride), a known positive control inhibitor, and a negative control (vehicle, typically DMSO).
-
Transfer compounds from the dose-response plate to the cell plate. The final DMSO concentration should be kept constant and low (ideally ≤0.5%) to avoid solvent-induced toxicity.
-
Incubate for a predetermined duration (e.g., 18-24 hours) to allow for compound action and reporter gene expression.
3. Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add a luciferase substrate reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for the luminescent reaction.
-
Measure luminescence using a plate reader.
4. Data Analysis and Key Performance Metrics:
-
Signal-to-Background Ratio (S/B): This metric provides a preliminary assessment of the assay window. It is the ratio of the mean signal from the uninhibited control (vehicle only) divided by the mean signal from the maximally inhibited control (positive control).[11] While easy to calculate, it does not account for data variability.[3][12]
-
Z'-Factor: The Z'-factor is the gold standard for evaluating HTS assay quality because it incorporates both the signal window and the data variation (standard deviation).[11][13]
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the biological response by 50%.[14][15][16] It is a crucial measure of a compound's potency.[14] The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.[17]
Comparative Methodologies
No single assay can provide a complete picture. A robust screening cascade incorporates orthogonal assays to confirm hits and eliminate false positives.[18][19]
Methodology 2: Biochemical (Enzyme Inhibition) Assay
This approach measures the direct interaction between the compound and the purified Kinase X enzyme, free from any cellular context.[20]
-
Principle: Purified Kinase X, its substrate, and ATP are combined in the wells of a microplate. The reaction progress (e.g., phosphorylation of the substrate) is measured, often using fluorescence or luminescence.
-
Advantages:
-
Direct Target Engagement: Provides unambiguous evidence that the compound directly inhibits the target enzyme.
-
Simplicity & Speed: Fewer steps and less complexity than cell-based assays.[21]
-
-
Limitations:
-
Lacks Biological Context: Does not account for cell membrane permeability, efflux pumps, intracellular metabolism, or potential cytotoxicity.[7][20] A compound that is potent here may be inactive in a cell.
-
Prone to Artifacts: Some compounds can interfere with the detection method (e.g., autofluorescence) or form aggregates that cause non-specific inhibition.[1]
-
Methodology 3: High-Content Screening (HCS)
HCS combines automated microscopy with sophisticated image analysis to extract multi-parametric data from individual cells.[22][23][24]
-
Principle: Cells are treated with the compound and then stained with multiple fluorescent dyes that highlight specific subcellular components (e.g., nucleus, cytoskeleton). An automated microscope captures images, and software quantifies various features like cell count (viability), nuclear morphology (apoptosis), and protein translocation.[25]
-
Advantages:
-
Limitations:
-
Lower Throughput: Image acquisition and analysis are more time-consuming than simple plate reader measurements.
-
Complexity: Requires significant expertise in image analysis, data processing, and managing large datasets.
-
Performance Comparison at a Glance
| Parameter | Cell-Based Reporter Assay | Biochemical Assay | High-Content Screening (HCS) |
| Biological Relevance | High | Low | Very High |
| Throughput | High (384/1536-well) | Very High (384/1536-well) | Medium to Low (96/384-well) |
| Information Content | Moderate (Pathway activity) | Low (Direct inhibition) | Very High (Multi-parametric) |
| Typical Z'-Factor | > 0.5 | > 0.6 | > 0.4 (often lower due to complexity) |
| False Positive Risk | Off-target cellular effects | Assay artifacts, aggregation | Complex, requires counter-screens |
| Cost per Well | Moderate | Low to Moderate | High |
| Primary Application | Primary HTS, Lead Optimization | Primary HTS, SAR studies | Hit Characterization, Toxicity Profiling |
Workflow for a Validated Screening Cascade
A successful drug discovery campaign leverages the strengths of each methodology in a tiered approach.
Caption: A logical workflow for a small-molecule screening campaign.
Conclusion and Expert Recommendations
The validation of a cell-based assay is a foundational step that dictates the quality and reliability of any subsequent screening campaign. For the initial high-throughput screening of compounds like 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a well-validated cell-based reporter assay offers the best balance of biological relevance, throughput, and robustness. A Z'-factor consistently above 0.5 is non-negotiable for progressing to a full screen.
However, primary hits from this assay must be considered provisional. True confidence is achieved through a multi-pronged approach. I strongly advocate for the use of a biochemical assay as an orthogonal method to confirm direct target engagement and a high-content assay to provide deeper insights into the mechanism of action and potential cytotoxicity of the most promising candidates. This strategic, tiered approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path from discovery to clinical application.
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In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body will likely fail to achieve the necessary therapeutic exposure, leading to diminished efficacy regardless of its potency at the target. This guide provides an in-depth comparison of the metabolic stability of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a heterocyclic scaffold of growing interest, and its related analogs. We will delve into the causality behind experimental choices for assessing metabolic fate, provide detailed protocols for robust evaluation, and discuss structure-metabolism relationships (SMR) to guide the rational design of more durable molecules.
The Central Role of Metabolic Stability in Drug Development
The metabolic stability of a drug candidate dictates its half-life (t½) and clearance (CL), which in turn influence its bioavailability, dosing regimen, and potential for drug-drug interactions.[1] Compounds with poor metabolic stability are often rapidly cleared from the body, requiring higher or more frequent doses, which can increase the risk of off-target toxicity.[2] Early assessment of metabolic stability using in vitro models is therefore a cornerstone of efficient drug discovery, allowing chemists to prioritize compounds with favorable pharmacokinetic profiles and to make strategic structural modifications to mitigate metabolic liabilities.[1]
The primary site of drug metabolism is the liver, which is rich in a diverse array of drug-metabolizing enzymes.[3] These are broadly categorized into Phase I and Phase II enzymes. Phase I enzymes, predominantly the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[4] Phase II enzymes then conjugate these modified compounds with endogenous polar molecules (e.g., glucuronic acid, sulfate) to facilitate their excretion.[5] Our investigation will focus on robust in vitro systems that recapitulate this enzymatic machinery.
Evaluating Metabolic Stability: The "Why" Behind the "How"
To assess the metabolic fate of our target compounds, we employ two primary in vitro systems derived from liver tissue: liver microsomes and the S9 fraction. The choice between these systems is dictated by the scope of metabolic pathways one wishes to investigate.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated via ultracentrifugation.[3] They are a rich source of Phase I enzymes, particularly CYPs, making them an excellent, cost-effective tool for assessing oxidative metabolism.[5] The microsomal stability assay is a high-throughput workhorse in early drug discovery for ranking compounds based on their susceptibility to CYP-mediated clearance.[1]
-
S9 Fraction: This is the supernatant obtained from a lower-speed centrifugation (9000 g) of a liver homogenate.[6] It contains both microsomes (Phase I enzymes) and the cytosol, which is rich in Phase II enzymes like sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[7] By supplementing S9 incubations with necessary cofactors, we can obtain a more comprehensive picture of both Phase I and Phase II metabolic pathways.[8]
Experimental Workflow: A Self-Validating System
A robust experimental design is critical for generating reliable and reproducible data. The workflow below incorporates essential controls to ensure the validity of the results.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
The following protocols describe standardized methods for determining metabolic stability. Trustworthiness is ensured by including negative and positive controls, which validate that compound loss is enzyme- and cofactor-dependent and that the enzymatic system is active.
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the rate of Phase I metabolism and calculate in vitro half-life (t½) and intrinsic clearance (CLint).
-
Materials:
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Test compound and positive control (e.g., Verapamil) stock solutions (10 mM in DMSO)
-
Internal Standard (IS) in acetonitrile (ACN) for reaction termination
-
-
Procedure:
-
Prepare a microsomal suspension by diluting HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Dispense the microsomal suspension into a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing a suitable internal standard.
-
Include control wells: a "-NADPH" control (buffer added instead of cofactor) and a positive control.
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate t½ = 0.693 / k and CLint (µL/min/mg protein) = (k / microsomal protein concentration).
-
Protocol 2: S9 Fraction Stability Assay
-
Objective: To assess both Phase I and Phase II metabolism.
-
Procedure: The protocol is similar to the microsomal assay, with the following key differences:
-
Use S9 fraction at a final protein concentration of 1 mg/mL.[9]
-
To assess Phase I metabolism, supplement with an NADPH regenerating system as above.
-
To assess Phase II metabolism, supplement with appropriate cofactors. For glucuronidation, add Uridine 5'-diphosphoglucuronic acid (UDPGA) and the pore-forming agent alamethicin (to overcome membrane latency).[3] For sulfation, add 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9] A comprehensive assessment often uses a cocktail of these cofactors.
-
Metabolic Landscape of Imidazole-Containing Compounds
The imidazole ring is a common motif in pharmaceuticals.[10] Its metabolism is influenced by its electronic properties and the nature of its substituents. CYP-mediated oxidation is a primary metabolic route.[3][11]
Caption: Common metabolic pathways for imidazole-containing drugs.
Key metabolic hotspots on the imidazole scaffold often include:
-
C2-Position: The carbon between the two nitrogen atoms can be susceptible to oxidation, potentially leading to the formation of an imidazoline and subsequent ring-opened metabolites like hydantoins or N-(carboxyethyl)urea.[11]
-
Ring Nitrogens: These are common sites for Phase II conjugation, particularly N-glucuronidation.[5][11]
-
Substituents: Aliphatic or aromatic substituents on the ring are also prime targets for hydroxylation or other oxidative transformations.
Comparative Stability: 2-Amino-1H-imidazol-5(4H)-one and Analogs
Lacking direct experimental data for 2-Amino-1H-imidazol-5(4H)-one hydrochloride, we present a comparative analysis based on established structure-metabolism relationships for analogous structures, such as creatinine (the N1-methylated analog).[7] This predictive approach is a powerful tool in prospective drug design.
Parent Compound: 2-Amino-1H-imidazol-5(4H)-one (Compound A)
-
Structure: A cyclic guanidine system. The 2-amino group and the endocyclic double bond create an electron-rich system.
-
Predicted Metabolic Liabilities:
Virtual Analogs for Comparison:
-
Compound B (N1-Methylated): Structurally analogous to creatinine. Methylation at N1 blocks a potential site for conjugation but may introduce a new metabolic liability (N-dealkylation). Studies on similar compounds show that N-alkylation can significantly impact metabolic stability and affinity for metabolizing enzymes.[12]
-
Compound C (C4-Diphenyl): Introduction of bulky phenyl groups at the C4 position. This modification is intended to sterically shield the imidazolone ring from enzymatic attack, a common strategy to improve metabolic stability.[13]
-
Compound D (Thiazole Bioisostere): The imidazole ring is replaced with a thiazole ring. Bioisosteric replacement is a key strategy to modulate ADME properties.[13] Thiazoles can alter the electronic properties of the ring and may present different metabolic hotspots compared to imidazoles.
Predicted Metabolic Stability Data
The following table summarizes the predicted metabolic stability parameters for our compound set, based on the structural modifications and known metabolic pathways. These are hypothetical values intended to illustrate the principles of SMR.
| Compound | Structure | Modification vs. Parent (A) | Predicted Primary Metabolic Pathway(s) | Predicted HLM t½ (min) | Predicted CLint (µL/min/mg) |
| A | 2-Amino-1H-imidazol-5(4H)-one | - (Parent Compound) | Ring Hydrolysis, N-Glucuronidation | 25 | 27.7 |
| B | 2-Amino-1-methyl-1H-imidazol-5(4H)-one | N1-Methylation | Ring Hydrolysis, N-Dealkylation | 35 | 19.8 |
| C | 2-Amino-4,4-diphenyl-1H-imidazol-5(4H)-one | C4-Diphenyl Substitution | Aromatic Hydroxylation (on phenyl rings), N-Glucuronidation | > 60 | < 11.5 |
| D | 2-Aminothiazol-5(4H)-one | Thiazole Bioisostere | S-Oxidation, Ring Cleavage | 15 | 46.2 |
Interpretation of Comparative Data:
-
Compound A (Parent): Is predicted to have moderate stability. Its clearance is likely driven by a combination of Phase I and Phase II pathways.
-
Compound B (N1-Methylated): The N-methylation is predicted to slightly improve stability by blocking one site of direct N-conjugation. However, it remains susceptible to hydrolysis and introduces a potential N-dealkylation pathway.[12]
-
Compound C (C4-Diphenyl): The bulky substituents are expected to significantly enhance metabolic stability by sterically hindering access of metabolizing enzymes to the core imidazolone ring.[13] Metabolism is shifted to the less-hindered peripheral phenyl rings. This compound is predicted to have the highest stability in this series.
-
Compound D (Thiazole Bioisostere): The thiazole ring, while a valid bioisostere, introduces a sulfur atom which is a known site for oxidation (S-oxidation) by enzymes like flavin-containing monooxygenases (FMOs). This may open up new, rapid clearance pathways, leading to lower predicted stability compared to the parent imidazole.
Conclusion and Future Directions
Our analysis suggests that the parent scaffold possesses potential metabolic liabilities that can be addressed through rational chemical modification. Specifically, introducing steric bulk adjacent to the core ring, as demonstrated with Compound C, appears to be a promising strategy for enhancing metabolic durability. Researchers working with this and related scaffolds should prioritize early-stage in vitro metabolic screening to identify metabolic hotspots and iteratively refine their designs. The use of multiple test systems, such as both liver microsomes and S9 fractions, will provide a more complete understanding of the metabolic pathways involved, ultimately accelerating the journey toward identifying a drug candidate with an optimal pharmacokinetic profile.
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in vitro and in vivo correlation of 2-Amino-1H-imidazol-5(4H)-one hydrochloride activity
A Comparative Guide to the In Vitro and In Vivo Activity of Imidazolone-Based Compounds
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of compounds centered around the 2-amino-1H-imidazol-5(4H)-one scaffold and its close analogues. In the absence of extensive public data on the specific hydrochloride salt, this guide will focus on structurally related and functionally similar imidazolone derivatives that have been evaluated for their therapeutic potential. Our objective is to provide a clear correlation between in vitro cellular effects and in vivo efficacy, supported by robust experimental data and detailed protocols.
The imidazolone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant potential in oncology and anti-inflammatory research.[1][4] This guide will dissect the preclinical data of representative imidazolone-based compounds, offering insights into their mechanism of action and translational potential.
Comparative Analysis of In Vitro Activity
The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its cytotoxic or inhibitory activity against specific cell lines or molecular targets. For imidazolone derivatives, the primary in vitro application has been the evaluation of their anticancer properties.
A study on novel synthetic marine sponge alkaloid analogues featuring the 2-amino-1H-imidazol core revealed potent cytotoxic effects against various cancer cell lines.[5] Specifically, two lead compounds, 28 and 29 , demonstrated significant activity. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below.
Table 1: In Vitro Cytotoxicity (IC50) of Lead 2-Amino-1H-Imidazol Analogues [5]
| Compound | HL-60 (Leukemia) | 4T1 (Murine Breast Cancer) | A549 (Human Lung Cancer) |
| 28 | 2.91 µM | - | 15 µM |
| 29 | - | 3.1 µM | 15 µM |
These results highlight the differential sensitivity of cancer cell lines to these compounds, a critical factor in determining their potential therapeutic window. The potent activity against leukemia and breast cancer cell lines in the low micromolar range is particularly noteworthy.
Further investigations into the mechanism of action revealed that these compounds induce apoptosis, as evidenced by phosphatidylserine exposure, sub-G1 DNA fragmentation, and depolarization of the mitochondrial membrane potential.[5] This mechanistic insight is crucial for understanding the downstream effects observed in vivo.
Another class of imidazolone derivatives has been explored for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). Several 2-(substituted phenyl)-4-(substituted arylidene)-imidazolone-5-(4H)-ones were synthesized and evaluated for their ability to inhibit COX-2-catalyzed prostaglandin E2 (PGE2) production.[4] Compounds 3c , 4a , and 4b showed strong inhibitory activity.[4]
Bridging the Gap: In Vivo Efficacy
The true test of a compound's therapeutic potential lies in its performance in a living organism. In vivo studies provide critical information on pharmacokinetics, pharmacodynamics, and overall efficacy and safety.
The aforementioned 2-amino-1H-imidazol analogues, 28 and 29 , were further evaluated in vivo using xenograft models of triple-negative breast cancer (4T1) and human lung adenocarcinoma (A549).[5] Both compounds demonstrated the ability to inhibit tumor growth, providing a crucial link between their in vitro cytotoxicity and in vivo anticancer activity.[5]
Similarly, a highly active aryl-substituted imidazol-2-one derivative, 7b , which showed potent in vitro cytotoxicity, also exhibited excellent inhibitory activity on tumor growth in vivo.[1] This correlation underscores the predictive power of the initial in vitro screening in identifying promising candidates for further preclinical development.
In the context of anti-inflammatory research, the most potent imidazolone-based COX-2 inhibitors from in vitro assays were tested in a carrageenan-induced rat paw edema model.[4] Compound 4b demonstrated efficacy comparable to the standard anti-inflammatory drug, indomethacin, while compounds 3b, 3c, 4a, 4d, and 9a also showed good to excellent activity.[4] This demonstrates a successful translation of in vitro enzyme inhibition to in vivo anti-inflammatory effects.
Table 2: Summary of In Vivo Performance of Representative Imidazolone Derivatives
| Compound/Derivative Class | In Vivo Model | Observed Outcome | Reference |
| 2-Amino-1H-imidazol analogues (28 , 29 ) | 4T1 breast cancer & A549 lung cancer xenografts | Inhibition of tumor growth | [5] |
| Aryl substituted imidazol-2-one (7b ) | Tumor-bearing mice | Excellent tumor growth inhibitory activity | [1] |
| Imidazolone-based COX-2 inhibitors (3b, 3c, 4a, 4b, 4d, 9a ) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [4] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are paramount. Below are representative protocols for the key in vitro and in vivo assays discussed.
In Vitro Cytotoxicity Assay (Resazurin Assay)
This protocol is adapted from the methodology used to evaluate the cytotoxicity of 2-amino-1H-imidazol based synthetic marine sponge alkaloid analogues.[5]
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
Resazurin Staining: Add resazurin solution to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence of the resorufin product using a microplate reader at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow for In Vivo Tumor Xenograft Study.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The collective data from these studies on imidazolone derivatives strongly suggest a positive correlation between in vitro potency and in vivo efficacy. Compounds exhibiting low micromolar cytotoxicity against cancer cell lines have consistently demonstrated tumor growth inhibition in animal models. [1][5]Similarly, potent in vitro inhibition of the COX-2 enzyme translated to significant anti-inflammatory effects in vivo. [4] This correlation is fundamental to the drug discovery process, as it validates the in vitro screening cascade and provides confidence in the selection of lead candidates for further development. The causality behind this correlation lies in the compound's ability to reach its target in sufficient concentrations and engage it in a manner that elicits a therapeutic response, a complex interplay of its pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Directions
The 2-amino-1H-imidazol-5(4H)-one scaffold and its derivatives represent a promising class of compounds with demonstrated potential in oncology and anti-inflammatory applications. The strong correlation between their in vitro and in vivo activities underscores the robustness of the preclinical models used for their evaluation. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of their off-target effects and potential for drug resistance will be crucial for their successful clinical translation.
References
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Xue, N., Yang, X., Wu, R., Chen, J., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Farghaly, T. A. (2021). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 11(1), 1-17. [Link]
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Raj, V., Kumar, A., & Kumar, V. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9859. [Link]
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Hassanein, H. H., Khalifa, M. M., El-Samaloty, O. N., Abd El-Rahim, M., Taha, R. A., & Ismail, M. M. F. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Archives of Pharmacal Research, 31(4), 433-441. [Link]
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Raj, V., Kumar, A., & Kumar, V. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9859. [Link]
-
Makra, Z., Gulyás, G., Puskás, L. G., & Fábián, I. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Archiv der Pharmazie, 355(11), 2200257. [Link]
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- 2. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Amino-1H-imidazol-5(4H)-one hydrochloride Against a Panel of Kinase Enzymes
For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often challenging, hurdle in this process is determining the compound's selectivity. A highly selective compound interacts with its intended target with high affinity, while showing minimal interaction with other proteins, thereby reducing the potential for off-target effects and toxicity.[1] This guide provides a comprehensive framework for assessing the enzymatic selectivity of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, a molecule featuring the versatile imidazole scaffold.[2]
Given that the imidazole core is a privileged structure in kinase inhibitor design, this guide will focus on a hypothetical assessment against a panel of protein kinases.[3] We will not only detail the experimental protocols but also delve into the rationale behind these choices, enabling you to design and interpret your own selectivity profiling studies with confidence.
The Rationale: Why Kinase Selectivity Profiling is Crucial
Protein kinases are a large family of enzymes that play central roles in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime drug targets.[4] However, the ATP-binding site, the target for most small molecule inhibitors, is highly conserved across the kinome.[4] This conservation presents a significant challenge: achieving selectivity.
Screening 2-Amino-1H-imidazol-5(4H)-one hydrochloride against a broad kinase panel serves two primary objectives:
-
Primary Target Identification: To identify the kinase(s) that the compound inhibits with the highest potency.
-
Off-Target Liability Assessment: To proactively identify unintended interactions with other kinases, which could lead to adverse effects or provide opportunities for drug repositioning.[1]
Our experimental design will compare our compound of interest against two well-characterized kinase inhibitors to provide context for its performance:
-
Staurosporine: A potent but notoriously non-selective kinase inhibitor, serving as a negative control for selectivity.
-
Imatinib: A successful, relatively selective inhibitor of Abl, Kit, and PDGFR kinases, serving as a benchmark for a clinically effective selective agent.
Experimental Design & Workflow
The overall strategy is to determine the half-maximal inhibitory concentration (IC₅₀) of 2-Amino-1H-imidazol-5(4H)-one hydrochloride against a panel of purified kinases and compare these values to our controls.
Choice of Assay Technology: ADP-Glo™ Kinase Assay
For this study, we will employ the Promega ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[4]
Causality behind this choice:
-
Universality: It can be used for virtually any kinase that utilizes ATP, regardless of the substrate (protein or peptide).
-
Sensitivity: Luminescence assays are generally more sensitive than absorbance (colorimetric) or fluorescence-based methods, allowing for the use of lower enzyme concentrations, which is critical when screening with ATP at its Km value.[5][6]
-
Robustness: The two-step process (terminating the kinase reaction and depleting remaining ATP before converting ADP to ATP for detection) minimizes signal interference and generates a strong, stable signal.[4]
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for higher throughput screening.
Materials:
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride
-
Staurosporine (Control)
-
Imatinib (Control)
-
Kinase Panel (e.g., a diverse panel of 50-100 purified, active kinases)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrates (peptides or proteins)
-
ATP, DTT, MgCl₂, and appropriate kinase assay buffer
-
384-well white, flat-bottom assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Amino-1H-imidazol-5(4H)-one hydrochloride, Staurosporine, and Imatinib in 100% DMSO.
-
Perform a serial dilution (1:3) in DMSO to create a 10-point concentration curve, ranging from 10 mM to 0.5 µM. This will be your 100x final concentration plate.
-
For the assay, dilute these stocks into the appropriate kinase buffer to create a 5x final concentration working solution. The final DMSO concentration in the well should be kept below 1% to avoid solvent-induced enzyme inhibition.
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1 µL of the 5x compound working solution to the appropriate wells of the 384-well plate. For control wells, add 1 µL of buffer with the equivalent DMSO concentration.
-
Add 2 µL of a 2.5x enzyme/substrate mix (containing the specific kinase and its corresponding substrate at their predetermined optimal concentrations in kinase buffer).
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the enzyme before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a 2.5x ATP solution (prepared at the Km concentration for each specific kinase).
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate at room temperature for 60 minutes. The exact time may need optimization depending on the enzyme's activity.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The integration time should be set to 0.5-1 second per well.
-
Data Analysis and Interpretation
A. IC₅₀ Determination
The raw luminescence data is first normalized. The "no enzyme" or "100% inhibition" control (e.g., highest concentration of Staurosporine) is set to 0% activity, and the "vehicle control" (DMSO only) is set to 100% activity. The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted using a four-parameter logistic model to determine the IC₅₀ value for each compound against each kinase.
B. Comparative Data Presentation (Hypothetical Data)
The IC₅₀ values should be collated into a table for clear comparison. This allows for a rapid assessment of potency and selectivity.
| Kinase Target | 2-Amino-1H-imidazol-5(4H)-one HCl (IC₅₀, nM) | Staurosporine (IC₅₀, nM) | Imatinib (IC₅₀, nM) |
| Abl1 | 50 | 6 | 30 |
| Kit | 1,200 | 8 | 110 |
| PDGFRα | 850 | 15 | 150 |
| Src | 2,500 | 2 | >10,000 |
| VEGFR2 | >10,000 | 10 | >10,000 |
| EGFR | 8,000 | 25 | >10,000 |
| MAP4K4 | 75 | 5 | >10,000 |
| p38α | >10,000 | 30 | >10,000 |
Table 1: Hypothetical IC₅₀ data for the test compound and controls against a selection of kinases. Values in bold indicate high potency.
C. Interpretation of Hypothetical Results
From the hypothetical data in Table 1:
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride shows potent activity against Abl1 and MAP4K4, with significantly lower potency against other kinases. This suggests a relatively selective profile. The selectivity between Abl1 (50 nM) and Kit (1,200 nM) is 24-fold.
-
Staurosporine demonstrates potent, sub-micromolar inhibition across all tested kinases, confirming its non-selective nature.
-
Imatinib shows the expected selectivity for Abl, Kit, and PDGFRα, with no significant activity against other kinases in this panel, validating the assay and providing a strong benchmark.
Conclusion and Future Directions
This guide outlines a robust, validated methodology for assessing the selectivity of 2-Amino-1H-imidazol-5(4H)-one hydrochloride. Based on our hypothetical results, the compound demonstrates a promising selective profile, warranting further investigation.
Next Steps:
-
Orthogonal Assays: Validate the primary screening hits using a different assay format (e.g., a fluorescence-based or radiometric assay) to rule out technology-specific artifacts.[7]
-
Cellular Target Engagement: Move from biochemical assays to cell-based models. Use techniques like Western blotting to assess the phosphorylation status of downstream targets of Abl1 and MAP4K4 in cells treated with the compound.
-
Broader Profiling: Screen the compound against a much larger panel (e.g., the 468-kinase panel from DiscoverX) to build a more comprehensive understanding of its kinome-wide selectivity.
-
Profiling Against Other Enzyme Families: Depending on the therapeutic goal, it would be prudent to assess selectivity against other major off-target families, such as Cytochrome P450 (CYP) enzymes, to evaluate potential drug metabolism liabilities.[8]
By systematically applying these principles of rigorous assay design and thoughtful data interpretation, researchers can build a comprehensive selectivity profile, a critical step in the successful development of novel therapeutic agents.
References
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. [Link]
-
Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Inhibitor Screening Kits. Biocompare. [Link]
-
Enzyme Activity Assay. Creative BioMart. [Link]
-
Enzyme Inhibition Assessment Service. Creative Biolabs. [Link]
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Enzyme assay. Wikipedia. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
2-Amino-1H-imidazol-5(4H)-one hydrochloride. Oakwood Chemical. [Link]
-
2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. National Institutes of Health. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Medicinal Chemistry. [Link]
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- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. longdom.org [longdom.org]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
- 5. longdom.org [longdom.org]
- 6. Enzyme assay - Wikipedia [en.wikipedia.org]
- 7. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 8. Enzyme Inhibition Assessment Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-1H-imidazol-5(4H)-one hydrochloride
An Essential Guide to the Safe Handling of 2-Amino-1H-imidazol-5(4H)-one hydrochloride
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide, prepared from a Senior Application Scientist's perspective, provides essential, field-proven protocols for handling 2-Amino-1H-imidazol-5(4H)-one hydrochloride (CAS No. 18221-88-0). The causality behind each recommendation is explained to ensure that these procedures become a self-validating system for safety and operational integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
2-Amino-1H-imidazol-5(4H)-one hydrochloride is an organic compound that requires careful handling due to its potential health effects. A thorough risk assessment is the foundation of a safe experimental workflow. The primary hazards, as identified by Globally Harmonized System (GHS) classifications, involve irritation and potential harm upon ingestion or inhalation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
The hydrochloride salt form suggests it is a solid, likely crystalline, and potentially hygroscopic. The primary risks, therefore, stem from the inhalation of airborne dust particles and direct contact with skin and eyes.
Mandatory Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the first line of defense. However, appropriate PPE is non-negotiable. The selection of PPE must directly address the identified hazards of skin/eye irritation and respiratory tract irritation.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact, preventing irritation.[3] Always check for perforations before use and change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles | Essential for preventing airborne particles from causing serious eye irritation.[4] Standard safety glasses do not provide an adequate seal. |
| Body Protection | Fully-buttoned laboratory coat | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities or if dust generation is unavoidable. Use is dictated by your institution's chemical hygiene plan and exposure assessment.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic protocol is critical to minimize exposure and ensure experimental reproducibility.
Preparation and Weighing
-
Designate a Work Area: All handling of solid 2-Amino-1H-imidazol-5(4H)-one hydrochloride must occur within a certified laboratory chemical fume hood to control dust and prevent inhalation.[3]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste container) is present to minimize traffic in and out of the controlled area.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
-
Weighing the Compound:
-
Carefully open the container. Avoid creating airborne dust.
-
Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
If the balance is outside the fume hood, use a sealed container to transport the weighed compound to prevent contamination of the laboratory environment.
-
Close the primary container tightly immediately after use. The compound may be moisture-sensitive.[2]
-
Solubilization and Use
-
Add Solvent Slowly: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Work in the Hood: All subsequent manipulations of the open solution should remain within the fume hood until the risk of vapor or aerosol exposure is negligible.
Emergency Procedures: Immediate Response Plan
Accidents can happen despite meticulous planning. An immediate and correct response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][7] If respiratory symptoms develop, call a physician.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical final step in the chemical handling workflow.
-
Solid Waste: All unused solid compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic or aqueous waste, as appropriate for the solvent used. Do not pour this chemical down the drain.[6]
-
Decontamination: The first rinse of any contaminated glassware must be collected as hazardous waste.[3] Subsequent rinses can be disposed of according to standard laboratory procedures, provided the initial decontamination was thorough. All surfaces in the work area should be wiped down.
Safe Handling & Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing 2-Amino-1H-imidazol-5(4H)-one hydrochloride from receipt to disposal.
Caption: Workflow for safe handling and disposal of the compound.
References
-
Oakwood Chemical. (2021). 2-Amino-1H-imidazol-5(4H)-one hydrochloride. Retrieved from [Link]
Sources
- 1. 2-Amino-1H-imidazol-5(4H)-one hydrochloride [oakwoodchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
